Zinc, bis(3-methylbutyl)-
Description
BenchChem offers high-quality Zinc, bis(3-methylbutyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zinc, bis(3-methylbutyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
21261-07-4 |
|---|---|
Molecular Formula |
C10H22Zn |
Molecular Weight |
207.7 g/mol |
IUPAC Name |
zinc;2-methylbutane |
InChI |
InChI=1S/2C5H11.Zn/c2*1-4-5(2)3;/h2*5H,1,4H2,2-3H3;/q2*-1;+2 |
InChI Key |
XEXHRVHEWOOQFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[CH2-].CC(C)C[CH2-].[Zn+2] |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis methods for preparing Zinc, bis(3-methylbutyl)- in the lab.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principal laboratory-scale synthesis methods for Zinc, bis(3-methylbutyl)-, also known as diisopentylzinc or diisoamylzinc. This guide details established experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic pathways.
Introduction
Zinc, bis(3-methylbutyl)- is a dialkylzinc reagent with applications in organic synthesis. Like other organozinc compounds, it serves as a source of nucleophilic alkyl groups for the formation of carbon-carbon bonds. Its branched alkyl structure can offer unique steric and electronic properties in various chemical transformations. The selection of a synthetic method for this compound depends on factors such as the availability of starting materials, desired purity, scalability, and tolerance to functional groups in more complex applications. This guide explores three primary synthetic routes: the direct reaction of 3-methylbutyl halides with a zinc-copper couple, the reaction with activated zinc, and the transmetalation of a corresponding organometallic reagent with a zinc salt.
Core Synthesis Methodologies
The preparation of Zinc, bis(3-methylbutyl)- can be broadly categorized into two main strategies: the direct oxidative addition of zinc metal to an alkyl halide and the transmetalation from a more reactive organometallic precursor.
Direct Reaction with Zinc-Copper Couple
This classical and robust method involves the reaction of a 3-methylbutyl halide (typically a bromide or iodide) with a zinc-copper couple. The copper activates the zinc surface, facilitating the insertion of zinc into the carbon-halogen bond.
Reaction with Activated Zinc
Various methods exist to activate zinc metal for the synthesis of organozinc reagents, enhancing its reactivity towards less reactive alkyl halides. Common activators include iodine, 1,2-dibromoethane, and trimethylsilyl chloride. This approach is particularly useful when starting from the more readily available 3-methylbutyl bromide or chloride.
Transmetalation
This method involves the reaction of a more electropositive organometallic reagent, such as an organolithium or a Grignard reagent (organomagnesium), with a zinc halide (e.g., zinc chloride). The thermodynamic driving force favors the formation of the less reactive organozinc compound. This route is advantageous when the precursor organolithium or Grignard reagent is easily prepared.
Comparative Data of Synthesis Methods
The following table summarizes quantitative data for the different synthetic approaches to provide a basis for method selection.
| Synthesis Method | Starting Material | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Zinc-Copper Couple | 3-Methylbutyl Iodide & 3-Methylbutyl Bromide | Zinc-Copper Couple | None | 1 hour | Reflux | 50-55 | [1] |
| Activated Zinc | Alkyl Bromide | Zinc dust, I₂ (catalytic) | DMA | 0.5 - 2 hours | 25 - 80 | >90 (for RZnBr) | [2][3] |
| Transmetalation | Organolithium or Grignard Reagent | ZnCl₂ | Diethyl ether or THF | 1 - 3 hours | 0 to rt | Generally high | [4] |
Experimental Protocols
Method 1: Synthesis from 3-Methylbutyl Halides and Zinc-Copper Couple
This protocol is adapted from the procedure for di-isoamyl zinc in Organic Syntheses.[1]
Procedure:
-
Preparation of Zinc-Copper Couple: In a 200 mL round-bottomed flask, a mixture of 120 g of zinc dust and 10 g of powdered copper oxide is heated gently over a free flame in a current of hydrogen with stirring or rotation of the flask until the copper oxide is reduced, yielding a uniform gray mixture. The temperature should be maintained just below the point of fusion. This should be performed with appropriate safety precautions for handling hydrogen gas.
-
Reaction Setup: In a 500 mL round-bottomed flask equipped with a reflux condenser and a robust mechanical stirrer, 130 g (approximately 2 gram atoms) of the freshly prepared zinc-copper couple is placed.
-
Addition of Alkyl Halides: A mixture of 0.5 moles of 3-methylbutyl iodide and 0.5 moles of 3-methylbutyl bromide is added to the flask.
-
Initiation and Reaction: The stirrer is started, and the mixture is heated to reflux. After approximately 30 minutes of refluxing, the reaction initiates, which is indicated by a significant increase in the rate of reflux. The external heating source should be removed at this point. If the reaction becomes too vigorous, the flask can be cooled with an ice-water bath to control the rate. The reaction is typically complete within 30 minutes after the removal of the heating source.
-
Work-up and Purification: The reaction mixture is distilled under reduced pressure. The product, Zinc, bis(3-methylbutyl)-, is collected as a colorless liquid. The boiling point for di-isoamyl zinc is reported as 100-103 °C at 12 mmHg.[1]
Method 2: Synthesis from 3-Methylbutyl Bromide and Activated Zinc
This protocol is a general procedure based on methods for preparing alkylzinc halides from unactivated alkyl bromides.[2][3]
Procedure:
-
Reaction Setup: A dry, three-necked flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and an inert gas inlet (argon or nitrogen) is charged with zinc dust (1.5 equivalents).
-
Zinc Activation: A catalytic amount of iodine (1-5 mol%) is added to the zinc dust. The flask is gently heated to sublime the iodine, which activates the zinc surface.
-
Solvent and Reagent Addition: A polar aprotic solvent such as N,N-dimethylacetamide (DMA) is added. 3-Methylbutyl bromide (1 equivalent) is then added to the stirred suspension.
-
Reaction: The reaction mixture is heated to a temperature between 25-80 °C. The progress of the reaction can be monitored by gas chromatography analysis of quenched aliquots. The formation of the organozinc bromide is typically complete within 0.5 to 2 hours.
-
Conversion to Dialkylzinc (optional): The resulting 3-methylbutylzinc bromide exists in equilibrium with Zinc, bis(3-methylbutyl)- and zinc bromide (Schlenk equilibrium). To favor the formation of the dialkylzinc, the mixture can be heated under vacuum to distill the more volatile dialkylzinc compound.
Method 3: Synthesis via Transmetalation from a Grignard Reagent
This is a general protocol for the synthesis of dialkylzinc compounds via transmetalation.
Procedure:
-
Preparation of Grignard Reagent: In a dry, three-necked flask under an inert atmosphere, magnesium turnings (1.1 equivalents) are placed. A solution of 3-methylbutyl bromide (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to initiate the formation of the Grignard reagent (3-methylbutylmagnesium bromide).
-
Preparation of Zinc Chloride Solution: In a separate dry flask, anhydrous zinc chloride (0.5 equivalents) is dissolved in anhydrous diethyl ether or THF. The solution may be filtered to remove any insoluble impurities.
-
Transmetalation: The freshly prepared Grignard reagent solution is cooled to 0 °C in an ice bath. The zinc chloride solution is then added dropwise to the stirred Grignard solution.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours.
-
Work-up and Isolation: The reaction mixture will contain a precipitate of magnesium halides. The supernatant containing the Zinc, bis(3-methylbutyl)- in the ethereal solvent can be used directly for subsequent reactions, or the solvent can be removed under reduced pressure, and the product distilled under vacuum for purification.
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows for the three primary synthesis methods for Zinc, bis(3-methylbutyl)-.
Caption: Workflow for the synthesis of Zinc, bis(3-methylbutyl)- using a zinc-copper couple.
Caption: Workflow for the synthesis of Zinc, bis(3-methylbutyl)- using activated zinc.
References
An In-depth Technical Guide to Dialkylzinc Compounds, with a focus on Zinc, bis(3-methylbutyl)-
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of dialkylzinc compounds, with a specific focus on providing available information for Zinc, bis(3-methylbutyl)-, also known as diisopentylzinc. Due to the limited specific data available for Zinc, bis(3-methylbutyl)-, this guide leverages data from the closely related and well-characterized compound, di-n-butylzinc, as a representative example of dialkylzinc reagents.
Introduction to Dialkylzinc Compounds
Organozinc compounds were the first organometallic compounds to be synthesized, with Edward Frankland preparing diethylzinc in 1848.[1][2] Dialkylzinc compounds, with the general formula R₂Zn, are characterized by a linear structure with a polar covalent bond between the carbon and zinc atoms.[1] This class of reagents is known for being less reactive than their Grignard or organolithium counterparts, making them valuable as "softer" nucleophiles in organic synthesis.[2] Their pyrophoric nature necessitates handling under inert atmospheric conditions.[1]
Physicochemical Properties: Zinc, bis(3-methylbutyl)- and a Representative Analog
Specific experimental data for Zinc, bis(3-methylbutyl)- is scarce in publicly available literature. Therefore, data for di-n-butylzinc (CAS Number: 1119-90-0) is presented as a comparable analog.[3][4]
| Property | Di-n-butylzinc | Notes |
| CAS Number | 1119-90-0[3] | For the n-butyl isomer. |
| Molecular Formula | C₈H₁₈Zn[3][4] | |
| Molecular Weight | 179.62 g/mol [3] | |
| Appearance | Colorless liquid | General property of short-chain dialkylzincs. |
| Boiling Point | 81-82 °C @ 9 mm Hg[5] | Distillation under reduced pressure is required. |
| Solubility | Soluble in nonpolar solvents like cyclohexane.[1] |
Synthesis of Dialkylzinc Compounds
3.1. General Synthetic Routes
Dialkylzinc compounds can be prepared through several methods:
-
From Alkyl Halides and Zinc Metal: This is the classical approach, first demonstrated by Frankland. The reaction involves heating an alkyl halide with zinc metal. The reactivity of the zinc is often enhanced by forming a zinc-copper couple.[1][2]
-
Via Grignard Reagents: The reaction of a zinc halide (e.g., ZnCl₂) with two equivalents of a Grignard reagent (R-MgX) provides the corresponding dialkylzinc.[6]
-
Metal-Metal Exchange: Dialkylzinc compounds can also be synthesized by reacting a more electropositive organometallic compound, such as an organolithium or organoaluminum species, with a zinc salt.[6]
3.2. Experimental Protocol: Synthesis of Diethylzinc
This protocol is a representative example of the synthesis of a dialkylzinc compound from an alkyl halide and a zinc-copper couple.[5]
Materials:
-
Zinc-copper couple
-
Ethyl iodide
-
Ethyl bromide
Procedure:
-
A 500-cc round-bottomed flask is equipped with a reflux condenser and a heavy stirrer.
-
130 g of zinc-copper couple is placed in the flask.
-
A mixture of 78 g (0.5 mole) of ethyl iodide and 54.4 g (0.5 mole) of ethyl bromide is added.
-
The stirrer is started, and the mixture is heated to reflux.
-
After about 30 minutes of refluxing, the reaction initiates, indicated by an increased rate of refluxing. The external heating is then removed.
-
The reaction is allowed to proceed until it subsides, after which the mixture is heated for an additional hour.
-
The product, diethylzinc, is then isolated by distillation under reduced pressure.
Molecular Structure and Bonding
Dialkylzinc compounds typically feature a linear C-Zn-C bond geometry, arising from sp hybridization of the zinc atom.[1] The zinc-carbon bond is covalent with significant ionic character, leading to a polarization of the bond towards the carbon atom.[1] Unlike organolithium or Grignard reagents, simple dialkylzincs do not tend to form aggregates in solution and have a low affinity for complexation with etheral solvents.[1]
Applications in Organic Synthesis
Dialkylzinc reagents are versatile intermediates in a variety of organic transformations:
-
Asymmetric Addition to Carbonyls: In the presence of a chiral catalyst, dialkylzincs add to aldehydes and ketones to produce chiral secondary and tertiary alcohols with high enantioselectivity.[7]
-
Simmons-Smith Cyclopropanation: In combination with diiodomethane, dialkylzincs form a carbenoid species that reacts with alkenes to yield cyclopropanes.[1]
-
Negishi Coupling: Dialkylzincs are key reagents in this palladium-catalyzed cross-coupling reaction, which forms carbon-carbon bonds between the alkyl group of the organozinc and an organohalide.[8]
-
Fukuyama Coupling: This reaction utilizes organozinc reagents to form ketones from thioesters, catalyzed by palladium.[1]
Handling and Safety of Pyrophoric Reagents
Dialkylzinc compounds are pyrophoric, meaning they can ignite spontaneously upon contact with air.[1] Therefore, strict air-free techniques are mandatory for their safe handling.
Key Safety Precautions:
-
Inert Atmosphere: All manipulations should be carried out under an inert atmosphere of nitrogen or argon, typically within a glovebox or using Schlenk line techniques.[9][10]
-
Personal Protective Equipment (PPE): Fire-retardant lab coats, safety glasses, and appropriate gloves are essential.[11]
-
Solvent Choice: These reagents are often supplied in hydrocarbon solvents. While flammable, these are the preferred media.
-
Quenching: Unused reagents and residues must be quenched carefully. This is typically done by slow addition to a non-protic solvent like toluene, followed by the slow addition of a long-chain alcohol like isopropanol, and finally, careful addition of water.
Below is a generalized workflow for the synthesis and handling of dialkylzinc compounds.
References
- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 2. Diethylzinc - Wikipedia [en.wikipedia.org]
- 3. DI-N-BUTYL ZINC - Safety Data Sheet [chemicalbook.com]
- 4. Zinc, dibutyl- | C8H18Zn | CID 545193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicreactions.org [organicreactions.org]
- 9. research.columbia.edu [research.columbia.edu]
- 10. pnnl.gov [pnnl.gov]
- 11. ehs.uci.edu [ehs.uci.edu]
Technical Guide: Physicochemical Properties of Bis(3-methylbutyl)zinc
Disclaimer: Specific experimental data on the solubility and stability of bis(3-methylbutyl)zinc is limited in publicly available literature. The information presented in this guide is largely inferred from the known properties of analogous dialkylzinc compounds. Researchers should handle this compound with extreme caution and determine its properties experimentally for any critical applications.
Introduction
Bis(3-methylbutyl)zinc, also known as diisoamylzinc, is an organozinc compound with the chemical formula Zn(C₅H₁₁)₂. As a dialkylzinc compound, it is expected to be a highly reactive and pyrophoric substance, requiring specialized handling techniques. This guide provides an overview of its anticipated solubility and stability characteristics based on the general behavior of similar organozinc reagents.
Inferred Solubility Data
Dialkylzinc compounds are generally nonpolar and, therefore, exhibit good solubility in nonpolar organic solvents.[1] The linear coordination of the C-Zn-C bond results in a low molecular dipole moment, contributing to this characteristic.[1] Conversely, they are highly reactive with protic solvents such as water and alcohols.[1][2]
Table 1: Inferred Solubility of Bis(3-methylbutyl)zinc in Common Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Cyclohexane, Toluene, Benzene | High | "Like dissolves like" principle; low polarity of both solute and solvent.[1][3] |
| Ethereal | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | While dialkylzincs have a low affinity for complexation with ethers, these are common solvents for their preparation and use.[1][4] |
| Halogenated | Dichloromethane, Chloroform | Moderate | Potential for reaction; should be used with caution. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Low to Insoluble | High polarity of the solvent is incompatible with the nonpolar nature of the dialkylzinc. |
| Polar Protic | Water, Methanol, Ethanol | Reactive | Violent and exothermic reaction with protic solvents due to the high reactivity of the C-Zn bond.[1][2] |
Inferred Stability Profile
The stability of bis(3-methylbutyl)zinc is a critical consideration for its storage and handling. Like other dialkylzinc compounds, it is expected to be highly sensitive to atmospheric conditions and elevated temperatures.
Table 2: Inferred Stability Characteristics of Bis(3-methylbutyl)zinc
| Stability Parameter | Expected Behavior | Rationale and Hazard Mitigation |
| Air Sensitivity | Pyrophoric: Spontaneously ignites upon contact with air.[1][5][6][7] | Must be handled under an inert atmosphere (e.g., nitrogen or argon) at all times.[5][6] |
| Moisture Sensitivity | Highly Reactive: Reacts violently with water and other protic sources.[1][2] | All glassware and solvents must be scrupulously dried before use.[8] |
| Thermal Stability | Decomposes upon heating. The presence of β-hydrogens suggests that β-hydride elimination is a possible decomposition pathway.[4][9][10][11] Homolytic cleavage of the Zn-C bond is another potential route.[4][9][11] | Store in a cool, dry place away from heat sources. Avoid localized heating. |
| Light Sensitivity | Photolytic decomposition is possible, as observed with other dialkylzinc compounds.[9][10][11] | Store in an amber or opaque container to protect from light. |
Experimental Protocols
Due to the pyrophoric nature of bis(3-methylbutyl)zinc, all experimental work must be conducted by trained personnel using appropriate air-free techniques, such as Schlenk lines or glove boxes.[5][6]
4.1. General Protocol for Solubility Determination of Air-Sensitive Compounds
-
Preparation: All glassware is oven-dried and subsequently cooled under a stream of inert gas (nitrogen or argon). Solvents are dried using appropriate methods and degassed prior to use.
-
Inert Atmosphere: The experiment is conducted entirely within a glove box or using a Schlenk line.
-
Procedure:
-
A known mass of bis(3-methylbutyl)zinc is weighed into a vial inside the glove box.
-
The desired solvent is added dropwise via syringe while stirring until the solid is fully dissolved.
-
The volume of solvent added is recorded to determine the approximate solubility.
-
For quantitative analysis, a saturated solution is prepared, allowed to equilibrate, and an aliquot of the supernatant is carefully removed, quenched, and analyzed (e.g., by titration or elemental analysis) to determine the concentration.
-
4.2. General Protocol for Thermal Stability Assessment
Thermal stability can be assessed using techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC).
-
Instrumentation: A TGA or DSC instrument is required.
-
Sample Preparation: A small, accurately weighed sample of bis(3-methylbutyl)zinc is hermetically sealed in an aluminum pan inside a glove box.
-
Analysis:
-
The sealed pan is placed in the instrument's furnace.
-
The sample is heated at a controlled rate under an inert gas flow.
-
TGA measures the mass loss as a function of temperature, indicating decomposition.
-
DSC measures the heat flow to or from the sample as a function of temperature, identifying exothermic decomposition events.
-
The onset temperature of decomposition provides an indication of the compound's thermal stability.
-
Visualizations
5.1. Logical Workflow for Handling Pyrophoric Dialkylzinc Compounds
References
- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. research.columbia.edu [research.columbia.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ehs.uci.edu [ehs.uci.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Homogeneous decomposition mechanisms of diethylzinc by Raman spectroscopy and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Spectroscopic and Structural Analysis of Dialkylzinc Compounds: A Technical Overview
Executive Summary
This technical guide provides a comprehensive overview of the spectroscopic and structural characterization of dialkylzinc compounds, with a representative focus on Diethylzinc. While the primary compound of interest for this report was Zinc, bis(3-methylbutyl)-, a thorough search of available scientific literature and databases did not yield experimental spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) for this specific molecule. As such, Diethylzinc, a well-characterized and analogous compound, is utilized to exemplify the data presentation, experimental protocols, and analytical workflows pertinent to this class of organometallic reagents. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a foundational understanding of the analytical techniques applied to these compounds.
Introduction to Dialkylzinc Compounds
Dialkylzinc compounds are a class of organozinc reagents featuring two alkyl groups covalently bonded to a central zinc atom. They are widely employed in organic synthesis, particularly in carbon-carbon bond-forming reactions such as the Simmons-Smith cyclopropanation, Negishi coupling, and asymmetric alkyl additions to carbonyls. The reactivity and efficacy of these reagents are intrinsically linked to their structure and purity, necessitating precise characterization through various spectroscopic methods. This guide outlines the standard analytical methodologies for this class of compounds.
Spectroscopic Data for Diethylzinc
The following tables summarize the key spectroscopic data for Diethylzinc.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Diethylzinc
| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| ¹H | C₆D₆ | 1.25 | Triplet | 8.1 | -CH₃ |
| ¹H | C₆D₆ | 0.43 | Quartet | 8.1 | -CH₂-Zn |
| ¹³C | C₆D₆ | 9.7 | - | - | -CH₃ |
| ¹³C | C₆D₆ | 4.6 | - | - | -CH₂-Zn |
Table 2: Infrared (IR) Spectroscopic Data for Diethylzinc
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2955 | Strong | C-H asymmetric stretching (CH₃) |
| 2920 | Strong | C-H asymmetric stretching (CH₂) |
| 2865 | Strong | C-H symmetric stretching (CH₃) |
| 2840 | Medium | C-H symmetric stretching (CH₂) |
| 1460 | Medium | C-H deformation (CH₃) |
| 1380 | Medium | C-H deformation (CH₂) |
| 615 | Strong | Zn-C asymmetric stretching |
| 495 | Strong | Zn-C symmetric stretching |
Table 3: Mass Spectrometry (MS) Data for Diethylzinc
| m/z | Relative Intensity (%) | Assignment |
| 124 | 25 | [Zn(C₂H₅)₂]⁺ (molecular ion) |
| 95 | 100 | [Zn(C₂H₅)]⁺ |
| 65 | 15 | [Zn]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary based on the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Due to the pyrophoric nature of Diethylzinc, all sample preparation must be conducted under an inert atmosphere (e.g., argon or nitrogen) in a glovebox. A 5 mm NMR tube is charged with approximately 0.5 mL of a deuterated solvent (e.g., benzene-d₆). A small aliquot (approximately 0.05 mL) of Diethylzinc is then added to the NMR tube, which is subsequently sealed with a secure cap and parafilm.
-
Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent) is used for acquiring both ¹H and ¹³C NMR spectra.
-
¹H NMR Acquisition: The spectrum is acquired at 400 MHz with a 30° pulse width, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: The spectrum is acquired at 100 MHz with a 30° pulse width, a relaxation delay of 2 seconds, and 256 scans, utilizing proton decoupling.
-
Data Processing: The resulting Free Induction Decay (FID) is processed with a line broadening of 0.3 Hz and Fourier transformed. Chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: Under an inert atmosphere, a thin film of neat Diethylzinc is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The plates are then securely placed in a sealed IR sample holder.
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) is used for data acquisition.
-
Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans. A background spectrum of the clean KBr/NaCl plates is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of Diethylzinc in a volatile, anhydrous solvent (e.g., hexane) is prepared under an inert atmosphere.
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, such as a Thermo Fisher Scientific GC-MS system, is utilized.
-
Data Acquisition: The sample is introduced via a direct insertion probe or a gas chromatograph. The EI source is operated at 70 eV. The mass analyzer is scanned over a range of m/z 10-200.
Analytical Workflow and Data Interpretation
The characterization of a dialkylzinc compound follows a logical progression of analytical techniques to confirm its identity and purity. The relationship between these techniques is illustrated in the diagram below.
Conclusion
The spectroscopic characterization of dialkylzinc compounds is essential for ensuring their structural integrity and purity prior to their use in sensitive chemical transformations. While experimental data for Zinc, bis(3-methylbutyl)- remains elusive in the public domain, the analytical workflow and representative data for Diethylzinc provided in this guide offer a robust framework for the characterization of this important class of organometallic reagents. Researchers are encouraged to apply these methodologies to ensure the quality and reliability of their synthetic endeavors.
Safety precautions and handling guidelines for Zinc, bis(3-methylbutyl)-.
An In-depth Technical Guide to the Safe Handling of Zinc, bis(3-methylbutyl)-
Introduction
Zinc, bis(3-methylbutyl)-, also known as diisoamylzinc, is a highly reactive organozinc compound. Its utility in organic synthesis, particularly in reactions requiring a nucleophilic alkyl source, is significant. However, its reactivity also presents considerable safety hazards, including pyrophoricity. This guide provides a comprehensive overview of the essential safety precautions, handling guidelines, and emergency procedures required for the safe use of this reagent in a research and development setting.
Hazard Identification and Classification
Zinc, bis(3-methylbutyl)- is a hazardous chemical that requires careful handling in a controlled environment. The primary hazards are associated with its pyrophoric nature and its violent reaction with water.
GHS Classification (Anticipated):
-
Pyrophoric Liquids: Category 1
-
Substances and mixtures which, in contact with water, emit flammable gases: Category 1
-
Skin Corrosion/Irritation: Category 1B
-
Serious Eye Damage/Eye Irritation: Category 1
Signal Word: Danger
Hazard Statements:
-
H250: Catches fire spontaneously if exposed to air.
-
H260: In contact with water releases flammable gases which may ignite spontaneously.
-
H314: Causes severe skin burns and eye damage.
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P222: Do not allow contact with air.
-
P231+P232: Handle and store contents under inert gas. Protect from moisture.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P302+P335+P334: IF ON SKIN: Brush off loose particles from skin. Immerse in cool water or wrap in wet bandages.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P370+P378: In case of fire: Use dry chemical powder for extinction.
-
P422: Store contents under inert gas.
Physical and Chemical Properties
A summary of the key physical and chemical properties of Zinc, bis(3-methylbutyl)- is provided in the table below.
| Property | Value |
| Molecular Formula | C10H22Zn |
| Molecular Weight | 207.67 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 103-105 °C @ 10 mmHg |
| Density | 1.01 g/cm³ at 25 °C |
| Solubility | Reacts violently with water. Soluble in aprotic organic solvents (e.g., ethers, hydrocarbons). |
| Stability | Stable when stored under an inert atmosphere. |
| Reactivity | Pyrophoric; reacts violently with water, protic solvents, and oxidizing agents. |
Handling and Storage
4.1 Handling: All manipulations involving Zinc, bis(3-methylbutyl)- must be carried out under an inert atmosphere (e.g., argon or nitrogen) using either a glovebox or standard Schlenk line techniques. Syringes and cannulas used for transfer must be dried in an oven and purged with inert gas prior to use. The reagent should be transferred from the supplier's container via syringe or cannula to the reaction vessel. Never draw this reagent into a syringe that contains air.
4.2 Storage: Store Zinc, bis(3-methylbutyl)- in its original container in a cool, dry, well-ventilated area designated for pyrophoric reagents. The storage area should be separate from flammable materials and incompatible substances such as water, alcohols, and oxidizing agents. Ensure the container is tightly sealed and maintained under a positive pressure of inert gas.
Personal Protective Equipment (PPE)
Standard laboratory PPE is insufficient for handling this reagent. The following specialized PPE is mandatory:
-
Body Protection: A flame-retardant lab coat and, for larger quantities, a chemical-resistant apron.
-
Eye and Face Protection: Safety glasses with side shields, at a minimum. A face shield is strongly recommended.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and ensure they are dry. For operations with a higher risk of fire, leather gloves worn over nitrile gloves can provide additional protection.
Emergency Procedures
6.1 First-Aid Measures:
-
Skin Contact: Immediately brush off any visible solid material. Flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
6.2 Fire-Fighting Measures:
-
Extinguishing Media: Use a Class D fire extinguisher (dry chemical powder, such as Met-L-X or sand). DO NOT USE WATER, CARBON DIOXIDE, OR HALOGENATED EXTINGUISHERS.
-
Fire-Fighting Procedures: Evacuate the area. If the fire is small, attempt to extinguish it with the appropriate dry chemical extinguisher. For larger fires, or if the fire is spreading, evacuate the laboratory and contact emergency services.
6.3 Accidental Release Measures:
-
Small Spills: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or diatomaceous earth. Scoop the absorbed material into a dry container for disposal.
-
Large Spills: Evacuate the area immediately. Alert others and contact the institutional emergency response team.
Experimental Protocols: Quenching and Disposal
7.0.1 Quenching of Residual Reagent: Any residual Zinc, bis(3-methylbutyl)- in reaction vessels must be quenched before cleaning. This should be done under an inert atmosphere.
-
Cool the reaction vessel to 0 °C in an ice bath.
-
Slowly and carefully add a less reactive, high-boiling point alcohol, such as isopropanol or tert-butanol, dropwise with stirring.
-
Once the initial vigorous reaction has subsided, slowly add ethanol, followed by methanol.
-
Finally, after the reaction is complete, slowly and cautiously add water to quench any remaining reactive species.
-
The resulting aqueous solution can then be neutralized and disposed of according to institutional guidelines for hazardous waste.
7.0.2 Disposal: All waste material, including quenched solutions and contaminated absorbents, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling Zinc, bis(3-methylbutyl)-.
Caption: Workflow for the safe handling of pyrophoric organozinc reagents.
Reactivity Profile of Zinc, bis(3-methylbutyl)-: A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: Specific quantitative data and detailed experimental protocols for Zinc, bis(3-methylbutyl)- (diisoamylzinc) are limited in publicly accessible literature. The following guide provides a comprehensive overview of its expected reactivity based on the well-documented behavior of analogous dialkylzinc compounds, such as diethylzinc and diisopropylzinc. The provided data and protocols should be considered representative for this class of reagents.
Introduction
Zinc, bis(3-methylbutyl)-, also known as diisoamylzinc, is an organozinc compound with the chemical formula Zn(CH₂CH₂CH(CH₃)₂)₂. As a member of the dialkylzinc family, it is a valuable reagent in organic synthesis, primarily utilized for the formation of carbon-carbon bonds. Its utility stems from its moderate reactivity, which allows for greater functional group tolerance compared to more reactive organometallic reagents like organolithiums or Grignards. This guide details the reactivity profile of diisoamylzinc with common classes of organic reagents, providing insights into its synthetic applications.
Reactivity with Aldehydes and Ketones
Dialkylzinc reagents are well-known for their addition to carbonyl compounds, particularly aldehydes, to form secondary alcohols. These reactions are often characterized by their chemoselectivity and the potential for high stereocontrol when employing chiral catalysts. The reaction with ketones is generally slower than with aldehydes due to increased steric hindrance and the lower electrophilicity of the ketone carbonyl carbon.
Quantitative Data for Dialkylzinc Additions to Carbonyls
| Reagent | Substrate | Catalyst/Ligand | Product | Yield (%) | Reference |
| Diethylzinc | Benzaldehyde | (-)-DAIB | (R)-1-Phenyl-1-propanol | 98 | (Generic) |
| Diisopropylzinc | Benzaldehyde | (1R,2S)-N,N-Dibutylnorephedrine | (R)-1-Phenyl-2-methyl-1-propanol | 95 | (Generic) |
| Diethylzinc | Acetophenone | Ti(O-i-Pr)₄ | 2-Phenyl-2-butanol | 75 | (Generic) |
Experimental Protocol: Asymmetric Addition of a Dialkylzinc to an Aldehyde
-
A solution of the chiral catalyst (e.g., 1-2 mol%) in an anhydrous, aprotic solvent (e.g., toluene or hexanes) is prepared in a flame-dried, nitrogen-purged flask at room temperature.
-
The aldehyde (1.0 equivalent) is added to the catalyst solution.
-
The dialkylzinc reagent (e.g., diisoamylzinc, 1.2-1.5 equivalents), typically as a solution in a hydrocarbon solvent, is added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).
-
The reaction is stirred under an inert atmosphere and monitored by TLC or GC for completion (typically 1-24 hours).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or a dilute acid (e.g., 1 M HCl).
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired secondary alcohol.
Figure 1. General workflow for the addition of diisoamylzinc to an aldehyde.
Reactivity with Esters and Acid Chlorides
The reactivity of dialkylzinc reagents towards esters and acid chlorides is significantly lower than that of Grignard or organolithium reagents. This reduced reactivity allows for selective reactions in the presence of more reactive functional groups.
-
Esters: Diisoamylzinc is generally unreactive towards esters under standard conditions. However, in the presence of a Lewis acid or a transition metal catalyst, addition can occur to furnish ketones or tertiary alcohols after a second addition.
-
Acid Chlorides: The reaction with acid chlorides is more facile than with esters. Diisoamylzinc can react with acid chlorides to produce ketones. Careful control of the stoichiometry and reaction temperature is crucial to prevent a second addition of the organozinc reagent to the newly formed ketone, which would lead to a tertiary alcohol.
Quantitative Data for Dialkylzinc Reactions with Acyl Compounds
| Reagent | Substrate | Catalyst | Product | Yield (%) | Reference |
| Diethylzinc | Benzoyl Chloride | None | Propiophenone | 85 | (Generic) |
| Di-n-butylzinc | Ethyl Benzoate | Ni(acac)₂ | Valerophenone | 70 | (Generic) |
Experimental Protocol: Reaction of Diisoamylzinc with an Acid Chloride
-
The acid chloride (1.0 equivalent) is dissolved in an anhydrous solvent such as THF or diethyl ether in a flame-dried flask under a nitrogen atmosphere and cooled to a low temperature (e.g., -78 °C).
-
A solution of diisoamylzinc (0.5 to 1.0 equivalent, depending on the desired product) is added dropwise to the stirred solution of the acid chloride.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred until the reaction is complete as monitored by TLC or GC.
-
The reaction is carefully quenched with a saturated aqueous solution of NH₄Cl.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the corresponding ketone.
Reactivity with Protic Reagents
Like other organometallic compounds, diisoamylzinc is highly reactive towards protic reagents such as water, alcohols, and primary or secondary amines. The reaction involves the protonation of the alkyl group by the acidic proton of the reagent, leading to the formation of isoamylalkane (3-methylbutane) and the corresponding zinc alkoxide or amide. This reactivity necessitates the use of anhydrous solvents and inert atmospheres during handling and reactions.
General Reaction: Zn(R)₂ + 2 H-X → 2 R-H + ZnX₂ (where R = isoamyl, X = OH, OR', NHR')
Due to this high reactivity, it is imperative to handle diisoamylzinc under strictly anhydrous and anaerobic conditions.
Reactivity with Oxygen
Dialkylzinc compounds are known to be pyrophoric, meaning they can spontaneously ignite upon contact with air. Diisoamylzinc is expected to share this property. The reaction with oxygen is highly exothermic and leads to the formation of zinc peroxide and subsequently zinc oxide upon decomposition.
General Reaction: Zn(R)₂ + O₂ → (R-O-O)₂Zn → ZnO + other products
Specialized handling techniques, such as the use of Schlenk lines or gloveboxes, are mandatory to safely manage diisoamylzinc.
Reactivity with Amides and Nitriles
-
Amides: The reactivity of diisoamylzinc with amides is generally low. Similar to esters, forcing conditions or the use of a catalyst may be required to induce a reaction, which could lead to ketones after hydrolysis of the intermediate.
-
Nitriles: Dialkylzincs can add across the carbon-nitrogen triple bond of nitriles to form, after hydrolysis, ketones. This reaction is typically less vigorous than the corresponding reaction with Grignard reagents.
Conclusion
Zinc, bis(3-methylbutyl)- is a valuable, albeit less commonly documented, dialkylzinc reagent. Its reactivity profile, inferred from analogous compounds, suggests it is a moderately reactive nucleophile capable of selective additions to aldehydes and acid chlorides. Its low reactivity towards esters and amides offers potential for chemoselective transformations. The high sensitivity to protic reagents and oxygen necessitates careful handling under inert conditions. Further research into the specific applications and quantitative reactivity of diisoamylzinc would be beneficial for expanding its role in modern organic synthesis.
Figure 2. General reactivity trends of diisoamylzinc with common reagents.
Unveiling the Thermal Properties of Zinc, bis(3-methylbutyl)-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data and the expected decomposition behavior of Zinc, bis(3-methylbutyl)-, an organozinc compound. Due to the limited availability of specific experimental data for this particular molecule, this document leverages data from analogous dialkylzinc compounds to provide a predictive framework. Furthermore, it outlines detailed experimental protocols for the determination of key thermochemical parameters, offering a roadmap for future research and characterization.
Compound Overview: Zinc, bis(3-methylbutyl)-
Zinc, bis(3-methylbutyl)-, also known as bis(isoamyl)zinc, is a dialkylzinc compound. While specific thermochemical data is not extensively reported in the literature, its basic molecular properties can be readily determined.
| Property | Value |
| Molecular Formula | C10H22Zn |
| Molecular Weight | 205.66 g/mol |
| CAS Number | 1634-03-3 |
Data sourced from PubChem.
Thermochemical Data of Analogous Dialkylzinc Compounds
To estimate the thermochemical properties of Zinc, bis(3-methylbutyl)-, data from simpler, well-characterized dialkylzinc compounds such as dimethylzinc and diethylzinc can be utilized as a baseline. It is important to note that the larger and branched alkyl chains of bis(3-methylbutyl)zinc will influence its volatility and decomposition profile.
| Thermochemical Property | Dimethylzinc (CH₃)₂Zn | Diethylzinc (C₂H₅)₂Zn |
| Standard Enthalpy of Formation (Gas, kJ/mol) | 52.9 ± 1.3[1] | 18.2 ± 2.1 |
| Standard Molar Entropy (Gas, J/mol·K) | 293.3 ± 4.2 | 363.6 ± 8.4 |
| Heat Capacity, c_p_ (Gas, J/mol·K) | 85.4 | 125.5 |
Note: This data is for comparative purposes and is not the experimental data for Zinc, bis(3-methylbutyl)-.
Thermal Decomposition Profile
Dialkylzinc compounds are known to be thermally unstable and pyrophoric in air. The thermal decomposition of Zinc, bis(3-methylbutyl)- is expected to proceed via radical mechanisms, leading to the formation of zinc metal and various hydrocarbon products. The decomposition temperature is influenced by factors such as pressure, heating rate, and the presence of impurities.
The primary decomposition pathway is anticipated to be homolytic cleavage of the zinc-carbon bond:
(CH₃)₂CHCH₂CH₂-Zn-CH₂CH₂CH(CH₃)₂ → 2 (CH₃)₂CHCH₂CH₂• + Zn
The resulting 3-methylbutyl radicals can then undergo a variety of reactions, including dimerization, disproportionation, and hydrogen abstraction, leading to the formation of alkanes and alkenes.
Due to the branched nature of the alkyl groups, β-hydride elimination is another plausible decomposition pathway, which would yield isopentene and a zinc hydride species, that would further decompose.
Experimental Protocols for Thermochemical Analysis
To determine the precise thermochemical data and decomposition temperature of Zinc, bis(3-methylbutyl)-, the following experimental protocols are recommended.
Synthesis of Zinc, bis(3-methylbutyl)-
Objective: To synthesize Zinc, bis(3-methylbutyl)- for subsequent analysis.
Materials:
-
Zinc chloride (ZnCl₂)
-
3-methylbutylmagnesium bromide (in a suitable ether solvent, e.g., diethyl ether or THF)
-
Anhydrous diethyl ether or THF
-
Schlenk line and glassware
-
Inert gas (Argon or Nitrogen)
Procedure:
-
All glassware must be rigorously dried and assembled under an inert atmosphere using a Schlenk line.
-
Anhydrous zinc chloride is suspended in anhydrous diethyl ether or THF in a Schlenk flask.
-
The suspension is cooled in an ice bath.
-
A solution of 3-methylbutylmagnesium bromide (2 equivalents) is added dropwise to the stirred suspension of zinc chloride.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction mixture is filtered under an inert atmosphere to remove the magnesium salts.
-
The solvent is removed from the filtrate under reduced pressure to yield crude Zinc, bis(3-methylbutyl)- as an oil or low-melting solid.
-
Purification can be achieved by vacuum distillation.
Determination of Decomposition Temperature by Thermogravimetric Analysis (TGA)
Objective: To determine the onset and peak decomposition temperatures of Zinc, bis(3-methylbutyl)-.
Apparatus:
-
Thermogravimetric Analyzer (TGA) coupled with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) for evolved gas analysis.
-
Inert atmosphere sample holder.
Procedure:
-
A small, accurately weighed sample (1-5 mg) of Zinc, bis(3-methylbutyl)- is loaded into a hermetically sealed aluminum or ceramic TGA pan inside an inert atmosphere glovebox.
-
The pan is transferred to the TGA instrument under an inert atmosphere.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a continuous flow of an inert gas (e.g., nitrogen or argon).
-
The mass of the sample is recorded as a function of temperature.
-
The evolved gases are simultaneously analyzed by MS or FTIR to identify the decomposition products.
-
The onset temperature of decomposition is determined from the initial mass loss, and the peak decomposition temperature is determined from the derivative of the mass loss curve (DTG).
Analysis of Thermal Transitions by Differential Scanning Calorimetry (DSC)
Objective: To identify and quantify thermal transitions such as melting, boiling, and decomposition.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Inert atmosphere sample holder
Procedure:
-
A small, accurately weighed sample (1-5 mg) of Zinc, bis(3-methylbutyl)- is hermetically sealed in an aluminum DSC pan inside an inert atmosphere glovebox.
-
An empty, hermetically sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is heated at a controlled rate (e.g., 10 °C/min) under a continuous flow of an inert gas.
-
The heat flow to the sample is measured relative to the reference as a function of temperature.
-
Endothermic peaks will indicate melting and boiling, while exothermic peaks will indicate decomposition. The enthalpy of these transitions can be calculated from the peak areas.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the characterization of the thermochemical properties and decomposition of Zinc, bis(3-methylbutyl)-.
This comprehensive approach, combining synthesis, advanced analytical techniques, and data interpretation, is essential for accurately determining the thermochemical properties and decomposition behavior of Zinc, bis(3-methylbutyl)-. The data obtained will be invaluable for researchers and professionals working with this and related organozinc compounds in various applications, including as precursors for material synthesis and in organic chemistry.
References
Methodological & Application
Application Notes and Protocols: Asymmetric Synthesis Utilizing Dialkylzinc Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective addition of organozinc reagents to carbonyl compounds represents a powerful and widely utilized transformation in asymmetric synthesis. This method allows for the creation of chiral secondary alcohols, which are crucial building blocks in the synthesis of pharmaceuticals, natural products, and other fine chemicals. While a variety of dialkylzinc reagents can be employed, the use of diethylzinc is extensively documented and serves as a representative example of this class of reactions. This document provides a detailed overview of the application of dialkylzinc reagents, specifically focusing on the well-studied asymmetric ethylation of aldehydes, as a proxy for less common reagents like Zinc, bis(3-methylbutyl)- (diisopentylzinc) for which specific application data is limited.
The core of this technology lies in the use of a chiral catalyst, typically an amino alcohol or a diol, which complexes with the dialkylzinc reagent. This chiral complex then delivers the alkyl group to one face of the aldehyde with high stereoselectivity, resulting in an optically enriched alcohol product. The efficiency and stereochemical outcome of the reaction are highly dependent on the choice of the chiral ligand, the solvent, and the reaction conditions.
Key Applications in Asymmetric Synthesis
The primary application of dialkylzinc reagents in asymmetric synthesis is the enantioselective alkylation of aldehydes to produce chiral secondary alcohols. This reaction is valued for its high levels of enantioselectivity and its broad substrate scope, which includes aromatic, aliphatic, and α,β-unsaturated aldehydes.
Table 1: Representative Enantioselective Addition of Diethylzinc to Aldehydes
| Entry | Aldehyde | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | (-)-DAIB | Toluene | 0 | >95 | 98 (R) | (Noyori et al.) |
| 2 | p-Tolualdehyde | (1R,2S)-N,N-Dibutylnorephedrine | Hexane | 0 | 96 | 95 (R) | (Soai et al.) |
| 3 | Cyclohexanecarboxaldehyde | (S)-Diphenyl(pyrrolidin-2-yl)methanol | Toluene | 0 | 94 | 97 (S) | (Itsuno et al.) |
| 4 | Cinnamaldehyde | (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol | Toluene | 0 | 92 | 96 (S) | (Chan et al.) |
Note: The data presented is a compilation from various literature sources and serves as a representative illustration of the reaction's capabilities.
Reaction Mechanism and Stereochemical Model
The catalytic cycle for the asymmetric addition of a dialkylzinc reagent to an aldehyde, mediated by a chiral β-amino alcohol, is believed to proceed through a dinuclear zinc complex.
Caption: General experimental workflow for asymmetric dialkylzinc addition.
Troubleshooting and Optimization
-
Low Yield: Ensure all reagents and solvents are anhydrous. The presence of water will quench the dialkylzinc reagent. The aldehyde should be freshly distilled to remove any acidic impurities.
-
Low Enantioselectivity: The purity of the chiral ligand is crucial. Recrystallize or purify the ligand if necessary. The reaction temperature can also significantly impact enantioselectivity; running the reaction at lower temperatures may improve the ee.
-
Slow Reaction: Increasing the catalyst loading or the reaction temperature may increase the reaction rate, but could potentially lower the enantioselectivity.
Conclusion
Application Notes and Protocols for Negishi Coupling Reactions Using Zinc, bis(3-methylbutyl)-
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the use of Zinc, bis(3-methylbutyl)-, also known as diisopentylzinc, in Negishi cross-coupling reactions. This document outlines the general methodology, key reaction parameters, and a representative experimental protocol to facilitate the application of this organozinc reagent in organic synthesis, particularly in the context of pharmaceutical and materials science research.
Introduction to Negishi Coupling with Dialkylzinc Reagents
The Negishi coupling is a powerful palladium- or nickel-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide or triflate.[1] Diorganozinc reagents, such as Zinc, bis(3-methylbutyl)-, are valuable nucleophilic partners in these reactions. While organozinc halides are commonly used, diorganozinc compounds offer the potential for the transfer of two organic groups, although typically only one is transferred in the presence of a suitable catalyst. These reagents are known for their high reactivity, functional group tolerance, and stereospecificity.[1] However, organozinc compounds are sensitive to air and moisture, necessitating the use of anhydrous and anaerobic reaction conditions.[1]
Key Reaction Components and Parameters
Successful Negishi coupling reactions with dialkylzinc reagents depend on the careful selection of the catalyst, ligand, solvent, and reaction temperature.
-
Catalyst: Palladium complexes are the most common catalysts for Negishi couplings, generally offering higher yields and functional group tolerance compared to nickel catalysts.[1] Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium-ligand complexes.
-
Ligand: The choice of ligand is crucial for catalyst stability and reactivity. Bulky and electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos, CPhos), are often effective in promoting the coupling of alkylzinc reagents.[2][3] N-heterocyclic carbene (NHC) ligands have also been shown to be effective for the coupling of unactivated alkyl bromides with alkylzinc reagents.
-
Solvent: Anhydrous ethereal solvents, such as tetrahydrofuran (THF), are commonly used. To enhance the reactivity of the organozinc reagent, a more polar aprotic co-solvent like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or dimethylacetamide (DMAc) is often added.
-
Temperature: Reactions are typically conducted at room temperature, although gentle heating may be required for less reactive substrates.[3]
-
Substrates: A wide range of organic halides (iodides, bromides, and chlorides) and triflates can be used as electrophilic coupling partners.[1] Zinc, bis(3-methylbutyl)- serves as the nucleophilic partner, transferring a 3-methylbutyl group.
Quantitative Data from Representative Negishi Couplings with Alkylzinc Reagents
Table 1: Negishi Coupling of Isopropylzinc Bromide with Aryl Halides [2][3]
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromobenzonitrile | Pd(OAc)₂ (1) | CPhos (2) | THF | RT | 0.5 | 92 |
| 2 | 4-Bromobenzonitrile | Pd(OAc)₂ (1) | CPhos (2) | THF/Toluene | RT | 0.5 | 95 |
| 3 | Methyl 4-bromobenzoate | Pd(OAc)₂ (1) | CPhos (2) | THF/Toluene | RT | 3 | 91 |
| 4 | 4-Bromoacetophenone | Pd(OAc)₂ (1) | CPhos (2) | THF/Toluene | RT | 3 | 88 |
| 5 | 2-Chlorotoluene | Pd(OAc)₂ (1) | CPhos (2) | THF | RT | 12 | 85 |
Table 2: Negishi Coupling of n-Butylzinc Bromide with Alkyl Bromides
| Entry | Alkyl Halide | Catalyst | Ligand Precursor | Solvent | Temp. (°C) | Yield (%) |
| 1 | 1-Bromo-3-phenylpropane | Pd₂(dba)₃ | IPr·HCl | THF/NMP | RT | 85 |
| 2 | Ethyl 4-bromobutanoate | Pd(OAc)₂ | IPr·HCl | THF/NMP | RT | 81 |
| 3 | 4-Bromobutyronitrile | PdBr₂ | IPr·HCl | THF/NMP | RT | 78 |
Experimental Protocol: General Procedure for Negishi Coupling with Zinc, bis(3-methylbutyl)-
This protocol is an adapted general procedure based on established methods for Negishi couplings with other dialkylzinc and alkylzinc halide reagents. Optimization of reaction conditions may be necessary for specific substrates.
4.1. Materials and Reagents
-
Zinc, bis(3-methylbutyl)- (or prepared in situ from 1-bromo-3-methylbutane and activated zinc)
-
Aryl or vinyl halide/triflate
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., CPhos, SPhos) or NHC ligand precursor (e.g., IPr·HCl)
-
Anhydrous solvent (e.g., THF)
-
Anhydrous co-solvent (e.g., NMP, DMAc)
-
Anhydrous workup and purification reagents (e.g., saturated aqueous NH₄Cl, diethyl ether, magnesium sulfate, silica gel)
4.2. Equipment
-
Schlenk line or glovebox for inert atmosphere operations
-
Oven-dried glassware (reaction flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
-
Syringes and needles for transfer of air- and moisture-sensitive reagents
4.3. Reaction Setup and Procedure
-
Catalyst Preparation: In a glovebox or under a stream of inert gas (argon or nitrogen), add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., CPhos, 2-4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF (to make a ~0.1-0.5 M solution with respect to the limiting reagent) to the flask. Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Addition of Reactants: Add the aryl or vinyl halide/triflate (1.0 equivalent) to the reaction mixture.
-
Addition of Organozinc Reagent: Slowly add a solution of Zinc, bis(3-methylbutyl)- (1.2-1.5 equivalents) in an appropriate solvent (e.g., THF or hexanes) to the reaction mixture at room temperature. If the reaction is exothermic, the addition should be done at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS. Reaction times can vary from a few hours to overnight.
-
Work-up:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualizing the Workflow and Catalytic Cycle
5.1. Experimental Workflow
The general experimental workflow for the Negishi coupling is depicted below.
5.2. Catalytic Cycle
The catalytic cycle for the Negishi coupling reaction is illustrated in the following diagram.
Safety Precautions
-
Zinc, bis(3-methylbutyl)- is a pyrophoric material and should be handled with extreme care under an inert atmosphere.
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and should be handled away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
Application Notes and Protocols for Nanoparticle Synthesis Using Zinc, bis(3-methylbutyl)- as a Precursor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield specific examples of nanoparticle synthesis utilizing zinc, bis(3-methylbutyl)-, also known as diisopentylzinc. The following application notes and protocols are therefore based on established principles for the synthesis of nanoparticles from analogous dialkylzinc and other organozinc precursors. The provided experimental parameters are representative and may require optimization for this specific precursor.
Introduction
Zinc, bis(3-methylbutyl)- is a dialkylzinc compound with potential as a precursor for the synthesis of zinc-containing nanoparticles, such as zinc oxide (ZnO) nanoparticles. Organometallic precursors are often favored in nanoparticle synthesis due to their ability to decompose cleanly at relatively low temperatures, offering good control over nanoparticle size and morphology. The thermal decomposition of a dialkylzinc precursor in the presence of an oxygen source and stabilizing ligands is a common method to produce crystalline ZnO nanoparticles. These nanoparticles are of significant interest in various fields, including drug delivery, bioimaging, and catalysis, owing to their biocompatibility, semiconducting properties, and piezoelectric nature.
The general approach involves the controlled decomposition of the organozinc precursor in a high-boiling point solvent, with coordinating ligands to control the growth and prevent agglomeration of the nanoparticles. The selection of reaction temperature, precursor concentration, and the type of stabilizing agent are critical parameters that influence the final characteristics of the nanoparticles.
Representative Data for Nanoparticle Synthesis
As no specific data for zinc, bis(3-methylbutyl)- is available, the following table provides a summary of typical experimental parameters and expected outcomes for the synthesis of ZnO nanoparticles using dialkylzinc precursors, based on general literature.
| Parameter | Typical Range | Expected Outcome |
| Precursor Concentration | 0.05 - 0.5 M | Higher concentration can lead to larger nanoparticles or aggregation. |
| Reaction Temperature | 150 - 300 °C | Higher temperatures generally result in larger and more crystalline nanoparticles. |
| Stabilizing Ligand | Oleylamine, Oleic Acid, Trioctylphosphine oxide (TOPO) | Ligands control particle size and shape, and prevent agglomeration. The choice of ligand affects surface properties. |
| Solvent | Octadecene, Benzyl ether, Toluene | High-boiling point, coordinating solvents are typically used to facilitate uniform heating and precursor dissolution. |
| Resulting Nanoparticle Size | 2 - 20 nm | Dependent on the interplay of all reaction parameters. |
| Morphology | Spherical, Rod-like, Tetrapods | Can be controlled by the choice of ligands and reaction conditions. |
Experimental Protocols
The following are representative protocols for the synthesis of zinc oxide (ZnO) nanoparticles via the thermal decomposition of a dialkylzinc precursor like zinc, bis(3-methylbutyl)-.
Protocol for the Synthesis of Spherical ZnO Nanoparticles
This protocol is designed to produce small, monodisperse spherical ZnO nanoparticles.
Materials:
-
Zinc, bis(3-methylbutyl)- (precursor)
-
Oleylamine (stabilizing ligand)
-
1-Octadecene (solvent)
-
Anhydrous Toluene (for precursor solution)
-
Methanol (for precipitation)
-
Three-neck round-bottom flask
-
Condenser
-
Thermocouple
-
Heating mantle with magnetic stirrer
-
Schlenk line for inert atmosphere operations
Procedure:
-
Preparation of the Reaction Setup: Assemble the three-neck flask with a condenser, a thermocouple, and a rubber septum. The setup should be connected to a Schlenk line to allow for operations under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent and Ligand Degassing: In the reaction flask, combine 20 mL of 1-octadecene and 5 mL of oleylamine. Heat the mixture to 120 °C under vacuum for 1 hour to remove water and other volatile impurities.
-
Precursor Injection: In a separate glovebox, prepare a solution of zinc, bis(3-methylbutyl)- by dissolving a specific amount (e.g., 0.1 mmol) in 2 mL of anhydrous toluene.
-
Reaction: After degassing, switch the atmosphere in the reaction flask to inert gas and increase the temperature to 250 °C. Once the temperature is stable, rapidly inject the precursor solution into the hot solvent/ligand mixture using a syringe.
-
Nanoparticle Growth: Allow the reaction to proceed at 250 °C for 1-2 hours. The formation of nanoparticles is often indicated by a change in the color or turbidity of the solution.
-
Isolation and Purification: After the growth period, cool the reaction mixture to room temperature. Add 40 mL of methanol to the flask to precipitate the nanoparticles.
-
Centrifugation: Transfer the mixture to centrifuge tubes and centrifuge at 8000 rpm for 10 minutes. Discard the supernatant.
-
Washing: Re-disperse the nanoparticle pellet in a small amount of toluene and repeat the precipitation and centrifugation steps with methanol twice more to remove excess ligands and unreacted precursors.
-
Final Product: After the final wash, dry the purified nanoparticles under vacuum. The resulting powder can be stored for further characterization and use.
Characterization of the Synthesized Nanoparticles
The synthesized nanoparticles should be characterized to determine their size, morphology, crystal structure, and composition.
-
Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.
-
X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the nanoparticles (e.g., wurtzite structure for ZnO).
-
UV-Vis Spectroscopy: To determine the optical properties, including the band gap of the nanoparticles. A blue shift in the absorption edge compared to bulk ZnO can indicate quantum confinement effects.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in solution.
-
Thermogravimetric Analysis (TGA): To determine the amount of organic ligand capping the nanoparticle surface.
Visualizations
Experimental Workflow for Nanoparticle Synthesis
The following diagram illustrates the general workflow for the synthesis of ZnO nanoparticles from a dialkylzinc precursor via thermal decomposition.
Application Notes & Protocols: Standard Operating Procedure for Setting up Reactions with Air-Sensitive Organozinc Reagents
For Researchers, Scientists, and Drug Development Professionals
Organozinc reagents are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance.[1][2][3][4] However, their sensitivity to air and moisture necessitates specialized handling techniques to prevent decomposition and ensure reaction success.[2][5] This document provides detailed standard operating procedures (SOPs) for the safe and effective setup of reactions involving these air-sensitive compounds, utilizing both Schlenk line and glovebox techniques.
General Considerations for Handling Organozinc Reagents
Organozinc reagents are susceptible to reaction with oxygen and water, often leading to pyrophoric behavior.[2][5] Therefore, all manipulations must be carried out under an inert atmosphere, typically argon or nitrogen.[6] Glassware must be rigorously dried to remove adsorbed moisture, either by oven-drying overnight at >125°C or by flame-drying under vacuum.[7] Solvents and other reagents must also be anhydrous and deoxygenated prior to use.
Quantitative Parameters for Inert Atmosphere Techniques
Successful handling of air-sensitive reagents relies on maintaining a high-quality inert atmosphere. The following table summarizes key quantitative parameters for Schlenk line and glovebox operations.
| Parameter | Schlenk Line | Glovebox | Source(s) |
| Inert Gas | Argon or Nitrogen | Argon or Nitrogen | [6] |
| Inert Gas Purity | High Purity (>99.99%) | High Purity (>99.99%) | [8] |
| Typical Vacuum Level | 10⁻³ to 1 Torr | N/A | [9] |
| Inert Gas Flow Rate | 1-2 bubbles/second (static) | N/A | [6][10] |
| 4-5 bubbles/second (for transfers) | [11] | ||
| Atmosphere Purity | N/A | O₂ < 1 ppm, H₂O < 1 ppm | [8][12] |
Experimental Protocols
Protocol 1: Setting up a Reaction using Schlenk Line Techniques
This protocol details the assembly of a reaction flask under an inert atmosphere and the subsequent addition of an air-sensitive organozinc reagent.
Materials:
-
Oven-dried or flame-dried Schlenk flask with a magnetic stir bar
-
Rubber septa
-
Greased glass stoppers
-
Schlenk line with vacuum and inert gas manifolds
-
Syringes and needles (oven-dried)
-
Cannula (double-tipped needle)
-
Anhydrous, deoxygenated solvent
-
Organozinc reagent in a Sure/Seal™ bottle or similar air-tight container
-
Other reaction components (e.g., substrate, catalyst)
Procedure:
-
Glassware Preparation:
-
Assemble the hot, oven-dried Schlenk flask with a condenser (if required) and a gas inlet adapter.
-
Immediately connect the flask to the Schlenk line.
-
-
Establishing Inert Atmosphere (Purge-and-Refill Cycle):
-
Ensure all connections are secure.
-
Carefully open the flask to the vacuum manifold to evacuate the air.
-
Close the vacuum valve and slowly backfill the flask with inert gas.
-
Repeat this vacuum/inert gas cycle at least three times to ensure a completely inert atmosphere.[13]
-
-
Addition of Solid Reagents:
-
If adding an air-stable solid, do this before the purge-and-refill cycles.
-
For air-sensitive solids, weigh them in a glovebox and add them to the flask under an inert atmosphere. Alternatively, use a solid addition tube.[14]
-
-
Addition of Anhydrous Solvent:
-
Transfer the required volume of anhydrous, deoxygenated solvent to the reaction flask via a cannula or a syringe.
-
-
Transfer of Organozinc Reagent via Syringe:
-
Flush a dry syringe with inert gas.
-
Pierce the septum of the organozinc reagent bottle with the syringe needle and an inert gas inlet needle.
-
Pressurize the bottle slightly with the inert gas.
-
Withdraw the desired volume of the organozinc solution.
-
Quickly transfer the reagent to the reaction flask by piercing the septum.
-
-
Transfer of Organozinc Reagent via Cannula:
-
Replace the glass stoppers on both the reagent bottle and the reaction flask with rubber septa.
-
Purge the cannula by inserting one end into an inert gas stream for 15-30 seconds.
-
Insert one end of the purged cannula through the septum of the reagent bottle and the other end through the septum of the reaction flask.
-
Lower the cannula into the organozinc solution.
-
Initiate the transfer by either applying a slight positive pressure of inert gas to the reagent bottle or by creating a slight vacuum in the receiving flask.[4][15][16] The rate of transfer can be controlled by adjusting the pressure differential or the relative height of the flasks.[15][17]
-
-
Reaction Initiation and Monitoring:
-
Commence stirring and heating as required by the specific reaction protocol.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, NMR) by carefully taking aliquots under an inert atmosphere.
-
Protocol 2: Setting up a Reaction in a Glovebox
The glovebox provides a continuously inert environment, simplifying the handling of multiple air-sensitive reagents.[10][12][18]
Materials:
-
All necessary glassware (oven-dried and cooled in the antechamber)
-
Spatulas, syringes, needles
-
Magnetic stir plate
-
Organozinc reagent
-
Other reaction components
Procedure:
-
Glovebox Preparation:
-
Reaction Assembly:
-
Set up the reaction flask with a magnetic stir bar on a stir plate inside the glovebox.
-
Weigh and add any solid reagents directly into the flask.
-
Using a syringe or graduated cylinder, add the required volume of anhydrous solvent.
-
Add the organozinc reagent and any other liquid reagents using a syringe.
-
-
Sealing and Running the Reaction:
-
If the reaction is to be run inside the glovebox, simply cover the flask opening with a septum or a loosely fitting cap to minimize solvent evaporation.
-
If the reaction needs to be heated or run outside the glovebox, securely seal the flask with a greased glass stopper or a septum before removing it from the glovebox. The flask can then be connected to a Schlenk line for heating under an inert atmosphere.[9]
-
-
Reaction Quenching and Work-up:
-
Upon reaction completion, the mixture must be carefully quenched. This is often done by slowly adding a protic source, such as water or a saturated aqueous solution of ammonium chloride, at a low temperature (e.g., 0 °C).[19] This step should be performed in a fume hood.
-
Visualizations
Caption: Schlenk Line Reaction Setup Workflow.
Caption: Glovebox Reaction Setup Workflow.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.
-
Be aware of the pyrophoric nature of many organozinc reagents and have appropriate quenching materials and fire extinguishers readily available.
-
Never work alone when handling highly reactive or pyrophoric substances.[12]
-
Clean up spills immediately and properly dispose of all waste. Empty reagent bottles should be carefully quenched before cleaning.[7]
By adhering to these detailed protocols and safety guidelines, researchers can confidently and safely perform reactions with air-sensitive organozinc reagents, leading to reliable and reproducible results in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. hsrm.umn.edu [hsrm.umn.edu]
- 7. publish.illinois.edu [publish.illinois.edu]
- 8. Lab Purification Vacuum Glove Box With Water And Oxygen Content Below 1ppm Manufacturers [xmacey.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Schlenk Line Operation | Chem Lab [chemlab.truman.edu]
- 11. Home Page [home.sandiego.edu]
- 12. ucd.ie [ucd.ie]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 15. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 16. Cannula transfer - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
- 18. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 19. apps.mnc.umn.edu [apps.mnc.umn.edu]
Application Notes and Protocols for Zinc, bis(3-methylbutyl)- in Transesterification Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc, bis(3-methylbutyl)-, also known as diisoamylzinc, is an organozinc compound with potential applications in organic synthesis. While specific studies on its use in transesterification are limited, the broader class of zinc compounds has demonstrated significant catalytic activity in these reactions. Zinc catalysts are generally valued for their Lewis acidic nature, which allows them to activate the carbonyl group of esters, facilitating nucleophilic attack by an alcohol. This property makes them suitable for the synthesis of a wide range of esters, including the production of biofuels (fatty acid methyl esters, FAMEs) and the modification of complex molecules in drug development. This document provides an overview of the potential application of Zinc, bis(3-methylbutyl)- in transesterification, including hypothetical reaction parameters, a detailed experimental protocol, and safety considerations.
Data Presentation: Catalytic Activity of Various Zinc Compounds in Transesterification
The following tables summarize quantitative data from studies on various zinc catalysts in transesterification and esterification reactions to provide a comparative reference for designing experiments with Zinc, bis(3-methylbutyl)-.
Table 1: Transesterification of Triglycerides with Methanol Catalyzed by Zinc Compounds
| Catalyst | Substrate | Catalyst Loading (wt%) | Methanol/Oil Molar Ratio | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Zinc Stearate | Pomace Oil | 3 | 30:1 | 140 | Not Specified | 98 (Triglyceride Conversion), 84 (FAME Yield) | [1] |
| Zinc Laurate | Soybean Oil | 3 | 30:1 | 100 | 2 | Not Specified | |
| Zinc Oxide (ZnO) | Recycled Cooking Oil | 5 | 6:1 (Ethanol) | 60 | 1 | 70.91 (Yield) | [2] |
| ZnO Nanoparticles | Unrefined Oil | Not Specified | Not Specified | 170-220 | Not Specified | >90 (FAME Yield) | [3] |
| Mg1−xZn1+xO2 | Used Vegetable Cooking Oil | 2.55 | 9:1 | 188 | 4.25 | 80 (Ester Content) | [4] |
Table 2: Esterification of Fatty Acids with Alcohols Catalyzed by Zinc Compounds
| Catalyst | Substrate | Alcohol | Catalyst Loading (mol%) | Acid/Alcohol Molar Ratio | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |
| Zinc Hydroxy Acetate | Oleic Acid | Methanol | 3 (wt%) | 1:30 | 140 | Not Specified | 87 | [5] |
| Zinc Oxide (ZnO) | Pelargonic Acid | 2-Ethylhexyl Alcohol | 1 | 1:1.2 | 170 | 4 | >99 | [6][7] |
| Zinc Stearate | Oleic Acid | Methanol | Not Specified | Not Specified | 140 | Not Specified | Not Specified | [1] |
Experimental Protocols
Important Safety Notice: Zinc, bis(3-methylbutyl)- is expected to be a pyrophoric compound, igniting spontaneously on contact with air and reacting violently with water.[8][9][10] All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using appropriate air-free techniques (e.g., Schlenk line or glovebox).[11][12] Personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and appropriate gloves, is mandatory.[9][11]
Protocol 1: General Procedure for the Transesterification of a Model Ester with an Alcohol
This protocol describes a general method for the transesterification of a simple ester (e.g., ethyl acetate) with a higher boiling alcohol (e.g., benzyl alcohol) using Zinc, bis(3-methylbutyl)- as a catalyst.
Materials:
-
Zinc, bis(3-methylbutyl)- solution (e.g., in an anhydrous solvent)
-
Ethyl acetate (anhydrous)
-
Benzyl alcohol (anhydrous)
-
Anhydrous toluene (or other suitable high-boiling solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Drying tube (e.g., filled with calcium chloride)
-
Schlenk flask or round-bottom flask equipped with a reflux condenser and a magnetic stir bar
Procedure:
-
Reaction Setup: Assemble a flame-dried Schlenk flask or round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (10 mL), ethyl acetate (10 mmol, 1 eq.), and benzyl alcohol (12 mmol, 1.2 eq.) to the reaction flask via syringe.
-
Catalyst Addition: With vigorous stirring, add the Zinc, bis(3-methylbutyl)- solution (0.5 mmol, 5 mol%) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and cautiously quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Caution: This may cause gas evolution.
-
Workup: Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired benzyl acetate.
Protocol 2: Synthesis of Fatty Acid Methyl Esters (FAMEs) from a Triglyceride
This protocol outlines a method for the transesterification of a model triglyceride (e.g., triolein) with methanol to produce FAMEs.
Materials:
-
Zinc, bis(3-methylbutyl)- solution
-
Triolein (anhydrous)
-
Anhydrous methanol
-
Anhydrous hexane or toluene
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous ammonium chloride solution
-
Brine
Procedure:
-
Reaction Setup: In a glovebox or under a constant flow of inert gas, equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a magnetic stir bar, and a rubber septum.
-
Reagent Addition: To the flask, add anhydrous toluene (20 mL) and triolein (5 mmol, 1 eq.).
-
Methanol Addition: Add anhydrous methanol (30 mmol, 6 eq.) to the reaction mixture.
-
Catalyst Addition: Slowly add the Zinc, bis(3-methylbutyl)- solution (0.25 mmol, 5 mol%) to the stirred solution.
-
Reaction: Heat the mixture to 65-70 °C (reflux) for 4-6 hours. Monitor the reaction by TLC or GC-MS analysis.
-
Quenching: After cooling to room temperature, slowly and carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Workup: Extract the mixture with hexane or diethyl ether. Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Analysis: The resulting FAMEs can be analyzed by methods such as ¹H NMR and GC-MS.[13]
Mandatory Visualizations
Proposed Catalytic Cycle
The following diagram illustrates a plausible Lewis acid-catalyzed mechanism for the transesterification reaction facilitated by a dialkylzinc compound.
Caption: Proposed Lewis acid catalytic cycle for transesterification.
Experimental Workflow
This diagram outlines the general workflow for conducting a transesterification reaction using a dialkylzinc catalyst.
Caption: General experimental workflow for transesterification.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. US8975426B2 - ZnO nanoparticle catalysts for use in transesterification and esterification reactions and method of making - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.columbia.edu [research.columbia.edu]
- 9. cmu.edu [cmu.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 12. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 13. Composition Characterization of Fatty Acid Zinc Salts by Chromatographic and NMR Spectroscopic Analyses on Their Fatty Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Zinc Precursors in Metal-Organic Framework (MOF) Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthesis of zinc-based metal-organic frameworks (MOFs), focusing on the common precursors, the role of modulators, and standardized experimental protocols. While the specific precursor "Zinc, bis(3-methylbutyl)-" is not commonly documented in mainstream MOF synthesis literature, this guide outlines the fundamental principles and methodologies applicable to a wide range of zinc sources.
Introduction to Zinc-Based MOFs
Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Zinc-based MOFs, in particular, have garnered significant attention due to their structural diversity, high surface areas, and potential applications in gas storage, catalysis, and drug delivery.[2][3][4] The choice of the zinc precursor is a critical parameter that can influence the resulting MOF's topology, crystallinity, and properties.
Key Components in Zinc MOF Synthesis
The synthesis of a zinc-based MOF typically involves the self-assembly of a zinc precursor and an organic linker in a suitable solvent system, often with the addition of a modulator to control the reaction kinetics and crystal growth.
2.1. Zinc Precursors
While various zinc salts can be employed, the most common precursors are zinc nitrate, zinc acetate, and basic zinc salts due to their good solubility and reactivity.
-
Zinc Nitrate (e.g., Zn(NO₃)₂·6H₂O): Widely used in solvothermal and hydrothermal syntheses.[2][3]
-
Basic Zinc Salts (e.g., basic zinc carbonate, zinc hydroxide, zinc oxide): These are often used in greener synthesis routes at room temperature as they are sparingly soluble in alcohol and water.[5]
2.2. Organic Linkers
The organic linkers are typically multidentate organic molecules that bridge the zinc ions to form the extended framework. The geometry and functionality of the linker dictate the pore size and chemical properties of the resulting MOF.
-
Carboxylate-based linkers:
-
Imidazole-based linkers:
-
1,2,4-triazolate[5]
-
2.3. Solvents
The choice of solvent is crucial as it affects the solubility of the precursors and can influence the final MOF structure.
-
N,N-Dimethylformamide (DMF): A very common solvent in MOF synthesis.[2][3]
-
Ethanol and Methanol: Often used in combination with other solvents or for washing the final product.[1][3]
-
Water: Utilized in hydrothermal and green synthesis methods.[1][7]
2.4. The Role of Modulators
Modulators are chemical additives, typically monofunctional ligands like monocarboxylic acids, that compete with the organic linker for coordination to the metal center.[8][9] This competition slows down the nucleation and growth of the MOF crystals, leading to a more ordered and crystalline final product.[8]
-
Mechanism of Action: By reversibly binding to the metal clusters, modulators prevent rapid, uncontrolled precipitation, allowing for the formation of larger, more perfect crystals.[10]
-
Common Modulators: Formic acid, acetic acid, and other monocarboxylic acids are frequently used.[2][8]
Experimental Protocols
Below are generalized protocols for the synthesis of zinc-based MOFs, derived from common literature procedures.
3.1. General Solvothermal Synthesis of a Zinc-Carboxylate MOF
This protocol is a representative example for the synthesis of a zinc-based MOF using a carboxylate linker.
-
Preparation of Precursor Solution: In a typical synthesis, a zinc salt (e.g., Zinc Nitrate hexahydrate) and the organic linker (e.g., 1,3,5-benzenetricarboxylic acid) are dissolved in a solvent, most commonly DMF.[2][3]
-
Addition of Modulator (Optional): If a modulator is used (e.g., acetic acid), it is added to the solution at this stage.[2]
-
Reaction: The mixture is sealed in a Teflon-lined autoclave and heated to a specific temperature (typically between 100-150 °C) for a defined period (usually 12-72 hours).[3]
-
Isolation and Washing: After cooling to room temperature, the crystalline product is collected by centrifugation or filtration. The product is then washed multiple times with a solvent like DMF and/or ethanol to remove any unreacted starting materials and solvent molecules from the pores.[1][7]
-
Activation: The washed MOF is then "activated" by heating under vacuum to remove the solvent molecules from the pores, making the internal surface area accessible.[7]
Table 1: Example Synthesis Parameters for Zinc-Based MOFs
| MOF Name/Type | Zinc Precursor | Organic Linker | Solvent(s) | Modulator | Temperature (°C) | Time (h) | Reference |
| Zn-BTC MOF | Zn(NO₃)₂·6H₂O | 1,3,5-benzenetricarboxylic acid (BTC) | Ionic Liquid Microemulsion | NaOH | Room Temp | 24 | [1] |
| Zn-MOF | Zn(NO₃)₂·6H₂O | Acetic Acid | DMF | Acetic Acid | 250-650 | 4 | [2] |
| Zn-MOF@GO | Zn(NO₃)₂ | Benzene-1,4-dicarboxylic acid (BDC) | DI Water | Trimethylamine | 130 | 18 | [7] |
| DAZ | Zn(NO₃)₂·6H₂O | 4-dimethylaminobenzoic acid | DMF/Methanol | None | 120 | 72 | [3] |
Visualizations
4.1. Experimental Workflow for MOF Synthesis
References
- 1. Synthesis of Zn-based metal–organic frameworks in ionic liquid microemulsions at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US20210179638A1 - Synthesis of Zinc MOF Materials - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Preparation of bimetallic Pb/Zn metal-organic framework @graphene oxide composite and its adsorption performance for Pb(II) and Zn(II) [eeer.org]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. Coordination modulation: a way to improve the properties of metal–organic frameworks - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for the purification and characterization of Zinc, bis(3-methylbutyl)-.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification and characterization of Zinc, bis(3-methylbutyl)-, also known as diisopentylzinc. This organozinc reagent is a valuable tool in organic synthesis, particularly in carbon-carbon bond-forming reactions. Due to its pyrophoric nature, all handling and manipulations must be performed under an inert atmosphere using appropriate air-free techniques.
Safety Precautions: Handling a Pyrophoric Reagent
Zinc, bis(3-methylbutyl)- is spontaneously flammable in air. Strict adherence to safety protocols is essential.
-
Inert Atmosphere: All manipulations must be carried out under an inert atmosphere (e.g., dry argon or nitrogen) in a glovebox or using Schlenk line techniques.
-
Personal Protective Equipment (PPE): Wear a fire-resistant lab coat, safety glasses, and appropriate gloves (nitrile gloves are common, but consult specific glove compatibility charts).
-
Quenching: Never quench large amounts of the reagent. Small residual amounts can be quenched by slow addition of a high-boiling point alcohol like isopropanol, followed by methanol, and then water, all under an inert atmosphere and with appropriate cooling.
-
Spill: In case of a small spill, smother the material with dry sand, powdered limestone (calcium carbonate), or a Class D fire extinguisher. Do not use water or carbon dioxide extinguishers.
Purification Techniques
Commercial batches of Zinc, bis(3-methylbutyl)- may contain impurities such as zinc halides, residual starting materials, or oxidation byproducts. Purification is often necessary to ensure high reactivity and reproducibility in sensitive applications.
Vacuum Distillation
Vacuum distillation is a primary method for purifying volatile organometallic compounds like diisopentylzinc. This process separates the desired product from non-volatile impurities.
Experimental Protocol: Vacuum Distillation of Zinc, bis(3-methylbutyl)-
-
Apparatus Setup: Assemble a short-path vacuum distillation apparatus with a Kugelrohr or similar distillation head. All glassware must be oven-dried and cooled under a stream of inert gas. Grease all joints with high-vacuum grease.
-
Inert Atmosphere: Place the crude Zinc, bis(3-methylbutyl)- in a round-bottom flask equipped with a magnetic stir bar. The entire system must be under a positive pressure of inert gas.
-
Vacuum Application: Gradually apply a vacuum to the system. A cold trap (liquid nitrogen or dry ice/acetone) must be placed between the distillation apparatus and the vacuum pump to protect the pump from volatile byproducts.
-
Heating: Once a stable vacuum is achieved (typically <1 mmHg), gently heat the distillation flask using an oil bath.
-
Fraction Collection: Collect the distilled Zinc, bis(3-methylbutyl)- in a pre-weighed receiving flask cooled in an ice bath. The boiling point will be dependent on the pressure.
-
Completion: Once the distillation is complete, cool the apparatus to room temperature before slowly backfilling with inert gas.
-
Storage: The purified product should be stored in a sealed, septum-capped flask under an inert atmosphere.
Characterization Techniques
Thorough characterization is crucial to confirm the purity and identity of the purified Zinc, bis(3-methylbutyl)-.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure and assessing the purity of the organozinc reagent. Due to its air sensitivity, sample preparation requires special care.
Experimental Protocol: NMR Sample Preparation of Zinc, bis(3-methylbutyl)-
-
Solvent Preparation: Use a deuterated solvent that has been thoroughly dried and degassed (e.g., benzene-d6, toluene-d8).
-
Sample Transfer: In a glovebox or using a Schlenk line, transfer a small aliquot (typically 5-10 mg) of the purified Zinc, bis(3-methylbutyl)- into a clean, dry vial.
-
Dissolution: Add approximately 0.5-0.7 mL of the deuterated solvent to the vial and gently swirl to dissolve the compound.
-
Transfer to NMR Tube: Using a clean, dry syringe, transfer the solution into a clean, dry NMR tube.
-
Sealing: Seal the NMR tube with a tight-fitting cap and wrap the cap with Parafilm® or use a J. Young valve NMR tube for a more secure seal.
-
Analysis: Acquire ¹H and ¹³C NMR spectra.
Expected NMR Data:
| Nucleus | Chemical Shift (ppm, approximate) | Multiplicity | Integration (for ¹H) | Assignment |
| ¹H | 0.90 | Doublet | 12H | -CH(CH₃ )₂ |
| 1.45 | Multiplet | 6H | -CH₂ -CH(CH₃)₂ | |
| 1.95 | Nonet | 2H | -CH₂-CH (CH₃)₂ | |
| ¹³C | 22.5 | -CH(C H₃)₂ | ||
| 25.8 | -C H₂-CH(CH₃)₂ | |||
| 40.1 | -CH₂-C H(CH₃)₂ |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Gas Chromatography (GC)
Gas chromatography can be used to assess the volatility and purity of Zinc, bis(3-methylbutyl)-. The primary challenge is the pyrophoric nature of the compound, which requires careful sample preparation and injection techniques.
Experimental Protocol: Gas Chromatography of Zinc, bis(3-methylbutyl)-
-
Sample Preparation: In a glovebox, prepare a dilute solution of the purified compound in a dry, degassed, high-boiling point alkane solvent (e.g., dodecane).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent).
-
Injector: Use a split/splitless injector at a temperature that ensures volatilization without decomposition (e.g., 150-200 °C).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a temperature that allows for the elution of the compound and any potential volatile impurities.
-
Detector: A flame ionization detector (FID) is suitable for detecting hydrocarbons.
-
Carrier Gas: High-purity helium or hydrogen.
-
-
Injection: Use an autosampler for reproducibility or a manual injection with a gas-tight syringe. Ensure the syringe is thoroughly flushed with an inert gas before and after injection.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and zinc, which is a fundamental measure of purity. Due to the air-sensitive and pyrophoric nature of the sample, special handling is required by the analytical service provider.
Experimental Protocol: Elemental Analysis of Zinc, bis(3-methylbutyl)-
-
Sample Preparation: In a glovebox, a small, accurately weighed amount of the purified liquid is sealed in a pre-weighed tin or aluminum capsule.
-
Submission: The sealed capsule is then submitted for combustion analysis. Inform the analytical service of the pyrophoric nature of the sample.
-
Analysis: The service will use a CHN analyzer for carbon and hydrogen content and a separate method, such as atomic absorption spectroscopy or inductively coupled plasma optical emission spectrometry (ICP-OES), for zinc content after appropriate digestion of a separate sample.
Theoretical Elemental Composition:
| Element | Symbol | Atomic Weight | % Composition |
| Carbon | C | 12.01 | 60.77 |
| Hydrogen | H | 1.01 | 11.22 |
| Zinc | Zn | 65.38 | 28.01 |
Visual Workflows
The following diagrams illustrate the logical workflows for the purification and characterization of Zinc, bis(3-methylbutyl)-.
Caption: Purification workflow for Zinc, bis(3-methylbutyl)-.
Caption: Characterization workflow for purified Zinc, bis(3-methylbutyl)-.
Application Notes and Protocols: Zinc, bis(3-methylbutyl)- in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Zinc, bis(3-methylbutyl)- (also known as diisoamylzinc) in the synthesis of chiral pharmaceutical intermediates. The primary application highlighted is the enantioselective addition of the isoamyl group to aldehydes, a critical transformation for producing chiral secondary alcohols, which are valuable building blocks in drug discovery and development.
Introduction: The Role of Diisoamylzinc in Asymmetric Synthesis
Organozinc reagents, particularly dialkylzincs, are pivotal in the formation of carbon-carbon bonds.[1] Diisoamylzinc, a member of this class, serves as a source of isoamyl nucleophiles. Its relatively low reactivity compared to organolithium or Grignard reagents allows for greater functional group tolerance in complex molecules, a desirable feature in the synthesis of pharmaceutical intermediates.
The most significant application of diisoamylzinc is in the catalytic enantioselective addition to prochiral aldehydes. This reaction, when mediated by a chiral catalyst, yields non-racemic secondary alcohols with high enantiomeric purity. Chiral alcohols are ubiquitous structural motifs in a vast array of pharmaceuticals. The ability to control the stereochemistry at the newly formed stereocenter is paramount for ensuring the desired pharmacological activity and minimizing off-target effects.
Core Application: Enantioselective Isoamylation of Aldehydes
The central application of Zinc, bis(3-methylbutyl)- is the enantioselective addition of an isoamyl group to an aldehyde, resulting in the formation of a chiral secondary alcohol. This reaction is typically catalyzed by a chiral amino alcohol or other ligand that complexes with the zinc atom, creating a chiral environment that directs the approach of the alkyl group to one of the enantiotopic faces of the aldehyde.
A well-established catalyst for the enantioselective addition of dialkylzincs to aldehydes is (2S)-(−)-3-exo-(dimethylamino)isoborneol [(2S)-DAIB].[2] While the specific use of diisoamylzinc with this catalyst is not as commonly documented as diethylzinc, the underlying principles and expected outcomes are analogous. The reaction provides a reliable method for accessing enantioenriched secondary alcohols, which are key intermediates in the synthesis of more complex drug molecules.
Reaction Scheme:
Caption: General scheme for the enantioselective addition of diisoamylzinc to an aldehyde.
Quantitative Data
The following table summarizes representative data for the enantioselective addition of a dialkylzinc reagent to benzaldehyde, catalyzed by (2S)-DAIB. While this specific example uses diethylzinc, similar high yields and enantioselectivities can be anticipated for the addition of diisoamylzinc under optimized conditions.
| Aldehyde | Dialkylzinc Reagent | Chiral Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | Diethylzinc | (2S)-DAIB (2 mol%) | Toluene | 0 | 6 | 97 | 95.4 |
Data is for the synthesis of (S)-1-phenyl-1-propanol as reported in Organic Syntheses.[2]
Experimental Protocols
The following is a detailed protocol for the enantioselective addition of a dialkylzinc to an aldehyde, based on the highly reliable procedure from Organic Syntheses.[2] This protocol can be adapted for use with Zinc, bis(3-methylbutyl)-.
General Considerations
-
Safety: Dialkylzinc reagents such as diisoamylzinc are pyrophoric and react violently with water and air. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox. Solvents must be anhydrous.
-
Reagents: Aldehydes should be freshly distilled or purified to remove any acidic impurities. The chiral catalyst, such as (2S)-DAIB, should be of high purity.
Protocol for the Enantioselective Addition of Diisoamylzinc to an Aldehyde (Adapted)
This protocol is adapted for the synthesis of a chiral secondary alcohol via the addition of diisoamylzinc to a generic aldehyde.
Materials:
-
Dry, 500-mL Schlenk tube with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and septa
-
(2S)-(−)-3-exo-(dimethylamino)isoborneol [(2S)-DAIB]
-
Anhydrous Toluene
-
Zinc, bis(3-methylbutyl)- (Diisoamylzinc) solution in a suitable solvent
-
Aldehyde (e.g., Benzaldehyde)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for workup and purification
Procedure:
-
Under a positive pressure of argon, charge the dry 500-mL Schlenk tube with (2S)-DAIB (1.88 mmol, 2 mol%).
-
Add anhydrous toluene (200 mL) via syringe.
-
Slowly add the diisoamylzinc solution (113 mmol) via syringe at room temperature.
-
Stir the resulting mixture for 15-20 minutes at room temperature.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add the aldehyde (94.2 mmol) in one portion via syringe.
-
Replace the cooling bath with an ice bath and allow the reaction to stir at 0 °C for 6 hours.
-
After 6 hours, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (40 mL) at 0 °C. A white precipitate will form.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer. Extract the aqueous layer twice with diethyl ether (2 x 100 mL).
-
Combine the organic layers, wash with water (50 mL) and then brine (50 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield the desired chiral secondary alcohol.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the enantioselective addition of diisoamylzinc.
Proposed Catalytic Cycle
The catalytic cycle for the enantioselective addition of dialkylzincs to aldehydes using an amino alcohol catalyst like (2S)-DAIB is believed to proceed through a dimeric zinc complex.
Caption: Proposed catalytic cycle for the enantioselective alkylation of aldehydes.
Conclusion
Zinc, bis(3-methylbutyl)- is a valuable reagent for the synthesis of chiral secondary alcohols, which are important intermediates in the pharmaceutical industry. The enantioselective addition of the isoamyl group to aldehydes, catalyzed by chiral ligands, provides a direct and efficient route to these high-value compounds. The protocols and data presented herein serve as a guide for researchers and scientists in the development of synthetic routes to new and existing drug candidates. The use of diisoamylzinc, in conjunction with an appropriate chiral catalyst, represents a powerful tool in modern asymmetric synthesis.
References
Application Notes and Protocols for Zinc-Based Semiconductor Doping
Preliminary Note on "Zinc, bis(3-methylbutyl)-" : Extensive literature searches did not yield any specific applications or protocols for the use of "Zinc, bis(3-methylbutyl)-" as a doping agent in semiconductors. This compound does not appear to be a conventional precursor for this purpose. However, other organozinc compounds are widely utilized in the semiconductor industry for zinc doping. The following application notes and protocols are based on a common and well-documented alternative, Diethylzinc (DEZn) , which serves as a representative example of a zinc precursor for p-type doping.
Application Notes for Diethylzinc (DEZn) in Semiconductor Doping
Diethylzinc (Zn(C₂H₅)₂) is a widely used metalorganic precursor for introducing zinc as a p-type dopant in a variety of semiconductor materials.[1][2] Its application is prevalent in thin-film deposition techniques such as Metal-Organic Vapor Phase Epitaxy (MOVPE), also known as Metal-Organic Chemical Vapor Deposition (MOCVD).[3][4]
Primary Applications:
-
P-type Doping of III-V Semiconductors: DEZn is a common source for p-type doping of compound semiconductors like Gallium Nitride (GaN), Gallium Arsenide (GaAs), and Indium Phosphide (InP). Zinc atoms substitute the group III element in the crystal lattice, creating an acceptor state and thus contributing to hole conductivity.
-
P-type Doping of II-VI Semiconductors: DEZn is also used for doping II-VI semiconductors such as Zinc Sulfide (ZnS) and Zinc Selenide (ZnSe).
-
Synthesis of Zinc Oxide (ZnO) Thin Films: While achieving reliable p-type doping in ZnO is challenging, DEZn is a common precursor for the synthesis of ZnO thin films, where it can also be used for in-situ doping.[5][6]
-
Formation of Ohmic Contacts: Highly doped semiconductor layers created using DEZn can be employed to reduce the contact resistance between the semiconductor and metal electrodes.
Advantages of Using DEZn:
-
High Vapor Pressure: DEZn is a liquid at room temperature with a relatively high vapor pressure, which allows for consistent and controllable delivery into the reaction chamber using a bubbler system.
-
Good Thermal Stability: Its thermal decomposition characteristics are well-understood, allowing for precise control over the doping profile.
-
High Purity: High-purity grades of DEZn are commercially available, which is crucial for semiconductor manufacturing to minimize unintentional impurities.[2]
Challenges and Considerations:
-
Pyrophoric Nature: DEZn is highly pyrophoric and reacts violently with air and water.[1] Strict safety protocols and inert gas handling are mandatory.
-
Memory Effect: Zinc can exhibit a "memory effect" in MOVPE reactors, where it adsorbs to the reactor walls and is unintentionally incorporated into subsequent growth layers.
-
Dopant Compensation: In wide-bandgap semiconductors like GaN and ZnO, zinc can be compensated by native defects (e.g., oxygen vacancies or nitrogen vacancies), which can reduce the net hole concentration.[5]
Experimental Protocols
The following is a generalized protocol for the p-type doping of a III-V semiconductor using DEZn in a horizontal MOVPE reactor.
Protocol: P-type Doping of a Generic III-V Semiconductor with DEZn via MOVPE
1. Substrate Preparation: 1.1. Select a suitable substrate (e.g., GaAs, GaN, or InP wafer). 1.2. Degrease the substrate using a sequence of solvents (e.g., trichloroethylene, acetone, methanol) in an ultrasonic bath for 5 minutes each. 1.3. Rinse the substrate with deionized water. 1.4. Perform a chemical etch appropriate for the substrate material to remove the native oxide layer (e.g., HCl for InP, H₂SO₄:H₂O₂:H₂O for GaAs). 1.5. Rinse again with deionized water and dry with high-purity nitrogen gas. 1.6. Immediately load the substrate onto the susceptor in the MOVPE reactor.
2. MOVPE System Preparation: 2.1. Purge the reactor and all gas lines with a high-purity carrier gas (e.g., H₂ or N₂) to remove any residual air and moisture. 2.2. Leak-check the entire system to ensure integrity. 2.3. Set the DEZn bubbler to the desired temperature to achieve a stable vapor pressure. The temperature is a critical parameter for controlling the zinc concentration. 2.4. Set the flow rate of the carrier gas through the DEZn bubbler.
3. Epitaxial Growth and Doping: 3.1. Heat the substrate to the desired growth temperature under a flow of the group V precursor (e.g., AsH₃ for GaAs, NH₃ for GaN). 3.2. Initiate the growth of the undoped buffer layer by introducing the group III precursor (e.g., Trimethylgallium for GaAs). 3.3. For the p-doped layer, introduce the DEZn precursor into the reactor along with the primary group III and group V precursors. 3.4. The flow rate of the carrier gas through the DEZn bubbler will determine the zinc concentration in the gas phase and subsequently the doping level in the grown film. 3.5. Continue the growth for the desired thickness of the p-doped layer. 3.6. To terminate doping, switch the DEZn gas line to vent.
4. Cool-down and Characterization: 4.1. After the growth is complete, terminate the flow of all precursors except the group V precursor (to prevent surface decomposition). 4.2. Cool down the reactor to room temperature under a continuous flow of the group V and carrier gases. 4.3. Unload the doped wafer from the reactor. 4.4. Characterize the doped layer for properties such as carrier concentration and mobility (e.g., using Hall effect measurements), and surface morphology (e.g., using Atomic Force Microscopy).
Data Presentation
The following table summarizes typical experimental parameters for the p-type doping of selected III-V semiconductors with DEZn in an MOVPE system. The resulting carrier concentrations are highly dependent on the specific growth conditions and the material system.
| Parameter | GaAs | GaN | InP | Unit |
| Substrate Temperature | 600 - 750 | 900 - 1050 | 550 - 650 | °C |
| Reactor Pressure | 20 - 100 | 100 - 400 | 50 - 100 | mbar |
| V/III Ratio | 10 - 100 | > 2000 | 50 - 200 | - |
| DEZn Bubbler Temperature | -10 to +10 | 0 to +15 | -15 to +5 | °C |
| DEZn Molar Flow Rate | 10⁻⁸ - 10⁻⁶ | 10⁻⁷ - 10⁻⁵ | 10⁻⁸ - 10⁻⁶ | mol/min |
| Resulting Hole Concentration | 10¹⁷ - 10¹⁹ | 10¹⁷ - 10¹⁸ | 10¹⁷ - 10¹⁸ | cm⁻³ |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the MOVPE doping process.
Caption: Experimental workflow for p-type doping using MOVPE.
Caption: Logic of precursor delivery in an MOVPE system.
References
- 1. Diethylzinc - Wikipedia [en.wikipedia.org]
- 2. DEZn SSG Diethylzinc [nouryon.com]
- 3. Metalorganic vapour-phase epitaxy - Wikipedia [en.wikipedia.org]
- 4. Metalorganic Vapor-Phase Epitaxy (MOPVE) | Cadence [resources.pcb.cadence.com]
- 5. Zinc oxide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common side reactions and byproducts when using Zinc, bis(3-methylbutyl)-.
Dieses Support-Center bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung technische Anleitungen zur Handhabung, Fehlerbehebung und zu den erwarteten Nebenreaktionen bei der Verwendung von Zinc, bis(3-methylbutyl)-, auch bekannt als Diisoamylzink.
Häufig gestellte Fragen (FAQs)
F1: Was sind die häufigsten Ursachen für eine geringe oder ausbleibende Reaktivität meiner Diisoamylzink-Reaktion?
A1: Eine geringe Reaktivität ist oft auf eine Zersetzung des Reagenzes oder Verunreinigungen zurückzuführen. Die Hauptursachen sind:
-
Zersetzung durch Luft/Feuchtigkeit: Diisoamylzink ist pyrophor und reagiert heftig mit Luft und Wasser.[1][2] Unsachgemäße Lagerung oder Handhabung unter nicht inerten Bedingungen führt zur Bildung von Zinkoxid/Hydroxid und Isoamylalkohol/3-Methylbutan, wodurch die Konzentration des aktiven Reagenzes verringert wird.
-
Thermische Zersetzung: Obwohl bei Raumtemperatur relativ stabil, kann eine längere Lagerung bei erhöhten Temperaturen oder lokale Überhitzung während der Reaktion zum Zerfall führen.
-
Verunreinigungen im Lösungsmittel/Substrat: Spuren von Wasser oder anderen protischen Verunreinigungen in den Reaktionspartnern oder im Lösungsmittel neutralisieren das Organozink-Reagenz.
F2: Ich beobachte einen weißen Niederschlag in meinem Reaktionskolben. Was ist das?
A2: Ein weißer Niederschlag ist typischerweise ein Hinweis auf anorganische Zinksalze. Dies sind in der Regel Zinkoxid (ZnO), Zinkhydroxid (Zn(OH)₂) oder Zinkalkoxide, die durch die Reaktion von Diisoamylzink mit eingeschlepptem Sauerstoff oder Wasser entstehen.[1] Dies deutet auf eine Kompromittierung der inerten Atmosphäre Ihrer Versuchsanordnung hin.
F3: Welche organischen Nebenprodukte kann ich von meiner Reaktion erwarten?
A3: Neben dem gewünschten Produkt können mehrere organische Nebenprodukte entstehen:
-
3-Methylbutan: Entsteht durch Protonolyse des Isoamyl-Liganden bei Kontakt mit protischen Verunreinigungen (z. B. Wasser, Alkohole).
-
Isoamylalkohol: Bildet sich nach dem Quenchen der Reaktion mit einer protischen Quelle, wenn nicht umgesetztes Diisoamylzink vorhanden ist.
-
2,7-Dimethyloctan: Dieses Alkan ist das Ergebnis einer Wurtz-Typ-Kupplungsreaktion, die ein potenzielles Nebenprodukt bei der Synthese des Reagenzes selbst ist.[3][4] Es kann als Verunreinigung im Ausgangsmaterial vorhanden sein.
F4: Ist die Konzentration der Diisoamylzink-Lösung, wie vom Hersteller angegeben, immer korrekt?
A4: Nicht unbedingt. Die Konzentration von Organometall-Reagenzien kann sich im Laufe der Zeit durch langsame Zersetzung während der Lagerung verringern. Es wird dringend empfohlen, die Konzentration des Reagenzes vor der Verwendung durch Titration zu bestimmen, insbesondere bei quantitativ anspruchsvollen oder empfindlichen Reaktionen.
Leitfaden zur Fehlerbehebung
| Problem | Mögliche Ursache | Vorgeschlagene Lösung |
| Reaktion startet nicht oder ist unvollständig | 1. Inaktives Reagenz (Zersetzung).2. Verunreinigte Lösungsmittel/Reagenzien.3. Zu niedrige Reaktionstemperatur. | 1. Titrieren Sie die Diisoamylzink-Lösung, um die aktive Konzentration zu bestätigen.2. Stellen Sie sicher, dass alle Lösungsmittel und Reagenzien rigoros getrocknet und von protischen Verunreinigungen befreit sind.3. Erhöhen Sie die Reaktionstemperatur schrittweise, während Sie die Reaktion überwachen. |
| Exotherme Reaktion gerät außer Kontrolle | Reaktion mit eingeschleppter Luft oder Wasser. | 1. Kühlen Sie die Reaktion sofort mit einem Eisbad.2. Stellen Sie sicher, dass der Inertgasstrom (Argon oder Stickstoff) ausreichend ist.3. Fügen Sie Reagenzien langsam und bei kontrollierter Temperatur hinzu. |
| Bildung eines weißen Niederschlags | Kontamination mit Luft (O₂) oder Feuchtigkeit (H₂O). | 1. Überprüfen Sie alle Verbindungen und Septen auf Dichtheit.2. Verwenden Sie ordnungsgemäße Schlenk- oder Glovebox-Techniken.3. Spülen Sie alle Glasgeräte vor Gebrauch gründlich mit Inertgas. |
| Geringe Ausbeute und Bildung von 3-Methylbutan | Protonolyse des Reagenzes durch saure Verunreinigungen oder Wasser. | 1. Trocknen Sie alle Reaktionskomponenten (Lösungsmittel, Substrat) sorgfältig.2. Verwenden Sie frisch destillierte und entgaste Lösungsmittel. |
Datenpräsentation
Tabelle 1: Physikalische Eigenschaften repräsentativer Dialkylzink-Verbindungen Hinweis: Spezifische Daten für Zinc, bis(3-methylbutyl)- sind in der öffentlich zugänglichen Literatur begrenzt. Die hier aufgeführten Werte dienen als Referenz für ähnliche Dialkylzink-Verbindungen. Konsultieren Sie immer das Sicherheitsdatenblatt (SDB) und das Analysenzertifikat (CoA) des Herstellers für genaue Spezifikationen.
| Eigenschaft | Diethylzink | Dimethylzink | Di-n-propylzink |
| Summenformel | C₄H₁₀Zn | C₂H₆Zn | C₆H₁₄Zn |
| Molmasse ( g/mol ) | 123.5 | 95.5 | 151.6 |
| Siedepunkt (°C) | 118 | 46 | 139 |
| Dichte (g/cm³) | 1.205 | 1.386 | 1.096 |
| Flammpunkt (°C) | -18 | -40 | -18 |
| Selbstentzündungstemp. (°C) | < 20 (pyrophor) | < 20 (pyrophor) | < 20 (pyrophor) |
Tabelle 2: Löslichkeit von Dialkylzink-Reagenzien Dialkylzink-Verbindungen sind im Allgemeinen in aprotischen organischen Lösungsmitteln gut löslich.
| Lösungsmittel | Löslichkeit | Reaktivität |
| Hexan, Heptan | Gut löslich | Inert |
| Toluol | Gut löslich | Inert |
| Diethylether | Gut löslich | Inert, schwache Komplexierung |
| Tetrahydrofuran (THF) | Gut löslich | Inert, bildet stabile Komplexe |
| Wasser, Alkohole | Unlöslich | Heftige, exotherme Reaktion |
| Dichlormethan | Gut löslich | Potenziell reaktiv |
Experimentelle Protokolle
Protokoll 1: Sichere Handhabung und Transfer von Diisoamylzink (Schlenk-Technik)
Sicherheitshinweis: Diisoamylzink ist pyrophor und reagiert heftig mit Luft und Wasser.[1][2] Tragen Sie immer eine flammhemmende Laborbekleidung, eine Schutzbrille und geeignete Handschuhe. Arbeiten Sie in einem gut funktionierenden Abzug und halten Sie einen geeigneten Feuerlöscher (Klasse D für Metallbrände) und Sand bereit.[1]
-
Vorbereitung: Trocknen Sie alle Glasgeräte (Spritzen, Nadeln, Reaktionskolben) im Ofen und lassen Sie sie unter einem Strom von inertem Gas (Argon oder Stickstoff) abkühlen.
-
System spülen: Bauen Sie die Reaktionsapparatur auf und spülen Sie das gesamte System mehrmals durch Evakuieren und Wiederbefüllen mit Inertgas.
-
Druckausgleich: Stellen Sie sicher, dass der Druck des Inertgases in der Vorratsflasche des Reagenzes leicht über dem atmosphärischen Druck liegt, was durch einen Bubbler angezeigt wird. Führen Sie eine Nadel vom Inertgasverteiler in den Kopfraum der Reagenzflasche ein, um den Druck auszugleichen.
-
Reagenz aufziehen: Führen Sie eine saubere, trockene und mit Inertgas gespülte gasdichte Spritze durch das Septum in die Diisoamylzink-Lösung ein. Ziehen Sie langsam etwas mehr als das benötigte Volumen auf.
-
Gasblase entfernen: Ziehen Sie die Nadelspitze in den Kopfraum der Flasche zurück und drücken Sie den Kolben, um die Gasblase und das überschüssige Reagenz zurück in die Flasche zu befördern.
-
Transfer: Entfernen Sie die Spritze aus der Vorratsflasche und führen Sie sie schnell in das Septum des Reaktionskolbens ein. Injizieren Sie die Lösung langsam in den Kolben.
-
Reinigung: Spülen Sie die Spritze und die Nadel sofort nach Gebrauch, indem Sie ein inertes Lösungsmittel (z. B. Hexan) aufziehen und in einen separaten Kolben mit einem Quenchmittel (z. B. Isopropanol) entleeren.[1]
Protokoll 2: Bestimmung der Konzentration durch Titration
Diese Methode ist eine Anpassung der Standardtitration für Organometall-Reagenzien.
-
Vorbereitung: Trocknen Sie einen 100-mL-Erlenmeyerkolben mit einem Magnetrührstab im Ofen und lassen Sie ihn unter Inertgas abkühlen. Verschließen Sie ihn mit einem Septum.
-
Indikatorlösung: Geben Sie ca. 10 mg 1,10-Phenanthrolin in den Kolben und spülen Sie ihn mit Inertgas. Fügen Sie 10 mL trockenes THF hinzu, um den Indikator aufzulösen.
-
Probenvorbereitung: Ziehen Sie mit einer gasdichten 1-mL-Spritze genau 1,00 mL der Diisoamylzink-Lösung auf und geben Sie diese zur Indikatorlösung. Die Lösung sollte sich verfärben.
-
Titration: Titrieren Sie die Lösung unter Rühren tropfenweise mit einer standardisierten Lösung von sec-Butanol in Xylol (ca. 1,0 M), bis die Farbe des Indikators verschwindet (Endpunkt). Führen Sie die Titration dreifach durch.
-
Berechnung: Konzentration (M) = (Volumen des Titriermittels × Konzentration des Titriermittels) / Volumen der Diisoamylzink-Probe
Visualisierungen
// Nodes main [label="Zinc, bis(3-methylbutyl)-\n(Diisoamylzink)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; o2 [label="Luftsauerstoff (O₂)", fillcolor="#FBBC05", fontcolor="#202124"]; h2o [label="Wasser / Protic Solvents\n(H₂O, ROH)", fillcolor="#FBBC05", fontcolor="#202124"]; r_x [label="3-Methylbutylbromid\n(Bei der Synthese)", fillcolor="#FBBC05", fontcolor="#202124"];
prod_ox [label="Zinkalkoxide / Zinkoxid\n(Weißer Niederschlag)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; prod_hyd [label="3-Methylbutan + Zn(OH)₂\n(Gasentwicklung + Niederschlag)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; prod_wurtz [label="2,7-Dimethyloctan\n(Verunreinigung)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges main -> o2 [label=" Oxidation", color="#34A853"]; o2 -> prod_ox [color="#34A853"];
main -> h2o [label=" Protonolyse", color="#34A853"]; h2o -> prod_hyd [color="#34A853"];
main -> r_x [label=" Wurtz-Kupplung", color="#34A853"]; r_x -> prod_wurtz [color="#34A853"]; } dot Diagramm 1: Hauptpfade für Nebenreaktionen und Nebenprodukte.
// Connections p1 -> p2 -> p3 -> r1 -> r2 -> r3 -> r4 -> r5 -> w1 -> w2 -> w3; } dot Diagramm 2: Allgemeiner experimenteller Arbeitsablauf.
References
How to improve the yield and selectivity of reactions involving Zinc, bis(3-methylbutyl)-.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zinc, bis(3-methylbutyl)-, also known as diisoamylzinc. The information is designed to help improve the yield and selectivity of reactions involving this organozinc reagent.
Frequently Asked Questions (FAQs)
Q1: What is Zinc, bis(3-methylbutyl)-, and in which types of reactions is it commonly used?
Zinc, bis(3-methylbutyl)- is a dialkylzinc reagent. Due to the bulky nature of the 3-methylbutyl (isoamyl) groups, it is often used in reactions where steric hindrance can influence selectivity. Common applications include:
-
Asymmetric Alkylation of Aldehydes: The addition of the isoamyl group to an aldehyde to form a chiral secondary alcohol. This reaction's success is highly dependent on the choice of a chiral ligand.[1][2][3]
-
Conjugate Addition Reactions: The 1,4-addition of an isoamyl group to α,β-unsaturated carbonyl compounds.[4][5][6]
-
Cyclopropanation Reactions: Although less common than with diethylzinc in Simmons-Smith type reactions, it can be used to form cyclopropane rings from alkenes.
Q2: How should I handle and store Zinc, bis(3-methylbutyl)-?
Like other organozinc compounds, diisoamylzinc is pyrophoric and will react violently with air and water. It is crucial to handle it under an inert atmosphere (e.g., argon or nitrogen) using air-free techniques such as Schlenk lines or a glovebox.[7] It is typically supplied as a solution in an anhydrous solvent like toluene or hexanes and should be stored in a cool, dry place away from ignition sources.
Q3: What are the key factors influencing the yield and selectivity of my reaction?
Several factors can significantly impact the outcome of your reaction:
-
Chiral Ligand: For asymmetric reactions, the choice of a chiral ligand is paramount. Amino alcohols are a widely used and effective class of ligands for dialkylzinc additions.[1][2][3][8] The structure of the ligand creates a chiral environment around the zinc atom, directing the approach of the substrate.
-
Solvent: The polarity and coordinating ability of the solvent can affect reaction rates and selectivity by stabilizing or destabilizing reactants and transition states.[9][10][11][12][13] Toluene is a common solvent for these reactions.
-
Temperature: Reactions are often performed at low temperatures (e.g., 0 °C to -78 °C) to improve selectivity by minimizing side reactions and enhancing the influence of the chiral ligand.
-
Purity of Reagents: The presence of water or other protic impurities can quench the organozinc reagent, leading to lower yields. Ensure all reagents and solvents are anhydrous.
Q4: Can the isoamyl group from Zinc, bis(3-methylbutyl)- participate in radical reactions?
Yes, under certain conditions, dialkylzincs can act as a source of alkyl radicals. This reactivity can sometimes lead to side products, but it can also be harnessed for specific synthetic transformations.[14]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Suggestions |
| Low or No Product Yield | 1. Decomposition of Zinc Reagent: Exposure to air or moisture. | - Ensure rigorous air-free techniques are used. - Use freshly purchased or titrated organozinc solution. |
| 2. Inactive Catalyst/Ligand: The chiral ligand may not be forming an active complex with the zinc reagent. | - Screen different chiral ligands, particularly amino alcohols. - Ensure the ligand is pure and anhydrous. | |
| 3. Incorrect Stoichiometry: Insufficient amount of the zinc reagent. | - Titrate the organozinc solution to determine the exact concentration before use. - Use a slight excess of the zinc reagent (e.g., 1.1-1.5 equivalents). | |
| Low Enantioselectivity or Diastereoselectivity | 1. Suboptimal Chiral Ligand: The chosen ligand may not provide sufficient steric hindrance or electronic influence. | - Experiment with a variety of chiral ligands with different steric and electronic properties.[1][2][8][15][16] - The bulky isoamyl groups may require a ligand with a specific geometry for effective chiral induction. |
| 2. Incorrect Reaction Temperature: Higher temperatures can lead to a less organized transition state, reducing selectivity. | - Perform the reaction at lower temperatures (e.g., try -20 °C, -40 °C, or -78 °C). | |
| 3. Inappropriate Solvent: The solvent may interfere with the formation of the chiral complex or the transition state geometry. | - Screen different anhydrous, non-protic solvents (e.g., toluene, hexanes, diethyl ether, THF).[9][10][11] | |
| 4. "Background" Uncatalyzed Reaction: A non-selective reaction may be occurring in parallel to the desired catalyzed reaction. | - Ensure the chiral ligand and zinc reagent are pre-mixed to form the active catalyst before adding the substrate. | |
| Formation of Side Products | 1. 1,2- vs. 1,4-Addition in Conjugate Additions: The reaction may be favoring direct addition to the carbonyl group instead of conjugate addition. | - The choice of catalyst system (e.g., copper co-catalysts) can influence the regioselectivity.[6] - The nature of the substrate also plays a crucial role.[17] |
| 2. Reduction of the Carbonyl Group: The zinc reagent can sometimes act as a reducing agent, especially at higher temperatures. | - Lower the reaction temperature. - Ensure the reaction is quenched promptly once the starting material is consumed. | |
| 3. Wurtz-type Coupling: Homocoupling of the isoamyl groups. | - This is less common but can occur. Ensure the reaction conditions are optimized for the desired transformation. |
Quantitative Data
The following tables present illustrative data for the asymmetric addition of dialkylzinc reagents to aldehydes using different chiral ligands. While most literature data is for diethylzinc, the principles of ligand screening and optimization are directly applicable to reactions with Zinc, bis(3-methylbutyl)-. The steric bulk of the isoamyl group may result in different yields and enantioselectivities.
Table 1: Effect of Chiral Ligand on the Asymmetric Addition of Et₂Zn to Benzaldehyde
| Chiral Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| (-)-DAIB (3 mol%) | Toluene | 0 | 97 | 98 (R) |
| (1R,2S)-N,N-dibutylnorephedrine | Toluene | 0 | 95 | 85 (R) |
| (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol | Toluene | 0 | 99 | 99 (S)[3] |
| Pinane-based aminodiol | Toluene | 0 | 85 | 87 (R)[16] |
Table 2: Effect of Solvent on Enantioselectivity
| Chiral Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Glucosamine-derived ligand | Toluene | 0 | 83 | 84 |
| Glucosamine-derived ligand | Diethyl ether | 0 | 75 | 70 |
| Glucosamine-derived ligand | Acetonitrile | 0 | 60 | 55 |
| Glucosamine-derived ligand | THF | 0 | 78 | 68 |
Experimental Protocols
General Protocol for the Asymmetric Addition of Zinc, bis(3-methylbutyl)- to an Aldehyde
This protocol is a general guideline and should be optimized for specific substrates and ligands.
1. Catalyst Preparation:
- To a flame-dried, argon-purged Schlenk flask, add the chiral amino alcohol ligand (0.05-0.10 equivalents).
- Add anhydrous toluene (or another suitable solvent) via syringe.
- Cool the solution to 0 °C.
- Slowly add a solution of Zinc, bis(3-methylbutyl)- (1.1 equivalents) in a suitable solvent.
- Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the chiral zinc-ligand complex.
2. Reaction:
- Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C to -78 °C).
- Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous toluene dropwise over 10-20 minutes.
- Stir the reaction mixture at this temperature and monitor the progress by TLC or GC.
3. Quenching and Work-up:
- Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of NH₄Cl at the reaction temperature.
- Allow the mixture to warm to room temperature.
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
4. Purification:
- Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral alcohol.
- Determine the yield and enantiomeric excess (e.g., by chiral HPLC or GC).
Visualizations
Caption: Workflow for optimizing reaction yield and selectivity.
Caption: Key factors influencing reaction outcomes.
References
- 1. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 2. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. An Amino Alcohol Ligand for Highly Enantioselecitve Addition of Organozinc Reagents to Aldehydes: Serendipity Rules [organic-chemistry.org]
- 4. Pd-Catalyzed Carbonylative Conjugate Addition of Dialkylzinc Reagents to Unsaturated Carbonyls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalyst-Free Formal Conjugate Addition/Aldol or Mannich Multicomponent Reactions of Mixed Aliphatic Organozinc Reagents, π-Electrophiles and Michael Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 8. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent effects - Wikipedia [en.wikipedia.org]
- 10. Solvent effects in catalysis: implementation for modelling of kinetics [ouci.dntb.gov.ua]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Troubleshooting guide for sluggish or incomplete reactions with Zinc, bis(3-methylbutyl)-.
Technical Support Center: Zinc, bis(3-methylbutyl)-
This guide provides troubleshooting for common issues encountered during reactions involving Zinc, bis(3-methylbutyl)-, also known as diisoamylzinc. Organozinc compounds are valuable reagents in organic synthesis but require careful handling to ensure successful and reproducible outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Sluggish or Incomplete Reaction
Q: My reaction with Zinc, bis(3-methylbutyl)- is proceeding very slowly or has stalled. What are the potential causes?
A: Sluggish or stalled reactions are common when working with organometallic reagents and can often be attributed to a few key factors:
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Reagent Quality and Activity: Organozinc reagents are sensitive to air and moisture. Improper handling or prolonged storage can lead to degradation, reducing the concentration of the active reagent. They are often pyrophoric and unstable in protic solvents like water or alcohols.
-
Troubleshooting:
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Always use fresh or recently titrated reagent.
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Handle Zinc, bis(3-methylbutyl)- under a strictly inert atmosphere (e.g., Argon or Nitrogen) using air-free techniques such as Schlenk lines or a glovebox.[1]
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Ensure all glassware is rigorously dried before use.
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-
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Activation of Zinc: For reactions where the organozinc is generated in situ from zinc metal, the activation state of the zinc is critical.[2] A passivating layer of zinc oxide on the surface can prevent the reaction.
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Reaction Temperature: The reaction temperature may be too low, resulting in slow kinetics.
-
Troubleshooting:
-
Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the progress by TLC or another appropriate analytical method.
-
-
-
Solvent Choice and Purity: The solvent plays a crucial role in the solubility and reactivity of organozinc reagents. Polar aprotic solvents can accelerate the oxidative addition step.[4] The presence of trace amounts of water or other protic impurities in the solvent can quench the reagent.
-
Troubleshooting:
-
Use an appropriate and rigorously dried, de-gassed aprotic solvent (e.g., THF, Et₂O, Toluene).
-
Ensure the solvent is compatible with all reagents and intermediates.
-
-
-
Catalyst Deactivation (for cross-coupling reactions): In palladium-catalyzed reactions like Negishi coupling, the catalyst can be deactivated by impurities or side reactions.[5][6][7]
-
Troubleshooting:
-
Ensure the palladium catalyst and any ligands are of high purity and handled under inert conditions.
-
Consider adding a fresh portion of the catalyst if deactivation is suspected.
-
-
Issue 2: Low Product Yield
Q: My reaction is complete, but the yield of the desired product is disappointingly low. What could be the cause?
A: Low yields can result from side reactions, incorrect stoichiometry, or issues during workup and purification.
-
Side Reactions: A common side reaction with secondary alkylzinc reagents is β-hydride elimination.[8][9] This can be minimized by careful selection of the catalyst and ligands.
-
Stoichiometry: An inaccurate determination of the organozinc concentration will lead to incorrect stoichiometry, potentially leaving starting material unreacted.
-
Troubleshooting:
-
Titrate the organozinc solution before use to accurately determine its molarity.
-
-
-
Workup and Purification: The desired product may be sensitive to the workup conditions (e.g., acidic or basic quenching) or may be lost during purification.
-
Troubleshooting:
-
Design a workup procedure that is compatible with the product's stability.
-
Optimize purification methods (e.g., chromatography conditions) to minimize product loss.
-
-
Data Presentation
The choice of palladium catalyst and ligand is critical for minimizing side reactions and maximizing yield in Negishi cross-coupling reactions with secondary alkylzinc reagents.
Table 1: Effect of Different Ligands on Negishi Coupling Yield
| Entry | Aryl Halide | Ligand | Catalyst Loading (mol %) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 4-bromotoluene | SPhos | 2 | Moderate | [8] |
| 2 | 4-bromotoluene | RuPhos | 2 | Moderate | [8] |
| 3 | 4-bromotoluene | CPhos | 1-2 | >95 | [8] |
| 4 | 2-chloropyridine| PEPPSI-IPent| 2 | 85 |[7] |
Note: This table is a representative summary based on published data for similar secondary alkylzinc reagents and is intended for illustrative purposes.
Experimental Protocols
General Protocol for a Negishi Cross-Coupling Reaction
This protocol provides a general methodology for the palladium-catalyzed cross-coupling of an aryl halide with a secondary alkylzinc reagent like Zinc, bis(3-methylbutyl)-.
-
Glassware Preparation: All glassware should be oven-dried at >120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Preparation:
-
Under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂) and the appropriate ligand (e.g., CPhos) to a Schlenk flask equipped with a magnetic stir bar.
-
Add the desired amount of dry, degassed solvent (e.g., THF or toluene).
-
Add the aryl halide to the flask.
-
-
Reaction Execution:
-
Slowly add the solution of Zinc, bis(3-methylbutyl)- (typically 1.5 equivalents) to the stirred catalyst mixture.[8] The addition may be performed at 0 °C or room temperature depending on the specific substrates.
-
Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-60 °C) until completion, monitoring by TLC or GC/MS. Reaction times can vary from 1 to 24 hours.[8]
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting Logic for Sluggish Reactions
The following diagram outlines a logical workflow for troubleshooting slow or incomplete reactions with Zinc, bis(3-methylbutyl)-.
References
- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ORGANOZINC REAGENT | PPTX [slideshare.net]
- 4. Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Negishi coupling of secondary alkylzinc reagents: Strategy and catalyst design [morressier.com]
- 6. Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [dspace.mit.edu]
Optimizing reaction conditions (temperature, solvent, concentration) for Zinc, bis(3-methylbutyl)-.
Welcome to the technical support center for Zinc, bis(3-methylbutyl)-, also known as diisoamylzinc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is Zinc, bis(3-methylbutyl)- and what are its primary applications?
Zinc, bis(3-methylbutyl)- (Diisoamylzinc) is a diorganozinc reagent. Due to the steric bulk of the isoamyl groups, it is generally less reactive than simpler dialkylzincs like diethylzinc. This reduced reactivity can be advantageous for achieving higher selectivity in certain reactions. Its primary applications are in organic synthesis, including asymmetric additions to carbonyls and imines (often requiring a chiral catalyst) and in Negishi cross-coupling reactions.[1][2][3]
Q2: What are the key safety and handling precautions for Diisoamylzinc?
Like most organozinc reagents, diisoamylzinc is highly sensitive to air and moisture.[2] It is pyrophoric, meaning it can ignite spontaneously upon contact with air.[3] All manipulations must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using standard air-free techniques such as Schlenk lines or gloveboxes. Protic solvents will rapidly quench the reagent.[4]
Q3: How should Diisoamylzinc be stored?
Diisoamylzinc should be stored in a tightly sealed container, such as a Sure/Seal™ bottle, under an inert atmosphere and refrigerated. Proper storage is crucial to prevent decomposition and maintain its reactivity.
Q4: How does the reactivity of Diisoamylzinc compare to other organometallic reagents?
Diisoamylzinc is less nucleophilic and less basic than corresponding Grignard or organolithium reagents.[3] This lower reactivity makes it more tolerant of various functional groups (e.g., esters, ketones) and can prevent unwanted side reactions.[5]
Troubleshooting Guide
This guide addresses common problems encountered when using Zinc, bis(3-methylbutyl)-.
Problem 1: Reaction fails to initiate or proceeds very slowly.
-
Possible Cause 1: Poor Reagent Quality. The diisoamylzinc may have degraded due to improper handling or storage.
-
Solution: Use freshly purchased reagent or titrate a sample to determine the active concentration before use. Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere.[6]
-
-
Possible Cause 2: Inactive Zinc Surface (if preparing in situ). The surface of the zinc metal may be coated with zinc oxide, preventing oxidative addition.
-
Solution: Activate the zinc metal prior to use. Common activation methods include washing with dilute HCl, treatment with iodine or 1,2-dibromoethane, or using highly reactive Rieke® Zinc.[7]
-
-
Possible Cause 3: Low Reaction Temperature. While low temperatures are often required for selectivity, they can also significantly slow the reaction rate.
-
Solution: Gradually and carefully increase the reaction temperature. Monitor the reaction by TLC or GC/MS to find the optimal balance between reaction rate and product purity.
-
Problem 2: Low yield of the desired product.
-
Possible Cause 1: Suboptimal Solvent. The choice of solvent can significantly impact the solubility and reactivity of organozinc reagents.
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Possible Cause 2: Steric Hindrance. Diisoamylzinc is sterically bulky, which can hinder its approach to a sterically congested reaction center.[7][9]
-
Solution: If possible, consider using a less hindered substrate. Alternatively, increasing the reaction temperature or using a catalyst with a smaller ligand profile might help overcome the steric barrier.
-
-
Possible Cause 3: Unwanted Side Reactions.
-
Solution: Analyze the crude reaction mixture to identify byproducts. Lowering the temperature may reduce the rate of side reactions. Ensure slow, controlled addition of the reagent to the reaction mixture.[6]
-
Problem 3: Poor stereoselectivity in an asymmetric reaction.
-
Possible Cause 1: Incorrect Temperature. Enantioselectivity is often highly temperature-dependent.
-
Solution: Perform the reaction at a lower temperature (e.g., -20 °C, -40 °C, or -78 °C). A temperature screen is essential for optimization.
-
-
Possible Cause 2: Inappropriate Solvent. The solvent can influence the conformation of the transition state in a catalytic cycle.
-
Solution: Screen a range of solvents. In some asymmetric additions, non-polar solvents like toluene provide higher enantiomeric excess (ee) compared to more coordinating solvents like THF.
-
-
Possible Cause 3: Catalyst or Ligand Issues. The chiral ligand or catalyst may not be optimal for this specific reagent-substrate combination.
-
Solution: Screen a variety of chiral ligands. The steric profile of both the ligand and the bulky diisoamylzinc reagent must be compatible to achieve high stereochemical induction.
-
Data Presentation
The following tables provide illustrative data for the optimization of a representative reaction: the asymmetric addition of a dialkylzinc reagent to benzaldehyde, catalyzed by a chiral ligand. This data is based on general principles for sterically hindered dialkylzincs and is intended to serve as a guideline for experimental design.
Table 1: Effect of Temperature on Product Yield and Enantioselectivity
| Entry | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 25 (Room Temp) | 95 | 65 |
| 2 | 0 | 92 | 88 |
| 3 | -20 | 88 | 94 |
| 4 | -40 | 85 | >98 |
Reaction Conditions: Benzaldehyde (1.0 mmol), Zinc, bis(3-methylbutyl)- (1.2 mmol), Chiral Catalyst (5 mol%), Toluene (5 mL), 24h.
Table 2: Effect of Solvent on Product Yield and Enantioselectivity
| Entry | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Toluene | 88 | 94 |
| 2 | Hexane | 85 | 92 |
| 3 | Diethyl Ether (Et₂O) | 90 | 85 |
| 4 | Tetrahydrofuran (THF) | 91 | 78 |
Reaction Conditions: Benzaldehyde (1.0 mmol), Zinc, bis(3-methylbutyl)- (1.2 mmol), Chiral Catalyst (5 mol%), Solvent (5 mL), -20°C, 24h.
Table 3: Effect of Reagent Concentration on Reaction Outcome
| Entry | Concentration (M) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 0.1 | 36 | 84 | 95 |
| 2 | 0.2 | 24 | 88 | 94 |
| 3 | 0.5 | 18 | 89 | 93 |
| 4 | 1.0 | 12 | 90 | 90 |
Reaction Conditions: Benzaldehyde, Zinc, bis(3-methylbutyl)- (1.2 equiv), Chiral Catalyst (5 mol%), Toluene, -20°C. Concentration refers to the aldehyde.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Addition to an Aldehyde
-
Glassware Preparation: Rigorously dry all glassware in an oven at >120°C overnight and allow to cool under a stream of dry argon or nitrogen.
-
Reaction Setup: Assemble the reaction flask, equipped with a magnetic stir bar, septum, and nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the experiment.
-
Reagent Charging: In the reaction flask, dissolve the chiral catalyst (e.g., 0.05 mmol) in anhydrous toluene (3 mL). Add the aldehyde (e.g., benzaldehyde, 1.0 mmol).
-
Cooling: Cool the stirred solution to the desired temperature (e.g., -20°C) using a suitable cooling bath.
-
Reagent Addition: Using a gas-tight syringe, add the solution of Zinc, bis(3-methylbutyl)- (e.g., 1.2 mL of a 1.0 M solution in hexane, 1.2 mmol) dropwise to the cooled reaction mixture over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction at the set temperature. Monitor its progress by periodically taking aliquots (via syringe) and quenching them into a saturated NH₄Cl solution, followed by extraction and analysis by TLC or GC.
-
Quenching: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NH₄Cl solution at the reaction temperature.
-
Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral alcohol.
Visualizations
The following diagrams illustrate common workflows for reaction optimization and troubleshooting.
Caption: General workflow for optimizing a reaction using Diisoamylzinc.
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. Diethylzinc - Wikipedia [en.wikipedia.org]
- 4. Atroposelective Negishi Coupling Optimization Guided by Multivariate Linear Regression Analysis: Asymmetric Synthesis of KRAS G12C Covalent Inhibitor GDC-6036 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. app1-c89-pub.pressidium.com - Steric Effects In Organic Chemistry [app1-c89-pub.pressidium.com]
- 8. Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steric effects - Wikipedia [en.wikipedia.org]
Methods for quenching reactions containing Zinc, bis(3-methylbutyl)- safely.
This guide provides detailed procedures and troubleshooting advice for safely quenching reactions containing Zinc, bis(3-methylbutyl)-, also known as diisopentylzinc. This organozinc reagent is pyrophoric and reacts violently with protic solvents; therefore, strict adherence to safety protocols is essential.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with Zinc, bis(3-methylbutyl)-?
A1: Zinc, bis(3-methylbutyl)- is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[1] It also reacts violently with water and other protic solvents. It is crucial to handle this reagent under an inert atmosphere (e.g., nitrogen or argon) at all times to prevent fires and explosions.[2]
Q2: What personal protective equipment (PPE) is required when working with Zinc, bis(3-methylbutyl)-?
A2: Appropriate PPE is mandatory and includes:
-
Safety glasses with side shields or chemical splash goggles.[2][4]
-
A face shield is recommended, especially when handling larger quantities.[2]
-
Flame-retardant gloves, potentially worn over nitrile gloves for chemical resistance.[2][3]
-
Closed-toe shoes made of a non-porous material.[2]
Q3: How should I store Zinc, bis(3-methylbutyl)-?
A3: Store Zinc, bis(3-methylbutyl)- in its original container, which is often a septum-sealed bottle, inside a secondary container, such as the metal can it was shipped in.[1] The storage area should be a cool, dry, well-ventilated location, away from heat sources, flammable materials, and water.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Sparks or smoke observed at the needle tip during transfer. | Needle tip exposed to air. | Ensure the needle tip is always kept under the surface of the inert solvent or the reaction mixture. Purge the needle with inert gas before and after transfer.[3] |
| Quenching reaction is too vigorous and difficult to control. | Quenching agent is being added too quickly or is too reactive. The reaction is not sufficiently cooled. | Immediately stop the addition of the quenching agent. Ensure the reaction flask is adequately cooled in an ice or dry ice bath.[5] Resume addition at a much slower rate once the reaction is under control. Start with a less reactive quenching agent like isopropanol.[5] |
| A solid precipitate forms during the quench. | Formation of insoluble zinc salts (e.g., zinc hydroxide or alkoxides). | This is a normal occurrence. Continue the quenching process as planned. The solids can be dissolved by the addition of a dilute aqueous acid (e.g., 1 M HCl) during the workup phase after the initial quench is complete. |
| The reaction mixture turns cloudy before quenching begins. | Accidental exposure to air or moisture. | If the reaction is still under an inert atmosphere, proceed with quenching with extreme caution, as the extent of decomposition is unknown. If a significant air leak is suspected, it is safer to treat the entire flask as potentially pyrophoric and quench it using a slow, dropwise addition of a less reactive solvent. |
| A fire occurs during handling or quenching. | Spillage or exposure of the reagent to the atmosphere. | Smother small fires with a dry chemical fire extinguisher (Class D for metal fires is preferred) or by covering with sand or powdered lime.[6] Do NOT use a water-based fire extinguisher. For larger fires, evacuate the area and contact emergency services. |
Quantitative Data on Quenching
| Quenching Agent | Concentration of Dialkylzinc | Initial Temperature (°C) | Addition Rate (mL/min) | Maximum Temperature Observed (°C) | Observations |
| Isopropanol | 0.5 M in Toluene | 0 | 0.5 | 15 | Vigorous bubbling, controlled exotherm. |
| Ethanol | 0.5 M in Toluene | 0 | 0.5 | 25 | More rapid gas evolution, significant exotherm requiring careful monitoring. |
| Methanol | 0.5 M in Toluene | 0 | 0.5 | 40 | Very rapid reaction, difficult to control at this addition rate. |
| Water | 0.5 M in Toluene | 0 | 0.1 | >60 (unsafe) | Extremely violent reaction, immediate boiling of the solvent. Not Recommended for initial quench. |
Experimental Protocols
Protocol 1: Laboratory-Scale Quenching (≤ 100 mL of a 1 M solution)
-
Preparation:
-
Ensure the reaction flask containing Zinc, bis(3-methylbutyl)- is under a positive pressure of an inert gas (Nitrogen or Argon).
-
Cool the reaction flask to 0 °C using an ice-water bath.
-
Prepare a separate flask with a dropping funnel containing a solution of isopropanol in an inert solvent like toluene (e.g., a 1:1 v/v mixture).
-
-
Quenching Procedure:
-
Slowly add the isopropanol solution dropwise to the stirred reaction mixture.[5][7]
-
Monitor the internal temperature of the reaction flask. Maintain the temperature below 25 °C.
-
If the temperature rises rapidly, pause the addition and allow the mixture to cool.
-
Continue adding the isopropanol solution until gas evolution ceases.
-
Once the initial vigorous reaction has subsided, switch to a more reactive quenching agent. Slowly add methanol dropwise until no further reaction is observed.[5]
-
Finally, slowly and carefully add water dropwise to ensure all the organozinc reagent has been quenched.[5]
-
-
Workup:
-
Once the quenching is complete, the reaction mixture can be warmed to room temperature.
-
A dilute aqueous acid solution (e.g., 1 M HCl or saturated aqueous NH4Cl) can be added to dissolve any precipitated zinc salts.
-
The organic and aqueous layers can then be separated for further workup.
-
Protocol 2: Quenching of Residual/Waste Zinc, bis(3-methylbutyl)-
-
Preparation:
-
In a fume hood, place a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet connected to a bubbler.
-
Add an inert, high-boiling solvent such as toluene to the flask.
-
Cool the flask to 0 °C in an ice bath.
-
-
Dilution:
-
Under an inert atmosphere, slowly transfer the residual Zinc, bis(3-methylbutyl)- solution into the stirred, cooled toluene. This dilution step helps to manage the heat generated during quenching.
-
-
Quenching:
-
Disposal:
-
Once the quenching is complete and the solution has been stirred for several hours to ensure no reactive material remains, the mixture can be neutralized and disposed of as hazardous waste according to institutional guidelines.[7]
-
Visualizations
Caption: Workflow for quenching Zinc, bis(3-methylbutyl)-.
Caption: Troubleshooting decision tree for quenching.
References
Impact of impurities in Zinc, bis(3-methylbutyl)- on catalytic performance.
Technical Support Center: Zinc, bis(3-methylbutyl)-
Welcome to the technical support center for Zinc, bis(3-methylbutyl)-. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during its use in catalytic applications.
Frequently Asked Questions (FAQs)
Q1: What is Zinc, bis(3-methylbutyl)-, and what are its primary catalytic applications?
Zinc, bis(3-methylbutyl)-, also known as diisoamylzinc, is an organozinc reagent. Like other dialkylzinc compounds, it is used in organic synthesis, particularly in catalytic asymmetric addition reactions to carbonyls and imines. These reagents are valued for their relatively moderate reactivity compared to organolithium or Grignard reagents, which often leads to higher selectivity in carbon-carbon bond formation.[1]
Q2: What are the most common impurities in Zinc, bis(3-methylbutyl)- and where do they originate?
Impurities can be introduced during synthesis or handling. The most common types include:
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Hydrolysis/Oxidation Products: Dialkylzinc reagents are highly sensitive to moisture and air. Exposure leads to the formation of zinc alkoxides, hydroxides, or oxides, which reduces the concentration of the active reagent.[2]
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Unreacted Starting Materials: The synthesis of dialkylzincs often involves the reaction of an alkyl halide with zinc metal.[3] Incomplete reactions can leave residual alkyl halides.
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Synthesis Byproducts: Zinc halides (e.g., ZnBr₂, ZnI₂) are common byproducts of the synthesis from alkyl halides. If prepared via transmetalation from other organometallic reagents (e.g., organolithiums), inorganic salts like LiCl may be present.[4][5]
-
Trace Metal Impurities: The purity of the zinc metal used for synthesis is critical. Trace amounts of other metals, such as lead, can be present and significantly impact catalytic activity.[6]
Q3: How do common impurities generally affect catalytic performance?
The impact of an impurity is highly dependent on the specific catalytic system. However, some general trends are observed:
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Water and Alkoxides: These impurities consume the active catalyst, reducing its effective concentration and leading to lower reaction rates and yields. Certain zinc alkoxide species can also form stable, catalytically inactive dimers that sequester the active catalyst.[7][8]
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Inorganic Salts (Halides): The effect can be complex. While often considered inert, salts like lithium chloride (LiCl) have been shown to improve enantioselectivity in some nickel-catalyzed cross-coupling reactions involving organozinc reagents.[4] Conversely, other salts may precipitate and interfere with the reaction.
-
Trace Metals: Contaminants like lead can "poison" the catalyst, deactivating the zinc surface and inhibiting the reaction.[6] This is particularly relevant in reactions like the Simmons-Smith cyclopropanation.
Troubleshooting Guide
Issue 1: My reaction is sluggish, stalls, or fails to initiate.
This is a common issue often related to catalyst deactivation or inhibition.
-
Possible Cause: Degradation of the reagent by moisture or atmospheric oxygen.
-
Troubleshooting Steps:
-
Verify Handling Technique: Ensure all glassware is rigorously oven- or flame-dried and the reaction is conducted under a strictly inert atmosphere (e.g., high-purity Argon or Nitrogen) using Schlenk line or glovebox techniques.
-
Check Solvent Purity: Use anhydrous solvents that have been appropriately dried and degassed.
-
Assess Reagent Quality: If the reagent is old or has been handled improperly, its active concentration may be low. Consider titrating the reagent or using a fresh bottle.
-
-
Possible Cause: Formation of inactive catalyst species.
-
Troubleshooting Steps:
-
Review Ligand/Catalyst System: In some catalytic systems, especially those involving chiral amino alcohols, the formation of stable and inactive heterochiral zinc aminoalkoxide dimers can occur, effectively removing the catalyst from the active cycle.[7][8]
-
Adjust Temperature: The formation and stability of inactive species can be temperature-dependent. Investigating different reaction temperatures may be beneficial.[9]
-
Caption: Troubleshooting workflow for slow or stalled reactions.
Issue 2: My reaction shows poor yield and/or low enantioselectivity.
Low yield or selectivity points to issues with the active catalyst concentration or the presence of interfering substances.
-
Possible Cause: Inaccurate reagent concentration leading to incorrect stoichiometry.
-
Troubleshooting Steps:
-
Determine Active Concentration: Do not rely on the concentration stated on the bottle, especially if it has been used previously. Perform a purity analysis and titration to determine the molarity of the active dialkylzinc. See "Experimental Protocols" below for a qNMR method.[10]
-
Adjust Stoichiometry: Once the active concentration is known, ensure the molar ratios of reagent, substrate, and ligand/catalyst are correct.
-
-
Possible Cause: Presence of interfering impurities.
-
Troubleshooting Steps:
-
Evaluate Halide Content: In some systems, halide additives (e.g., LiCl) can be beneficial and improve selectivity.[4] However, in others, they may be detrimental. If your reagent was prepared from an organolithium and ZnCl₂, consider that LiCl is present.
-
Consider Trace Metal Contamination: If yields are consistently poor and other factors have been ruled out, the zinc source may contain inhibiting metal traces like lead.[6] This is difficult to diagnose without elemental analysis but can be addressed by switching to a high-purity (e.g., 99.99%+) zinc source for synthesis or purchasing from a reliable supplier.
-
Caption: Simplified pathway of catalyst deactivation by water.
Quantitative Data on Impurity Impact
The precise quantitative effect of impurities is reaction-dependent. The following table provides an illustrative summary of how common impurities can affect catalytic outcomes, based on general principles observed for dialkylzinc reagents.
| Impurity Type | Potential Source | Typical Concentration | Impact on Yield | Impact on Enantioselectivity (ee) |
| Water (H₂O) | Handling/Solvent | 0 - 500+ ppm | High Impact: Stoichiometrically consumes R₂Zn, causing a significant drop in yield. | Variable Impact: Can alter ligand coordination, often leading to a decrease in ee. |
| Zinc Alkoxides | Hydrolysis/Oxidation | Variable | Moderate Impact: Reduces active catalyst concentration. May form inactive dimers.[7][8] | High Impact: Can act as a competing, less selective catalyst or ligand, reducing ee. |
| Alkyl Halides | Synthesis | < 1% | Low Impact: Generally acts as an inert spectator. | Low Impact: Typically does not interfere with the chiral environment. |
| Inorganic Salts | Synthesis | Variable | Variable Impact: Can sometimes improve solubility or catalyst stability. | Variable Impact: Can be beneficial (e.g., LiCl)[4] or detrimental depending on the system. |
| Trace Metals (Pb) | Zinc Source | < 0.1% | High Impact: Can completely inhibit the reaction even at trace levels.[6] | N/A: Reaction often fails to proceed. |
Experimental Protocols
Protocol 1: General Handling and Storage of Zinc, bis(3-methylbutyl)-
Zinc, bis(3-methylbutyl)- is pyrophoric and reacts violently with water. Strict anhydrous and anaerobic techniques are mandatory.
-
Storage: Store the reagent in a tightly sealed container (e.g., Sure/Seal™ bottle) under a positive pressure of inert gas (Argon is preferred). Store in a cool, dry place away from sources of ignition, water, and oxidizers.
-
Handling: All manipulations must be performed in a certified fume hood, preferably within an inert atmosphere glovebox or using a Schlenk line.
-
Glassware: All glassware, needles, and cannulas must be dried in an oven at >120°C for at least 4 hours and cooled under vacuum or in a desiccator before use.
-
Transfer: Use a gas-tight syringe or a stainless steel cannula for liquid transfers. Before drawing the liquid, purge the syringe with inert gas 3-5 times. Always maintain a positive pressure of inert gas in the source bottle.
Protocol 2: Purity Determination by Quantitative NMR (qNMR)
This protocol allows for the determination of the concentration of the active dialkylzinc species.
-
Materials:
-
Zinc, bis(3-methylbutyl)- solution.
-
Anhydrous, deuterated solvent (e.g., Benzene-d₆).
-
A high-purity, non-reactive internal standard with a known mass and a distinct NMR signal (e.g., 1,3,5-trimethoxybenzene).
-
NMR tubes with J. Young valves or other airtight seals.
-
-
Procedure (perform in a glovebox): a. Accurately weigh a specific amount of the internal standard (e.g., ~10 mg) directly into a vial. b. Dissolve the standard in a known volume of deuterated solvent (e.g., 0.6 mL). c. To this solution, add an accurately weighed amount of the Zinc, bis(3-methylbutyl)- solution (~50-100 mg). d. Mix thoroughly and transfer the final solution to an airtight NMR tube.
-
NMR Acquisition: a. Acquire a ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 30-60 seconds) to allow for complete relaxation of all relevant protons for accurate integration.
-
Calculation: a. Integrate a well-resolved signal from the internal standard and a signal from the alkyl group of the Zinc, bis(3-methylbutyl)- (e.g., the CH₂ protons adjacent to zinc). b. Calculate the molar concentration using the standard qNMR formula, accounting for the number of protons for each signal.
Caption: General workflow for a catalytic reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Layered zinc hydroxide monolayers by hydrolysis of organozincs - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 4. Enantioselective Radical Addition/Cross-Coupling of Organozinc Reagents, Alkyl Iodides, and Alkenylboron Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DE102004031947A1 - Preparation of an organo zinc compound, useful to prepare enantiomer-enriched chiral products, comprises demetallizing an organometal compound with a zinc salt to form organo zinc compound and a salt of another metal - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Conjugate Addition of Catalytically Generated Zinc Homoenolate | Yoshikai Group [pharm.tohoku.ac.jp]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Catalytic Asymmetric Addition of Dialkylzinc Reagents to α-Aldiminoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Strategies for activating or enhancing the reactivity of Zinc, bis(3-methylbutyl)-.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zinc, bis(3-methylbutyl)-, also known as diisoamylzinc. The information provided is based on general principles of dialkylzinc chemistry and should be adapted and optimized for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is Zinc, bis(3-methylbutyl)-, and what are its primary applications?
Zinc, bis(3-methylbutyl)- is an organozinc reagent with the chemical formula Zn(CH₂CH₂CH(CH₃)₂)₂. Like other dialkylzinc reagents, it is used in organic synthesis for carbon-carbon bond formation. Due to the less reactive nature of the carbon-zinc bond compared to organolithium or Grignard reagents, it exhibits higher functional group tolerance.[1] Its applications include, but are not limited to:
-
Negishi Coupling: Cross-coupling reactions with organic halides catalyzed by palladium or nickel.[2]
-
Addition Reactions: Nucleophilic addition to carbonyl compounds such as aldehydes and ketones to form secondary alcohols.
-
Asymmetric Synthesis: When used with chiral ligands, it can facilitate enantioselective additions to carbonyls, producing chiral alcohols.[3]
Q2: How should I handle and store Zinc, bis(3-methylbutyl)-?
Dialkylzinc reagents are typically pyrophoric, reacting violently with air and water.[1] Therefore, strict air-free and moisture-free techniques (e.g., Schlenk line or glovebox) are mandatory for handling and storage. It is usually supplied as a solution in an anhydrous solvent like hexanes or toluene and should be stored under an inert atmosphere (e.g., argon or nitrogen).
Q3: My reaction with Zinc, bis(3-methylbutyl)- is sluggish or not proceeding. What are the common causes?
Low reactivity of dialkylzinc reagents can be attributed to several factors:
-
Inactive Zinc Surface (for in situ preparation): If you are preparing the reagent in situ from zinc metal, the surface may be passivated by a layer of zinc oxide.
-
Low Intrinsic Reactivity: Dialkylzincs are generally less reactive than Grignard or organolithium reagents.[1]
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Steric Hindrance: The bulky 3-methylbutyl groups can slow down reactions with sterically hindered substrates.
-
Inappropriate Solvent: The choice of solvent can significantly impact reactivity.
-
Catalyst Deactivation (for cross-coupling): In catalytic reactions like Negishi coupling, the catalyst can be deactivated by impurities or side reactions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive zinc metal (for in situ preparation) | Activate the zinc metal prior to or during the reaction. Common activators are listed in the table below. |
| Low intrinsic reactivity of the reagent. | Add a catalyst or an activating additive. For example, Lewis acids can enhance the electrophilicity of the reaction partner. | |
| Steric hindrance from the 3-methylbutyl groups. | Increase the reaction temperature and/or reaction time. Consider using a less sterically hindered dialkylzinc reagent if the substrate is also bulky. | |
| Presence of moisture or oxygen. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. Purge the reaction vessel with an inert gas. | |
| Formation of side products | β-hydride elimination. | This can be a problem with bulky alkyl groups, leading to the formation of an alkene and a zinc hydride species. This is more likely at higher temperatures. Use milder reaction conditions if possible. |
| Catalyst decomposition in cross-coupling reactions. | Ensure the catalyst and ligands are of high purity. Degas all solvents thoroughly. Consider using a more robust catalyst system.[4] | |
| Inconsistent results | Variable quality of the organozinc reagent. | If preparing in situ, ensure the zinc activation is consistent. If using a commercial solution, titrate it before use to determine the exact concentration. |
| Impurities in starting materials or solvents. | Purify all starting materials and use high-quality anhydrous solvents. |
Strategies for Activating and Enhancing Reactivity
The reactivity of Zinc, bis(3-methylbutyl)- can be enhanced through several methods, primarily by activating the zinc metal (for in situ preparations) or by using additives that increase the nucleophilicity of the organozinc reagent or the electrophilicity of the reaction partner.
Activation of Zinc Metal
For the in situ preparation of organozinc reagents, activating the zinc metal surface is crucial to remove the passivating oxide layer and increase the surface area.
| Activator | Typical Amount | Notes | Reference |
| Iodine (I₂) | 1-5 mol% | A small crystal is added to the zinc suspension and stirred until the color disappears. | [5][6] |
| 1,2-Dibromoethane | Small amount | Reacts with zinc to form zinc bromide and ethene, exposing a fresh zinc surface. | [7] |
| Trimethylsilyl chloride (TMSCl) | Catalytic amount | Reacts with the zinc oxide layer. | [7] |
| Lithium Chloride (LiCl) | Stoichiometric or catalytic | Solubilizes the organozinc species, preventing it from passivating the zinc surface. | [7] |
Enhancing Reactivity with Additives
| Additive Type | Example | Mechanism of Action | Reference |
| Lewis Acids | Ti(OiPr)₄, BF₃·OEt₂ | Coordinate to the electrophile (e.g., carbonyl oxygen), increasing its reactivity towards the organozinc reagent. | [8] |
| Chiral Ligands | Amino alcohols (e.g., (-)-DAIB), BINOL derivatives | Form chiral zinc complexes that can accelerate the reaction and induce enantioselectivity in additions to prochiral substrates. | [3] |
| Salts | LiCl, MgBr₂ | Can form more reactive "ate" complexes (zincates) which are more nucleophilic than the neutral dialkylzinc. |
Experimental Protocols
Protocol 1: General Procedure for the Activation of Zinc Dust with Iodine
-
Place zinc dust (1.2-1.5 equivalents) in a flame-dried, three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, under an inert atmosphere (argon or nitrogen).
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Add a small crystal of iodine (approximately 1-2 mol%).
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Gently heat the flask with a heat gun while stirring until the purple color of the iodine vapor disappears.
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Cool the flask to room temperature before adding the solvent and the alkyl halide for the in situ preparation of the organozinc reagent.
Protocol 2: General Procedure for the Addition of Zinc, bis(3-methylbutyl)- to an Aldehyde
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In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aldehyde (1 equivalent) in anhydrous solvent (e.g., THF or toluene).
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Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
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Slowly add a solution of Zinc, bis(3-methylbutyl)- (1.1-1.5 equivalents) via syringe or cannula.
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Stir the reaction mixture at the chosen temperature until the reaction is complete (monitor by TLC or GC).
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Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
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Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis and use of Zinc, bis(3-methylbutyl)-.
Caption: A logical troubleshooting guide for common issues in reactions involving Zinc, bis(3-methylbutyl)-.
References
- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. organic chemistry - Enantioselective alkylation of Aldehydes by Dialkylzinc reagents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
Deactivation and regeneration of catalysts derived from Zinc, bis(3-methylbutyl)-.
Technical Support Center: Zinc-Based Catalysts
Frequently Asked Questions (FAQs)
Q1: My zinc-catalyzed reaction is showing low or no conversion. What are the potential causes?
A1: Low or no conversion in a zinc-catalyzed reaction can stem from several factors:
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Catalyst Deactivation: The active zinc species may be deactivated by impurities in the reactants or solvent. Common poisons include sulfur, nitrogen, and phosphorus compounds which can bind strongly to the metal center.[1][2]
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Improper Catalyst Activation: Some zinc catalysts require an activation step to generate the catalytically active species. Ensure that the prescribed activation protocol has been followed correctly.
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Sub-optimal Reaction Conditions: The reaction temperature, pressure, or mixing may not be optimal. Zinc catalysts can be sensitive to these parameters.
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Moisture or Air Sensitivity: Many organometallic catalysts, including potentially those derived from Zinc, bis(3-methylbutyl)-, are sensitive to air and moisture. Ensure anhydrous and inert atmospheric conditions are maintained throughout the experiment.
-
Incorrect Reagent Stoichiometry: An incorrect ratio of reactants to catalyst can lead to incomplete conversion.
Q2: I am observing a significant decrease in catalyst activity upon recycling. What could be the reason?
A2: A decrease in activity upon recycling is a common issue and is often due to:
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Catalyst Fouling: Non-volatile organic byproducts or polymers can deposit on the catalyst's active sites, blocking access to reactants.[2] This is a physical deposition and may sometimes be reversed.
-
Leaching of the Active Species: For supported or heterogeneous zinc catalysts, the active zinc component may leach into the reaction medium during the reaction or work-up, leading to a lower effective catalyst concentration in subsequent runs.
-
Thermal Degradation: If the reaction or regeneration is carried out at high temperatures, the catalyst structure may change, leading to a loss of active sites through processes like sintering.[1][2]
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Incomplete Regeneration: The regeneration procedure may not be completely effective in removing all deactivating species.
Q3: What are the typical signs of catalyst deactivation?
A3: Signs of catalyst deactivation include:
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A noticeable decrease in the reaction rate.
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A decline in the selectivity towards the desired product.
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The need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve the same conversion.
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A change in the physical appearance of the catalyst (e.g., color change, clumping).
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during the use of zinc-based catalysts.
Guide 1: Diagnosing Catalyst Deactivation
If you suspect catalyst deactivation, follow this diagnostic workflow:
Caption: Troubleshooting workflow for diagnosing catalyst deactivation.
Guide 2: Catalyst Regeneration Strategies
Based on the nature of deactivation, different regeneration strategies can be employed.
| Deactivation Mechanism | Regeneration Strategy | Key Considerations |
| Poisoning | Chemical Treatment | The choice of chemical agent depends on the poison. For example, a mild acid wash might remove basic nitrogen-containing poisons. |
| Fouling | Solvent Washing or Thermal Treatment | Washing with a suitable solvent can dissolve and remove organic residues. Thermal treatment in an inert atmosphere can burn off coke deposits.[3] |
| Thermal Degradation | Generally Irreversible | Once the catalyst has undergone significant structural change, it is often difficult to regenerate fully. Prevention by operating at lower temperatures is key. |
Experimental Protocols
Protocol 1: General Procedure for Regeneration by Solvent Washing
This protocol is intended for the removal of organic residues (fouling).
-
Catalyst Recovery: After the reaction, separate the catalyst from the reaction mixture by filtration or decantation under an inert atmosphere.
-
Solvent Selection: Choose a solvent in which the fouling agents are soluble but the catalyst is not. Common choices include ethers, hydrocarbons, or chlorinated solvents.
-
Washing:
-
Suspend the deactivated catalyst in the chosen solvent in a flask under an inert atmosphere.
-
Stir the suspension at room temperature for 1-2 hours.
-
Allow the catalyst to settle and decant the solvent.
-
Repeat the washing process 2-3 times with fresh solvent.
-
-
Drying: Dry the washed catalyst under a high vacuum to remove all traces of the solvent.
-
Activity Test: Test the activity of the regenerated catalyst under standard reaction conditions to evaluate the effectiveness of the regeneration process.
Protocol 2: General Procedure for Thermal Regeneration
This protocol is designed to remove coke or carbonaceous deposits.
-
Catalyst Preparation: Place the deactivated catalyst in a tube furnace.
-
Inert Gas Purge: Purge the furnace with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove any residual air.
-
Heating Program:
-
Heat the furnace to a temperature sufficient to pyrolyze the organic deposits but below the temperature at which the catalyst undergoes thermal degradation. A preliminary thermogravimetric analysis (TGA) of the deactivated catalyst can help determine the optimal temperature.
-
Hold at the set temperature for 2-4 hours under a continuous flow of inert gas.
-
-
Cooling: Cool the furnace to room temperature under the inert gas flow.
-
Activity Test: Evaluate the performance of the regenerated catalyst.
Data Presentation
Table 1: Example Data for Catalyst Performance and Regeneration
| Catalyst State | Conversion (%) | Selectivity (%) | Turnover Number (TON) |
| Fresh Catalyst | 98 | 95 | 1000 |
| Deactivated (1st Run) | 45 | 80 | 460 |
| Regenerated (Solvent Wash) | 85 | 92 | 870 |
| Regenerated (Thermal) | 92 | 94 | 940 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Catalyst Deactivation Pathways
Caption: Conceptual diagram of catalyst deactivation and regeneration cycles.
References
Analytical methods for detecting impurities in Zinc, bis(3-methylbutyl)- samples.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect impurities in Zinc, bis(3-methylbutyl)- samples. It is intended for researchers, scientists, and drug development professionals.
FAQs: General Questions
Q1: What are the most common impurities in Zinc, bis(3-methylbutyl)- samples?
A1: Impurities in Zinc, bis(3-methylbutyl)- can originate from the synthesis process or degradation. Common impurities may include:
-
Starting materials: Unreacted 3-methyl-1-bromobutane or isopentyl bromide.
-
Reaction byproducts: Higher molecular weight hydrocarbons formed through coupling reactions.
-
Solvent residues: Residual solvents from the synthesis and purification steps, such as tetrahydrofuran (THF) or diethyl ether.
-
Degradation products: 3-methyl-1-butanol and other oxidation or hydrolysis products due to exposure to air and moisture. Organozinc compounds are pyrophoric and react readily with protic solvents.[1]
-
Trace metals: Other metallic impurities originating from the zinc source or reaction vessel.
Q2: Which analytical techniques are most suitable for analyzing impurities in Zinc, bis(3-methylbutyl)-?
A2: The choice of analytical technique depends on the type of impurity being analyzed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile organic impurities such as residual solvents, starting materials, and some degradation products.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The preferred method for determining the concentration of trace metallic impurities due to its high sensitivity and ability to perform multi-elemental analysis.[2][3]
-
High-Performance Liquid Chromatography (HPLC): Can be used for the analysis of less volatile organic impurities or degradation products, particularly if they are not amenable to GC analysis.
Q3: How should I handle and prepare Zinc, bis(3-methylbutyl)- samples for analysis to prevent degradation?
A3: Due to the pyrophoric nature of Zinc, bis(3-methylbutyl)-, all sample handling and preparation must be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent exposure to air and moisture.[1] Use dry, deoxygenated solvents for dilutions.
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Problem 1: No peaks or very small peaks are observed in the chromatogram.
-
Possible Cause:
-
Injector blockage: Non-volatile residues from previous injections may have blocked the injector.
-
Improper sample introduction: The sample may have degraded in the syringe or injector port before reaching the column.
-
Carrier gas flow issue: Incorrect carrier gas flow rate or a leak in the system.
-
Detector malfunction: The detector may not be functioning correctly.
-
-
Solution:
-
Clean the injector: Regularly clean the injector port and replace the liner and septum.
-
Ensure inertness: Use a clean, dry syringe and ensure the injection is performed quickly and smoothly to minimize sample exposure to air. Consider using a cooled injection technique if available.
-
Check gas flow: Verify the carrier gas flow rate and perform a leak check on the system.[4]
-
Verify detector performance: Check the detector settings and perform a diagnostic test as per the manufacturer's instructions.
-
Problem 2: Tailing or fronting peaks are observed.
-
Possible Cause:
-
Active sites in the column or liner: The analyte may be interacting with active sites, causing peak tailing.
-
Column overload: Injecting too much sample can lead to peak fronting.[5]
-
Inappropriate column temperature: The column temperature may be too low for the analyte.
-
-
Solution:
-
Use a deactivated liner and column: Ensure the GC liner and column are properly deactivated. Consider using a liner with glass wool to trap non-volatile residues.
-
Optimize sample concentration: Dilute the sample or use a split injection to reduce the amount of sample introduced to the column.[5]
-
Adjust column temperature: Increase the initial oven temperature or use a temperature program with a faster ramp rate.
-
Problem 3: Ghost peaks appear in the chromatogram.
-
Possible Cause:
-
Carryover from previous injections: Residues from a previous, more concentrated sample may be eluting.
-
Contaminated carrier gas or syringe: Impurities in the carrier gas or a contaminated syringe can introduce ghost peaks.
-
Septum bleed: The injector septum may be degrading and releasing volatile compounds.
-
-
Solution:
-
Bake out the column: After running a concentrated sample, run a blank with a high-temperature bake-out to clean the column.
-
Use high-purity gas and clean syringe: Ensure the use of high-purity carrier gas and thoroughly clean the syringe between injections.
-
Replace the septum: Regularly replace the injector septum with a high-quality, low-bleed septum.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Analysis
Problem 1: High background signal or spectral interferences.
-
Possible Cause:
-
Matrix effects: The high concentration of zinc in the sample can cause signal suppression or enhancement for other elements.
-
Polyatomic interferences: The argon plasma and sample matrix can form polyatomic ions that have the same mass-to-charge ratio as the analyte of interest.
-
Contamination: Contamination from glassware, reagents, or the instrument itself.
-
-
Solution:
-
Dilute the sample: Dilute the sample to reduce the overall matrix effect.
-
Use a collision/reaction cell: If your ICP-MS is equipped with a collision/reaction cell, use it to remove polyatomic interferences.
-
Select a different isotope: If available, choose an isotope of the analyte that is free from interference.
-
Use high-purity reagents and clean labware: Use trace metal grade acids for digestion and thoroughly clean all labware with dilute acid.[3]
-
Problem 2: Poor sensitivity or low signal intensity.
-
Possible Cause:
-
Incomplete sample digestion: The metallic impurities may not be fully dissolved.
-
Instrument tuning: The ICP-MS may not be properly tuned for the elements of interest.
-
Nebulizer or cone blockage: The nebulizer or the sampler and skimmer cones may be partially blocked.
-
-
Solution:
-
Optimize digestion procedure: Ensure complete digestion of the sample by using an appropriate acid mixture and heating. Microwave digestion is often effective.
-
Tune the instrument: Regularly tune the ICP-MS using a tuning solution to ensure optimal performance.
-
Clean the nebulizer and cones: Clean the nebulizer and the sampler and skimmer cones according to the manufacturer's instructions.
-
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of impurities in dialkylzinc compounds. The exact values can vary depending on the specific instrument and method parameters.
| Analytical Technique | Impurity Type | Analyte Example | Typical Limit of Detection (LOD) |
| GC-MS | Organic | 3-methyl-1-butanol | 1 - 10 ppm |
| THF | 5 - 20 ppm | ||
| ICP-MS | Metallic | Lead (Pb) | 0.1 - 1 ppb |
| Iron (Fe) | 1 - 10 ppb | ||
| Cadmium (Cd) | 0.1 - 1 ppb |
Experimental Protocols
Protocol 1: GC-MS Analysis of Organic Impurities
This protocol outlines a general method for the analysis of volatile organic impurities in Zinc, bis(3-methylbutyl)-.
-
Sample Preparation (Inert Atmosphere):
-
Accurately weigh approximately 100 mg of the Zinc, bis(3-methylbutyl)- sample into a vial.
-
Add 1.0 mL of a dry, deoxygenated solvent (e.g., hexane or toluene) containing an appropriate internal standard (e.g., dodecane).
-
Cap the vial tightly and mix thoroughly.
-
-
GC-MS Instrumentation and Parameters:
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to avoid column overload.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35 - 500.
-
Scan Mode: Full scan for identification, Selected Ion Monitoring (SIM) for quantification of known impurities.
-
-
Protocol 2: ICP-MS Analysis of Trace Metal Impurities
This protocol provides a general method for the determination of trace metallic impurities.
-
Sample Digestion:
-
Accurately weigh approximately 50 mg of the Zinc, bis(3-methylbutyl)- sample into a clean Teflon digestion vessel.
-
Carefully add 5 mL of trace metal grade concentrated nitric acid (HNO₃). Caution: The reaction may be vigorous. Perform this step in a fume hood.
-
If necessary, add 1 mL of hydrochloric acid (HCl) to aid in the dissolution of certain metals.
-
Seal the vessel and digest using a microwave digestion system with a suitable temperature and pressure program.
-
After cooling, quantitatively transfer the digest to a 50 mL volumetric flask and dilute to volume with deionized water.
-
-
ICP-MS Instrumentation and Parameters:
-
Nebulizer: Standard concentric or cross-flow nebulizer.
-
Spray Chamber: Scott-type double-pass or cyclonic spray chamber.
-
RF Power: 1500 W.
-
Plasma Gas Flow: 15 L/min.
-
Auxiliary Gas Flow: 0.8 L/min.
-
Nebulizer Gas Flow: 1.0 L/min.
-
Detector Mode: Pulse counting.
-
Isotopes to Monitor: Select appropriate isotopes for the elements of interest, avoiding known interferences (e.g., ²⁰⁸Pb, ⁵⁶Fe, ¹¹¹Cd).
-
Internal Standard: Use an internal standard (e.g., Yttrium, Indium) to correct for matrix effects and instrument drift.[6]
-
Visualizations
Caption: Workflow for the GC-MS analysis of organic impurities.
Caption: Workflow for the ICP-MS analysis of trace metal impurities.
Caption: A logical approach to troubleshooting analytical issues.
References
Validation & Comparative
Unveiling the Reactivity Landscape of Dialkylzinc Reagents: A Comparative Analysis Featuring Zinc, bis(3-methylbutyl)-
For researchers, scientists, and professionals in drug development, the selection of an appropriate organometallic reagent is a critical decision that can significantly impact the efficiency and outcome of a synthetic route. Among the diverse array of organometallics, dialkylzinc reagents have carved a niche for themselves due to their moderate reactivity and functional group tolerance. This guide provides a comparative analysis of the reactivity of Zinc, bis(3-methylbutyl)- with other commonly used dialkylzinc reagents, supported by experimental data and detailed protocols.
Dialkylzinc compounds are versatile reagents in organic synthesis, primarily utilized for the formation of carbon-carbon bonds through reactions such as 1,2-additions to carbonyl compounds and Negishi cross-coupling reactions. Their reactivity is influenced by the steric and electronic properties of the alkyl groups attached to the zinc atom. While diethylzinc and dimethylzinc are the most extensively studied, understanding the nuances of less common reagents like Zinc, bis(3-methylbutyl)- can unlock new possibilities in complex molecule synthesis.
Comparative Reactivity in 1,2-Addition to Aldehydes
The addition of dialkylzinc reagents to aldehydes is a fundamental C-C bond-forming reaction. The inherent reactivity of dialkylzinc compounds in this transformation is often low, necessitating the use of catalysts to achieve reasonable reaction rates and yields.
A comparative study on the nickel-accelerated addition of various dialkylzinc reagents to aldehydes provides valuable insights into their relative reactivities. While direct quantitative data for Zinc, bis(3-methylbutyl)- in this specific study is unavailable, the performance of other branched and unbranched dialkylzincs allows for qualitative inferences.
Nickel-Catalyzed Addition of Dialkylzinc Reagents to Benzaldehyde
| Dialkylzinc Reagent | Product | Yield (%)[1] |
| Diethylzinc | 1-Phenyl-1-propanol | 85 |
| Di-n-propylzinc | 1-Phenyl-1-butanol | 82 |
| Di-n-butylzinc | 1-Phenyl-1-pentanol | 80 |
| Diisobutylzinc | 1-Phenyl-3-methyl-1-butanol | 75 |
The data suggests that the steric bulk of the alkyl group on the zinc reagent can influence the reaction yield, with more hindered reagents like diisobutylzinc showing slightly lower yields compared to less hindered ones like diethylzinc. It is plausible that Zinc, bis(3-methylbutyl)-, with its branched alkyl chains, would exhibit reactivity comparable to or slightly less than diisobutylzinc in this transformation.
Experimental Protocols
General Procedure for the Nickel-Catalyzed Addition of Dialkylzinc Reagents to Aldehydes[1]
To a solution of the aldehyde (1 mmol) in anhydrous THF (5 mL) under an inert atmosphere, Ni(acac)₂ (0.05 mmol, 5 mol%) is added. The corresponding dialkylzinc reagent (1.2 mmol) is then added dropwise at 0 °C. The reaction mixture is stirred at 0 °C for 1 hour for aromatic aldehydes or at room temperature for 24 hours for aliphatic aldehydes. The reaction is then quenched by the addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with diethyl ether (3 x 10 mL), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired alcohol.
Logical Workflow for Reagent Reactivity Comparison
Caption: Logical workflow for comparing the reactivity of Zinc, bis(3-methylbutyl)- with other dialkylzinc reagents.
Reactivity in Negishi Cross-Coupling
The Negishi cross-coupling reaction is a powerful tool for the formation of C(sp²)-C(sp³) and C(sp³)-C(sp³) bonds, where an organozinc reagent is coupled with an organic halide in the presence of a nickel or palladium catalyst.[2][3][4] The nature of the alkyl group on the zinc reagent can influence the efficiency of transmetalation and reductive elimination steps in the catalytic cycle.
While specific comparative studies detailing the performance of Zinc, bis(3-methylbutyl)- in Negishi coupling are scarce, general trends indicate that the structure of the dialkylzinc reagent plays a crucial role. For secondary alkylzinc reagents, a common side reaction is β-hydride elimination. The branched nature of the 3-methylbutyl group might influence the rate of this side reaction compared to linear alkyl groups.
Experimental Workflow for a Catalytic Cross-Coupling Reaction
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 4. Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation of experimental results using Zinc, bis(3-methylbutyl)- through control experiments.
For researchers and professionals in drug development and chemical synthesis, the selection of an appropriate organometallic reagent is critical for achieving optimal reaction outcomes. This guide provides a framework for the validation of a novel or less-characterized organozinc reagent, Zinc, bis(3-methylbutyl)-, through a series of control experiments. The performance of Zinc, bis(3-methylbutyl)- is compared against established alternatives in the context of a palladium-catalyzed Negishi cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.
Introduction to Zinc, bis(3-methylbutyl)- and its Potential Applications
Zinc, bis(3-methylbutyl)-, also known as diisopentylzinc, is an organozinc compound with the chemical formula Zn(CH₂CH₂CH(CH₃)₂)₂. While specific experimental data for this reagent is not extensively documented in publicly available literature, its structure suggests potential utility as a nucleophilic source of the 3-methylbutyl (isopentyl) group in organic synthesis. Organozinc reagents are valued for their moderate reactivity, high functional group tolerance, and relatively low toxicity compared to other organometallics.
This guide outlines a validation protocol for Zinc, bis(3-methylbutyl)- in a Negishi cross-coupling reaction, a versatile method for forging new carbon-carbon bonds. The performance of this reagent will be assessed by its reactivity, yield, and purity of the resulting product in comparison to well-established organozinc reagents and other organometallic alternatives.
Experimental Protocols
The following protocols are designed to validate the efficacy of Zinc, bis(3-methylbutyl)- in a Negishi cross-coupling reaction with 4-iodoanisole as the aryl halide partner.
General Procedure for Negishi Cross-Coupling
A dried Schlenk flask is charged with a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and a ligand (if necessary). The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). The aryl halide (e.g., 4-iodoanisole, 1.0 mmol) and a dry, aprotic solvent (e.g., THF, 5 mL) are added via syringe. The organozinc reagent (1.2 mmol) is then added dropwise at room temperature. The reaction mixture is stirred at a specified temperature (e.g., 60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Control Experiments
-
Negative Control: The general procedure is followed, but no Zinc, bis(3-methylbutyl)- is added. This control is essential to confirm that the observed product formation is a direct result of the organozinc reagent.
-
Positive Control: The general procedure is repeated using a well-characterized and commercially available organozinc reagent, such as diethylzinc or diphenylzinc, in place of Zinc, bis(3-methylbutyl)-. This provides a benchmark for reaction efficiency and yield.
-
Alternative Reagent Comparison: To further contextualize the performance of Zinc, bis(3-methylbutyl)-, the reaction is performed with an alternative class of organometallic reagent, such as a Grignard reagent (e.g., 3-methylbutylmagnesium bromide) or an organoborane (e.g., a boronic acid derivative in a Suzuki coupling).
Data Presentation and Comparative Analysis
The quantitative results from the validation experiments are summarized in the table below. The data should be collected from multiple runs to ensure reproducibility.
| Reagent | Reaction Time (h) | Yield (%) | Product Purity (%) |
| Zinc, bis(3-methylbutyl)- | 6 | 85 | 98 |
| Diethylzinc (Positive Control) | 4 | 92 | 99 |
| Diphenylzinc (Positive Control) | 5 | 88 | 99 |
| No Organozinc Reagent (Negative Control) | 24 | 0 | N/A |
| 3-Methylbutylmagnesium Bromide | 2 | 95 | 97 |
| Isopentylboronic Acid (Suzuki) | 8 | 80 | 98 |
Analysis:
The hypothetical data presented in the table suggests that Zinc, bis(3-methylbutyl)- is an effective reagent for the Negishi cross-coupling reaction, affording a high yield and purity of the desired product. While its reaction time is slightly longer than that of the more reactive Grignard reagent and diethylzinc, it demonstrates comparable performance to diphenylzinc. The superior functional group tolerance of organozinc reagents compared to Grignard reagents may make Zinc, bis(3-methylbutyl)- a preferable choice for more complex substrates. The Suzuki coupling with isopentylboronic acid shows a lower yield in this hypothetical scenario, potentially indicating that the Negishi protocol is more efficient for this specific transformation.
Visualizing the Experimental Workflow and Reaction Mechanism
To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.
Cross-reactivity studies of Zinc, bis(3-methylbutyl)- with various functional groups.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of dialkylzinc reagents, with a focus on Zinc, bis(3-methylbutyl)-, towards a variety of common functional groups. While specific quantitative cross-reactivity studies on Zinc, bis(3-methylbutyl)- are not extensively available in the public domain, this document extrapolates from the well-established reactivity patterns of similar dialkylzinc compounds, such as diethylzinc, to provide a predictive overview. The information herein is supported by general principles of organozinc chemistry and illustrative experimental data from related systems.
Executive Summary
Dialkylzinc reagents are known for their moderate reactivity and high functional group tolerance, positioning them as valuable tools in organic synthesis where chemoselectivity is crucial. Unlike more reactive organometallic counterparts like Grignard or organolithium reagents, dialkylzincs often exhibit a more nuanced reactivity profile, allowing for selective transformations in the presence of sensitive functional groups. Their reactions, particularly with carbonyl compounds, are often characterized by a need for catalysis or activation to proceed at practical rates.
Reactivity Comparison with Common Functional Groups
The following table summarizes the expected reactivity of a typical dialkylzinc reagent, serving as a proxy for Zinc, bis(3-methylbutyl)-, with various functional groups under standard, uncatalyzed conditions. It is important to note that reaction outcomes can be significantly influenced by reaction conditions, including solvent, temperature, and the presence of catalysts or additives.
| Functional Group | Substrate Example | Expected Reactivity | Product Type | Typical Yield Range (%) |
| Aldehydes | Benzaldehyde | Moderate to High (often requires catalysis for good yields) | Secondary Alcohol | 40-95% (with catalyst) |
| Ketones | Acetophenone | Low to Moderate (generally requires catalysis or activation) | Tertiary Alcohol | 30-80% (with catalyst) |
| Esters | Ethyl benzoate | Very Low to Negligible | No Reaction | <5% |
| Amides | Benzamide | Negligible | No Reaction | <5% |
| Carboxylic Acids | Benzoic Acid | High (Acid-Base Reaction) | Zinc Carboxylate & Alkane | >95% |
| Nitriles | Benzonitrile | Very Low | No Reaction | <5% |
| Alkyl Halides (1°) | 1-Bromobutane | Very Low (requires catalysis, e.g., Negishi coupling) | Alkane | Variable (with catalyst) |
| Alkyl Halides (2°, 3°) | 2-Bromopropane | Very Low (requires catalysis, e.g., Negishi coupling) | Alkane | Variable (with catalyst) |
| Acyl Chlorides | Benzoyl Chloride | High | Ketone | >90% |
| Imines | N-Benzylideneaniline | Moderate (often requires catalysis) | Secondary Amine | 50-90% (with catalyst) |
Experimental Protocols
Below are representative experimental protocols for assessing the reactivity of a dialkylzinc reagent with aldehydes and ketones. These protocols can be adapted for Zinc, bis(3-methylbutyl)-.
Protocol 1: Catalytic Addition of a Dialkylzinc Reagent to an Aldehyde
Objective: To determine the yield of the addition of a dialkylzinc reagent to an aldehyde in the presence of a chiral catalyst.
Materials:
-
Dialkylzinc solution (e.g., 1.0 M in hexanes)
-
Aldehyde (e.g., benzaldehyde)
-
Chiral catalyst (e.g., (-)-N,N-dibutylnorephedrine)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, syringes, and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the chiral catalyst (5 mol%).
-
The flask is sealed with a septum and purged with an inert gas.
-
Anhydrous toluene is added via syringe, and the solution is stirred until the catalyst dissolves.
-
The aldehyde (1.0 mmol) is added via syringe.
-
The dialkylzinc solution (1.2 mmol) is added dropwise to the stirred solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the secondary alcohol.
-
The yield is determined by gravimetric analysis and the product identity is confirmed by spectroscopic methods (NMR, IR).
Protocol 2: Uncatalyzed Addition of a Dialkylzinc Reagent to a Ketone (Comparative)
Objective: To assess the baseline reactivity of a dialkylzinc reagent with a ketone in the absence of a catalyst.
Materials:
-
Dialkylzinc solution (e.g., 1.0 M in hexanes)
-
Ketone (e.g., acetophenone)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, syringes, and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the ketone (1.0 mmol).
-
The flask is sealed with a septum and purged with an inert gas.
-
Anhydrous toluene is added via syringe.
-
The dialkylzinc solution (1.2 mmol) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred for 48 hours at room temperature.
-
The reaction is worked up and purified following steps 7-11 of Protocol 1.
-
The conversion and yield are determined to quantify the uncatalyzed reactivity.
Visualizing Reactivity and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Reactivity hierarchy of dialkylzinc reagents with common functional groups.
Caption: A generalized workflow for studying dialkylzinc cross-reactivity.
Conclusion
Dialkylzinc reagents, exemplified by Zinc, bis(3-methylbutyl)-, offer a valuable level of chemoselectivity in organic synthesis. Their general inertness towards esters, amides, and nitriles, coupled with their catalyzed reactivity towards aldehydes and ketones, allows for targeted transformations in complex molecular settings. The provided protocols and reactivity trends serve as a foundational guide for researchers exploring the application of these versatile reagents in their synthetic endeavors. Further empirical studies on Zinc, bis(3-methylbutyl)- are warranted to delineate its specific reactivity profile with greater precision.
A Comparative Guide to the Synthesis of Zinc, bis(3-methylbutyl)-: Reproducibility, Scalability, and Alternatives
For researchers, scientists, and professionals in drug development, the selection of a suitable organometallic reagent is a critical decision that can significantly impact the efficiency, reproducibility, and scalability of a synthetic route. Zinc, bis(3-methylbutyl)-, also known as diisoamylzinc, is a valuable dialkylzinc reagent in organic synthesis. This guide provides a comprehensive comparison of its synthesis, focusing on reproducibility and scalability, and evaluates alternative reagents and methodologies.
Executive Summary
The synthesis of Zinc, bis(3-methylbutyl)- is most classically achieved through the direct reaction of an isoamyl halide with activated zinc metal. While this method is well-established, its reproducibility and scalability present challenges, primarily due to the moisture and air sensitivity of the reagents and products, and the need for careful control of reaction initiation and temperature. Alternative approaches, such as those involving Grignard reagents or modern continuous flow technologies, offer potential advantages in terms of safety, control, and scalability. This guide presents a detailed analysis of these methods, supported by experimental data, to aid in the selection of the most appropriate synthetic strategy.
Comparison of Synthesis Methods
The choice of synthetic methodology for Zinc, bis(3-methylbutyl)- and other dialkylzinc reagents is often a trade-off between historical precedent, available equipment, and the desired scale of production. Below is a comparison of the most common methods.
| Method | Starting Materials | Typical Yield (%) | Reproducibility | Scalability | Key Advantages | Key Disadvantages |
| Direct Synthesis (Frankland) | Isoamyl halide, Zinc (activated) | 50-55[1] | Moderate | Moderate to Difficult | Well-established, relatively simple setup. | Sensitive to moisture and air, requires activated zinc, potential for exothermic reaction. |
| Grignard Reagent Transmetalation | Isoamylmagnesium halide, Zinc halide | Generally high | Good | Good | Milder reaction conditions, more functional group tolerance in the Grignard precursor. | Adds an extra synthetic step, requires handling of Grignard reagents. |
| Continuous Flow Synthesis | Isoamyl halide, Zinc | High (82-92 for other organozincs)[2] | High | Excellent | Enhanced safety, precise control over reaction parameters, easy to scale up. | Requires specialized equipment. |
Experimental Protocols
Direct Synthesis of Zinc, bis(3-methylbutyl)- (Diisoamylzinc)
This procedure is adapted from the well-established method for preparing dialkylzinc reagents.[1]
Materials:
-
Isoamyl iodide or bromide
-
Zinc-copper couple (activated zinc)
-
Anhydrous diethyl ether (solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, a flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel is charged with a zinc-copper couple.
-
A solution of isoamyl iodide or a mixture of isoamyl iodide and isoamyl bromide in anhydrous diethyl ether is added dropwise to the activated zinc.
-
The reaction mixture is gently heated to initiate the reaction, which is often indicated by an increase in the reflux rate.
-
Once initiated, the heating is removed, and the reaction is controlled by the rate of addition of the isoamyl halide and, if necessary, by external cooling.
-
After the addition is complete, the mixture is refluxed for a period to ensure complete reaction.
-
The product, diisoamylzinc, is isolated by distillation under reduced pressure.
Yield Data for a Series of Dialkylzincs Prepared by this Method: [1]
| Compound | Yield (%) | Boiling Point (°C/mmHg) |
| Diethylzinc | 81-84 | 115-120/760 |
| Di-n-propylzinc | 85-86 | 39-40/9 |
| Di-n-butylzinc | 78-79 | 81-82/9 |
| Di-isoamylzinc | 50-55 | 100-103/12 |
Synthesis via Grignard Reagent Transmetalation (Conceptual)
This method involves the preparation of the Grignard reagent from an isoamyl halide, followed by reaction with a zinc halide.
Step 1: Preparation of Isoamylmagnesium Bromide
-
Magnesium turnings are activated in a dry flask under an inert atmosphere.
-
A solution of isoamyl bromide in anhydrous diethyl ether is added to initiate the Grignard reaction.
-
The reaction is maintained at a gentle reflux until the magnesium is consumed.
Step 2: Transmetalation with Zinc Chloride
-
A solution of anhydrous zinc chloride in diethyl ether is added dropwise to the freshly prepared Grignard reagent at a controlled temperature.
-
The reaction mixture is stirred for a specified time to allow for the complete formation of diisoamylzinc.
-
The product is isolated by filtration to remove magnesium salts, followed by distillation of the solvent and product.
Reproducibility and Scalability
Reproducibility: The direct synthesis method can be prone to variability in initiation time and reaction rate, which can affect yield and purity. The key to reproducibility lies in the consistent quality and activation of the zinc, the purity of the alkyl halide, and the strict exclusion of air and moisture. The Grignard-based method generally offers better reproducibility due to the more controlled nature of the transmetalation step. Continuous flow synthesis provides the highest level of reproducibility due to precise control over stoichiometry, reaction time, and temperature.
Scalability: Scaling up the direct synthesis method presents significant challenges. The exothermic nature of the reaction requires efficient heat dissipation to prevent runaway reactions. Stirring and mass transfer can also become limiting factors in large reactors. The accumulation of by-products can complicate purification at larger scales. Continuous flow processes are inherently more scalable, as the reaction volume at any given time is small, mitigating safety concerns and allowing for a more straightforward increase in production by extending the operation time or using parallel reactors.[2]
Potential Side Reactions
The synthesis of dialkylzinc reagents can be accompanied by side reactions that reduce the yield and purity of the desired product. One common side reaction is Wurtz coupling, where two alkyl groups couple to form a dimer (e.g., decane from isoamyl halides). This is more prevalent at higher temperatures and with less reactive zinc. Incomplete reaction can also leave starting materials or intermediate organozinc halides in the final product.
Alternative Reagents
For applications requiring the transfer of an isoamyl group, several alternatives to diisoamylzinc exist, each with its own advantages and disadvantages.
| Reagent | Key Features |
| Isoamylmagnesium Halide (Grignard) | Highly reactive, readily prepared, but less functional group tolerant. |
| Isoamyllithium | Very high reactivity, but also highly basic and less selective. |
| Isoamylboronic Esters | Air-stable, used in Suzuki-Miyaura coupling reactions, but require a catalyst. |
Visualization of Synthetic Workflow
The following diagram illustrates the decision-making process for selecting a suitable synthetic method for an organozinc reagent based on key experimental considerations.
Caption: Decision workflow for selecting a synthesis method for organozinc reagents.
Conclusion
The synthesis of Zinc, bis(3-methylbutyl)- is a well-documented process, with the direct reaction of isoamyl halides and zinc being a traditional method. However, for enhanced reproducibility and scalability, particularly in industrial settings, alternative methods such as Grignard transmetalation and continuous flow synthesis should be strongly considered. The choice of the optimal method will depend on the specific requirements of the synthesis, including the desired scale, available equipment, and the need for stringent process control. This guide provides the necessary data and protocols to make an informed decision for the successful and efficient synthesis of this important organozinc reagent.
References
Comparative analysis of the stereoselectivity of Zinc, bis(3-methylbutyl)- and Grignard reagents.
A Comparative Analysis of the Stereoselectivity of Zinc, bis(3-methylbutyl)- and Grignard Reagents in Asymmetric Carbonyl Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the stereochemistry of a molecule can dictate its efficacy and safety. Nucleophilic addition of organometallic reagents to prochiral carbonyl compounds represents a powerful strategy for the construction of chiral alcohols. Among the plethora of reagents available, organozinc and Grignard reagents are fundamental tools for carbon-carbon bond formation. This guide provides a comparative analysis of the stereoselectivity achieved with Zinc, specifically bis(3-methylbutyl)zinc (diisoamylzinc), and Grignard reagents, supported by experimental data and detailed methodologies.
Introduction to Stereoselective Carbonyl Addition
Asymmetric synthesis aims to produce a single stereoisomer of a chiral product. In the context of carbonyl addition, this is often achieved by employing a chiral auxiliary, a chiral catalyst, or a chiral reagent to influence the facial selectivity of the nucleophilic attack on the planar carbonyl group. The degree of stereoselectivity is typically quantified by the enantiomeric excess (e.e.), which measures the predominance of one enantiomer over the other.
Organozinc and Grignard reagents exhibit distinct reactivity profiles that significantly impact their stereoselectivity. Grignard reagents (RMgX) are highly reactive and potent nucleophiles, which can lead to rapid but often less selective reactions unless carefully controlled.[1][2] In contrast, organozinc reagents (R₂Zn or RZnX) are generally less reactive and less nucleophilic.[3][4] This attenuated reactivity is a key advantage, as it often allows for greater discrimination between the diastereomeric transition states leading to the enantiomeric products, especially in the presence of a chiral catalyst.[5][6]
Comparative Stereoselectivity Data
The following table summarizes representative experimental data on the enantioselective addition of dialkylzinc and Grignard reagents to aldehydes, highlighting the levels of stereocontrol achievable with each class of reagent under optimized, catalytically controlled conditions.
| Reagent System | Substrate | Product | Catalyst/Ligand | Enantiomeric Excess (e.e.) | Reference |
| Dialkylzinc Reagents | |||||
| Diethylzinc (Et₂Zn) | Benzaldehyde | (R)-1-Phenyl-1-propanol | (-)-3-exo-(dimethylamino)isoborneol ((-)-DAIB) | 98% | [3] |
| Diethylzinc (Et₂Zn) | Benzaldehyde | (R)-1-Phenyl-1-propanol | (1R,2S)-N-benzyl-N-methyl-2-amino-1,2-diphenylethanol | >99% | |
| Diethylzinc (Et₂Zn) | 1-Naphthaldehyde | (R)-1-(1-Naphthyl)propanol | Chiral azetidine alcohol | 97% | [3] |
| Diphenylzinc (Ph₂Zn) | Cinnamaldehyde | (S)-1,3-Diphenyl-2-propen-1-ol | (S)-3,3'-dianisyl-BINOL | 87% | [5] |
| Grignard Reagents | |||||
| Ethylmagnesium bromide (EtMgBr) | Acetophenone | (R)-2-Phenyl-2-butanol | (R,R)-Biaryl ligand (L12) | 95% | [7] |
| Methylmagnesium bromide (MeMgBr) | 2-Methoxyacetophenone | (S)-1-(2-Methoxyphenyl)ethanol | (R,R)-Biaryl ligand (L12) | 94% | [7] |
| Isobutylmagnesium bromide (iBuMgBr) | Benzaldehyde | (S)-3-Methyl-1-phenyl-1-butanol | (S)-BINOL / Ti(OiPr)₄ | >99% | [4] |
| n-Butylmagnesium bromide (nBuMgBr) | Cyclohexenone | (S)-3-Butylcyclohexanone (1,4-addition) | Copper(I) / JosiPhos ligand | 96% | [1] |
Reaction Mechanisms and Stereochemical Models
The stereochemical outcome of these reactions is determined by the geometry of the transition state. In catalytically controlled additions, the chiral ligand binds to the metal center (zinc or magnesium), creating a chiral environment that directs the nucleophilic attack of the alkyl group to one of the two prochiral faces of the carbonyl.
Catalytic Cycle for Dialkylzinc Addition
The addition of dialkylzinc reagents to aldehydes is often catalyzed by chiral amino alcohols or diols. The generally accepted mechanism involves the formation of a chiral zinc alkoxide complex which then coordinates to the aldehyde. The alkyl group is then transferred from the zinc center to the aldehyde carbonyl carbon via a six-membered transition state.
References
- 1. pnas.org [pnas.org]
- 2. rsc.org [rsc.org]
- 3. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 4. Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes [organic-chemistry.org]
- 5. Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs)† - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Elucidation of Products from Reactions with Diisopentylzinc: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise control of chemical reactions is paramount. This guide provides a comparative analysis of the products formed from reactions involving Zinc, bis(3-methylbutyl)- (also known as diisopentylzinc), a dialkylzinc reagent. Due to the limited specific literature on diisopentylzinc, this guide leverages experimental data from closely related and well-studied dialkylzinc reagents, such as diethylzinc, to provide a representative understanding of the expected product structures and reaction performance.
Dialkylzinc reagents are valuable tools in organic synthesis, primarily utilized for the formation of new carbon-carbon bonds. Their reactions are often characterized by high chemo- and stereoselectivity, particularly in the presence of chiral catalysts. The primary application of these reagents is the addition to carbonyl compounds, such as aldehydes and ketones, and their reaction with acid chlorides to yield secondary alcohols and ketones, respectively.
Comparison of Product Formation: Dialkylzinc Reagents vs. Alternative Organometallics
To provide a clear comparison, the following table summarizes the typical product outcomes and yields for the reaction of dialkylzinc reagents with aldehydes and acid chlorides, alongside common alternative organometallic reagents like Grignard reagents (RMgX) and organolithium reagents (RLi).
| Reactant | Reagent Class | Typical Reagent Example | Product with Aldehyde (R'CHO) | Typical Yield (%) | Product with Acid Chloride (R'COCl) | Typical Yield (%) | Notes |
| Aldehyde | Dialkylzinc | Diethylzinc (Et₂Zn) | Secondary Alcohol (R'CH(OH)Et) | 85-98% | - | - | High chemoselectivity; often requires a catalyst for asymmetric synthesis. |
| Aldehyde | Grignard | Ethylmagnesium bromide (EtMgBr) | Secondary Alcohol (R'CH(OH)Et) | 80-95% | - | - | Highly reactive; can lead to side reactions with other functional groups. |
| Aldehyde | Organolithium | Ethyllithium (EtLi) | Secondary Alcohol (R'CH(OH)Et) | 80-95% | - | - | Very strong base; can cause deprotonation and other side reactions. |
| Acid Chloride | Dialkylzinc | Diethylzinc (Et₂Zn) | Ketone (R'COEt) | 70-90% | - | - | Less reactive than other organometallics, often stopping at the ketone stage. |
| Acid Chloride | Grignard | Ethylmagnesium bromide (EtMgBr) | Tertiary Alcohol (R'C(OH)Et₂) | Major Product | Ketone (R'COEt) | Minor Product | Over-addition to form the tertiary alcohol is common. |
| Acid Chloride | Organolithium | Ethyllithium (EtLi) | Tertiary Alcohol (R'C(OH)Et₂) | Major Product | Ketone (R'COEt) | Minor Product | Highly reactive, leading to over-addition. |
Experimental Protocols
Below are detailed methodologies for representative reactions involving a generic dialkylzinc reagent with an aldehyde and an acid chloride. These protocols are based on established procedures for common dialkylzinc reagents and can be adapted for Zinc, bis(3-methylbutyl)-.
Synthesis of a Secondary Alcohol via Addition of a Dialkylzinc to an Aldehyde
Materials:
-
Aldehyde (1.0 mmol)
-
Dialkylzinc reagent (e.g., Diethylzinc, 1.0 M solution in hexanes, 1.2 mL, 1.2 mmol)
-
Chiral ligand (e.g., (1R,2S)-(-)-N,N-Dibutylnorephedrine, 0.05 mmol)
-
Anhydrous Toluene (10 mL)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the chiral ligand (0.05 mmol) and anhydrous toluene (5 mL) under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to 0 °C in an ice bath.
-
The dialkylzinc solution (1.2 mL, 1.2 mmol) is added dropwise to the cooled ligand solution, and the mixture is stirred for 30 minutes at 0 °C.
-
The aldehyde (1.0 mmol) dissolved in anhydrous toluene (5 mL) is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is stirred at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired secondary alcohol.
Synthesis of a Ketone from an Acid Chloride and a Dialkylzinc Reagent
Materials:
-
Acid Chloride (1.0 mmol)
-
Dialkylzinc reagent (e.g., Diethylzinc, 1.0 M solution in hexanes, 1.1 mL, 1.1 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
A flame-dried round-bottom flask is charged with the acid chloride (1.0 mmol) and anhydrous THF (5 mL) under an inert atmosphere.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
The dialkylzinc solution (1.1 mL, 1.1 mmol) is added dropwise to the cooled acid chloride solution.
-
The reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is then allowed to warm to room temperature and stirred for an additional 1 hour.
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution (10 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by flash chromatography to yield the target ketone.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the described synthetic procedures.
Caption: Workflow for the synthesis of a secondary alcohol.
Caption: Workflow for the synthesis of a ketone.
Quantitative analysis of reaction kinetics for Zinc, bis(3-methylbutyl)- catalyzed processes.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the reaction kinetics of processes catalyzed by dialkylzinc compounds, with a focus on diethylzinc as a representative example due to the limited availability of specific kinetic data for Zinc, bis(3-methylbutyl)-. The performance of diethylzinc is compared with other zinc-based catalytic systems to offer a broader perspective for catalyst selection in organic synthesis and polymerization.
Introduction to Dialkylzinc Catalysis
Dialkylzinc compounds are versatile reagents and catalysts in organic chemistry, known for their application in asymmetric addition reactions to aldehydes and ketones, as well as co-catalysts in polymerization reactions. Their reactivity can be tuned by the choice of ligands and reaction conditions, influencing both the rate and selectivity of the transformation. Understanding the quantitative kinetics of these processes is crucial for optimizing reaction outcomes and developing more efficient synthetic methodologies.
Quantitative Analysis of Diethylzinc in Catalytic Processes
Diethylzinc (Et₂Zn) is a widely studied dialkylzinc compound, and its kinetic behavior has been investigated in various contexts, particularly as a chain transfer agent in polymerization reactions.
Case Study: Chain Transfer in 1-Octene Polymerization
In the polymerization of 1-octene catalyzed by a Hf-pyridyl amido complex, diethylzinc acts as a chain-transfer agent. Kinetic modeling of this system reveals that the chain transfer of the growing polymer chain from the hafnium center to the zinc is an essentially irreversible process. The model, which aligns with experimental data, suggests that approximately one polymer chain is produced per diethylzinc molecule.
Table 1: Kinetic Parameters for 1-Octene Polymerization with Et₂Zn as a Chain Transfer Agent
| Parameter | Description | Value/Observation |
| Chain Transfer | Hf-polymeryl to ZnEt₂ | Essentially irreversible |
| Chain Exchange | Between two Zn(Et)Pol species | Slow, produces ZnEt₂ and ZnPol₂ |
| Temperature Effect | Increased temperature | Increases rates of Zn disproportionation reactions |
Experimental Protocol: Kinetic Modeling of Polymerization
A typical experimental setup for studying the kinetics of such a polymerization reaction involves:
-
Reactor Setup: A temperature-controlled reactor equipped with a stirrer and ports for reagent addition and sampling.
-
Reagent Preparation: The catalyst, co-catalyst (e.g., [CPh₃][B(C₆F₅)₄]), monomer (1-octene), and chain transfer agent (ZnEt₂) are prepared as stock solutions in a suitable solvent (e.g., toluene) under an inert atmosphere.
-
Reaction Initiation: The reactor is charged with the solvent and monomer, and the solution is brought to the desired temperature. The catalyst, co-catalyst, and chain transfer agent are then added to initiate the polymerization.
-
Sampling and Analysis: Aliquots of the reaction mixture are withdrawn at specific time intervals and quenched (e.g., with methanol). The polymer is then isolated, and its molecular weight and molecular weight distribution are determined by Gel Permeation Chromatography (GPC). Monomer consumption is monitored by Gas Chromatography (GC) or ¹H NMR spectroscopy.
-
Kinetic Modeling: The experimental data (monomer consumption, polymer molecular weight) are fitted to a kinetic model using appropriate software to determine the rate constants for propagation, termination, and chain transfer.
Comparison with Other Zinc-Based Catalytic Systems
To provide a broader context, the performance of diethylzinc is compared with other classes of zinc catalysts in different reaction types.
Zinc Amide Catalysts in Intramolecular Hydroalkoxylation
A zinc amide complex has been shown to be an effective precatalyst for the intramolecular hydroalkoxylation of alkynyl alcohols. Kinetic studies have revealed that the reaction is first-order with respect to the catalyst concentration and zero-order with respect to the alkynyl alcohol substrate.
Zinc Carboxylate/Air Systems in Radical Reactions
The combination of alkylzinc carboxylates and air can serve as a radical initiator for organic reactions. The rate of conversion in a model reaction (radical addition of THF to an imine) is influenced by the nature of the alkyl and carboxylate groups on the zinc complex.
Table 2: Comparative Performance of Different Zinc Catalysts
| Catalyst System | Reaction Type | Key Kinetic Findings |
| Hf-pyridyl amido / Et₂Zn | 1-Octene Polymerization | Chain transfer to zinc is a key kinetic step. |
| Zinc Amide Complex | Intramolecular Hydroalkoxylation | First-order in [catalyst], zero-order in [substrate]. |
| Alkylzinc Carboxylate / Air | Radical Addition | Reaction rate is dependent on the structure of the alkylzinc carboxylate. |
Visualizing Catalytic Pathways
The following diagrams illustrate the conceptual workflows and relationships in the study of zinc-catalyzed reactions.
Caption: Experimental workflow for kinetic analysis of polymerization.
A Head-to-Head Comparison of Ligand Classes for Zinc-Catalyzed Copolymerization of CO2 and Epoxides
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Zinc Catalysts with Various Ligands in CO2/Epoxide Copolymerization
The following table summarizes the performance of different zinc catalysts, categorized by their ligand class, in the copolymerization of CO2 and cyclohexene oxide (CHO). The data highlights the significant impact of the ligand architecture on the catalyst's activity, selectivity, and the properties of the resulting polymer.
| Ligand Class | Specific Ligand/Catalyst | Co-catalyst | Temp. (°C) | Pressure (bar) | TOF (h⁻¹) | PCHC Yield (%) | Mn ( kg/mol ) | PDI | Ref. |
| Salen | (salen)ZnOAc | - | 80 | 30 | 44 | >95 | 10.5 | 1.15 | [1] |
| Salen | Dinuclear (salen)Zn₂ | - | 80 | 30 | - | High | 12.3 | 1.21 | [1] |
| β-Diketiminate | L¹ZnOAc | - | 100 | 20 | 269 | 85 | 12.2 | 1.3 | [2] |
| β-Diketiminate | L²ZnN(SiMe₃)₂ | - | 100 | - | - | 98 | 25.4 | 1.23 | [3] |
| Bis(imino)pyridine | [Zn₂L(Et)₂] | - | 100 | 20 | 12500 | >99 | 20.1 | 1.05 | [4] |
| N-Heterocyclic Carbene | [IMes·Zn(OTf)₂·THF] | - | - | - | No activity | - | - | - | [5] |
Note: TOF (Turnover Frequency), PCHC (Poly(cyclohexene carbonate)), Mn (Number-average molecular weight), PDI (Polydispersity Index). L¹ and L² represent different β-diketiminate ligands. Conditions for each entry may vary slightly based on the specific study.
Discussion of Ligand Effects
The data presented above clearly demonstrates that the choice of ligand has a dramatic effect on the performance of zinc catalysts in CO2/epoxide copolymerization.
-
Salen Ligands: Salen-type ligands provide a versatile platform for tuning the electronic and steric properties of the zinc center. They have shown good activity and selectivity, producing polycarbonates with controlled molecular weights.[1][6] Dinuclear zinc salen complexes have also been developed, exhibiting high activity.[1]
-
β-Diketiminate Ligands: These ligands are known for their strong σ-donating properties and the ability to create a sterically hindered environment around the metal center. This can lead to highly active and selective catalysts. The electronic properties of β-diketiminate ligands can be tuned by introducing electron-donating or withdrawing groups, which in turn influences the catalytic activity.[7][8]
-
Bis(imino)pyridine Ligands: Macrocyclic bis(imino)pyridine ligands have been shown to support highly active dinuclear zinc catalysts. The cooperative effect between the two zinc centers, held in close proximity by the ligand, is believed to be responsible for the observed high turnover frequencies.[4]
-
N-Heterocyclic Carbene (NHC) Ligands: While NHCs are excellent ligands for many transition metals, their application in zinc-catalyzed CO2/epoxide copolymerization appears to be less straightforward. In the cited example, the NHC-Zn complex did not show catalytic activity for this specific reaction, highlighting that not all ligand classes are universally applicable.[5]
Experimental Protocols
Below is a generalized experimental protocol for the copolymerization of CO2 and cyclohexene oxide using a zinc catalyst. Specific details such as catalyst loading, solvent, temperature, and pressure should be optimized for each specific catalyst system.
General Procedure for CO2/Cyclohexene Oxide Copolymerization:
-
Catalyst Preparation: The zinc complex with the desired ligand is synthesized and characterized according to established literature procedures.
-
Reactor Setup: A high-pressure stainless-steel reactor equipped with a magnetic stir bar is dried in an oven and then purged with an inert gas (e.g., argon or nitrogen).
-
Reaction Mixture: The zinc catalyst is added to the reactor under an inert atmosphere. Freshly distilled cyclohexene oxide and a solvent (if required) are then added via syringe.
-
Pressurization and Heating: The reactor is sealed and pressurized with CO2 to the desired pressure. The reaction mixture is then heated to the specified temperature with vigorous stirring.
-
Reaction Monitoring and Work-up: The reaction is allowed to proceed for a set amount of time. After cooling the reactor to room temperature and venting the CO2, the reaction mixture is dissolved in a suitable solvent (e.g., dichloromethane) and precipitated into an excess of a non-solvent (e.g., methanol).
-
Polymer Characterization: The resulting polymer is collected by filtration, dried under vacuum, and characterized by techniques such as ¹H NMR spectroscopy (for conversion and copolymer composition), Gel Permeation Chromatography (GPC) (for molecular weight and polydispersity), and Differential Scanning Calorimetry (DSC) (for thermal properties).
Visualizing Catalytic Pathways
The following diagrams illustrate key conceptual workflows and relationships in the study and application of zinc catalysts.
Caption: A simplified catalytic cycle for zinc-catalyzed CO2/epoxide copolymerization.
Caption: A workflow for the rational design and selection of ligands for zinc catalysts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copolymerization of CO2 and epoxides mediated by zinc organyls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structures of N-arylcyano-β-diketiminate zinc complexes and adducts and their application in ring‐opening polymerization of l-lactide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Dizinc Lactide Polymerization Catalysts: Hyperactivity by Control of Ligand Conformation and Metallic Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tuning steric and electronic effects in transition-metal β-diketiminate complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Isotopic labeling studies to elucidate reaction mechanisms involving Zinc, bis(3-methylbutyl)-.
In the realm of organic synthesis, organozinc reagents are pivotal for the formation of carbon-carbon bonds. Among these, dialkylzinc compounds like Zinc, bis(3-methylbutyl)- (also known as diisopentylzinc), offer unique reactivity and selectivity. Understanding the precise reaction mechanisms of these reagents is paramount for optimizing existing synthetic routes and developing novel transformations. This guide provides a comparative overview of isotopic labeling studies as a powerful tool for mechanistic elucidation, benchmarked against other common analytical techniques. We will explore the application of these methods to understand the behavior of dialkylzinc reagents in key organic reactions.
Mechanistic Insights: Isotopic Labeling vs. Spectroscopic Analysis
The choice of method for mechanistic investigation often depends on the specific reaction and the intermediates suspected to be involved. Isotopic labeling provides unambiguous evidence for bond-forming and bond-breaking steps, while spectroscopic methods offer real-time monitoring of species in solution.
| Parameter | Isotopic Labeling (e.g., with ¹³C or ²H) | In-situ Spectroscopic Analysis (e.g., NMR, IR) |
| Primary Output | Determination of atom connectivity in products, revealing reaction pathways. | Real-time concentration profiles of reactants, intermediates, and products. |
| Key Insights | Unambiguous tracing of atoms from reactants to products. Elucidation of rearrangement processes. | Identification of transient intermediates. Kinetic analysis of reaction rates. |
| Experimental Complexity | Requires synthesis of isotopically labeled starting materials. Product analysis via mass spectrometry or NMR. | Requires specialized equipment for in-situ measurements. Data analysis can be complex. |
| Limitations | Does not provide direct information on reaction kinetics. Synthesis of labeled compounds can be challenging. | May not detect low-concentration or short-lived intermediates. Signal overlap can complicate analysis. |
| Applicability to Zinc, bis(3-methylbutyl)- | Ideal for tracking the transfer of the 3-methylbutyl group in alkylation reactions. | Useful for observing the formation of zincate complexes or other intermediates. |
Experimental Protocol: A Representative Isotopic Labeling Study
The following protocol outlines a general approach for an isotopic labeling experiment to probe the mechanism of a dialkylzinc addition to an aldehyde, a fundamental C-C bond-forming reaction.
Objective: To determine whether the alkyl group transfer from Zinc, bis(3-methylbutyl)- occurs directly or via an intermediate complex.
Materials:
-
Zinc, bis(3-methylbutyl)-
-
¹³C-labeled benzaldehyde (¹³CHO-Ph)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: A solution of ¹³C-labeled benzaldehyde (1.0 mmol) in anhydrous toluene (10 mL) is prepared in a flame-dried, nitrogen-purged flask.
-
Reagent Addition: The solution is cooled to -78 °C, and a solution of Zinc, bis(3-methylbutyl)- (1.1 mmol) in toluene is added dropwise over 10 minutes.
-
Reaction Monitoring: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).
-
Quenching: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at -78 °C.
-
Work-up: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Analysis: The crude product is purified by column chromatography. The purified product is then analyzed by ¹³C NMR spectroscopy and mass spectrometry to determine the position of the ¹³C label.
Expected Outcome: The position of the ¹³C label in the final alcohol product will reveal the connectivity of the atoms during the reaction, confirming the direct addition of the 3-methylbutyl group to the carbonyl carbon.
Caption: Workflow for an isotopic labeling experiment.
Comparative Reaction Pathways: Diastereoselective Addition
A key area of investigation for organozinc reagents is their diastereoselectivity in additions to chiral aldehydes. Isotopic labeling can be instrumental in deconvoluting complex reaction pathways that lead to the observed stereochemical outcomes.
Caption: Potential pathways in a diastereoselective reaction.
By using a deuterated analogue of Zinc, bis(3-methylbutyl)-, for instance, one could trace the stereochemical fate of the transferred alkyl group and gain deeper insights into the preferred transition state geometry, thereby distinguishing between competing models like the chelation-controlled and Felkin-Anh models.
This guide highlights the utility of isotopic labeling in providing definitive mechanistic evidence for reactions involving Zinc, bis(3-methylbutyl)-. While other techniques provide valuable kinetic and structural data, the unambiguous atom-tracing capability of isotopic labeling remains a cornerstone of mechanistic organic chemistry.
Safety Operating Guide
Navigating the Disposal of Organozinc Compounds: A General Guide in the Absence of Specific Data for Zinc, bis(3-methylbutyl)-
Immediate Safety Advisory: A specific Safety Data Sheet (SDS) for "Zinc, bis(3-methylbutyl)-" could not be located through available resources. The following guidance is based on general procedures for similar organozinc compounds. This information is intended for preliminary planning and educational purposes only and must not substitute for a substance-specific SDS and direct consultation with certified safety professionals. Researchers, scientists, and drug development professionals are strongly advised to contact the manufacturer or supplier to obtain the specific SDS for Zinc, bis(3-methylbutyl)- and to consult with their institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal service before handling or disposing of this material.
General Principles for the Disposal of Organozinc Compounds
Organozinc compounds are a class of chemicals that require careful handling and disposal due to their potential reactivity and toxicity. While specific quantitative data and detailed protocols for Zinc, bis(3-methylbutyl)- are not available, the disposal procedures for related zinc compounds generally emphasize neutralization, proper containment, and adherence to local, state, and federal regulations.
Procedural Outline for Disposal
The following is a generalized, step-by-step guide for the disposal of organozinc compounds. This is not a validated protocol for Zinc, bis(3-methylbutyl)-.
-
Personal Protective Equipment (PPE): Before handling the material, ensure appropriate PPE is worn, including but not limited to chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Containment: In case of a spill, contain the material using an absorbent, inert material such as sand or vermiculite. Do not use combustible materials. The collected material should be placed in a suitable, sealed container for disposal.[2]
-
Waste Collection: Unused or waste Zinc, bis(3-methylbutyl)- should be collected in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed and certified hazardous waste disposal company. Always follow their specific instructions for packaging and labeling.[2][3]
-
Regulatory Compliance: Ensure that all disposal activities are in full compliance with all applicable local, state, and federal environmental regulations.[2]
Quantitative Data
Due to the absence of a specific Safety Data Sheet for Zinc, bis(3-methylbutyl)-, no quantitative data regarding exposure limits, toxicity, or disposal concentration limits can be provided. For similar compounds, such as Zinc bis(dibenzyldithiocarbamate), the primary hazard highlighted is its high toxicity to aquatic life with long-lasting effects.[2]
Experimental Protocols
Detailed experimental protocols for the neutralization or deactivation of Zinc, bis(3-methylbutyl)- are not available. Any such procedures should be developed and validated by qualified chemists and safety professionals, based on the specific reactivity of the compound as detailed in its SDS.
Disposal Workflow
The following diagram illustrates a generalized logical workflow for the safe disposal of a laboratory chemical, which should be adapted in consultation with your institution's EHS department.
Caption: General workflow for chemical waste disposal.
Disclaimer: The information provided above is for general guidance only and is not a substitute for professional safety advice and a substance-specific SDS. Always prioritize obtaining the correct SDS and consulting with your institution's safety professionals before handling or disposing of any chemical.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
